4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5-3(9-2-10-6)1-4(13-5)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYWGOJUNTPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626824 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875515-76-7 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Foreword: The Strategic Importance of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid in Modern Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural resemblance to purine has made it a fertile ground for the development of antagonists and inhibitors for a wide array of biological targets. Within this class of compounds, this compound stands out as a pivotal intermediate and a valuable building block in the synthesis of potent therapeutic agents. Its documented applications span from the development of novel anti-cancer agents to potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), highlighting its significance in addressing complex diseases.[1] This guide provides a comprehensive overview of the synthetic pathways leading to this crucial molecule, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in the field of drug development.
I. Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound (I), reveals a multi-stage synthetic strategy. The carboxylic acid functionality can be introduced in the final step via carboxylation of the corresponding 4-chlorothieno[3,2-d]pyrimidine (II). The synthesis of this key intermediate (II) can be envisioned through the aromatization of a tetrahydrobenzo[2][3]thieno[3,2-d]pyrimidine precursor. This precursor, in turn, can be accessed from a 2-aminothiophene derivative, which is readily synthesized via the well-established Gewald reaction.
Caption: Retrosynthetic analysis of this compound.
II. Detailed Synthetic Pathways and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the construction of the thiophene ring, followed by the formation of the pyrimidine ring, and concluding with key functional group interconversions.
Step 1: Gewald Reaction for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
The Gewald reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] This one-pot, three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reactants: Cyclohexanone serves as the ketone component, providing the carbocyclic portion of the fused ring system. Malononitrile is the active methylene nitrile that contributes to the formation of the thiophene ring and introduces the nitrile and amino functionalities. Elemental sulfur is the source of the sulfur atom in the thiophene ring.
-
Base: A base, such as morpholine or diethylamine, is crucial for catalyzing the initial Knoevenagel condensation between cyclohexanone and malononitrile and for facilitating the subsequent steps of the reaction.[3][6][7]
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
Experimental Protocol:
-
To a well-stirred mixture of cyclohexanone (71.4 mmol) and malononitrile (71.4 mmol) in ethanol (100 ml), add elemental sulfur (72 mmol).[8]
-
Cool the reaction mixture and add diethylamine (5 ml) with vigorous stirring over a period of 1 minute.[8]
-
Stir the reaction mixture at 60°C for approximately 1 hour.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Pour the residue into crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Cyclization to Form 5,6,7,8-Tetrahydrobenzo[2][3]thieno[3,2-d]pyrimidin-4(3H)-one
The formation of the pyrimidine ring is achieved through the cyclization of the 2-aminothiophene-3-carbonitrile intermediate with a suitable one-carbon source, such as formamide.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagent: Formamide serves as both the reactant, providing the necessary carbon and nitrogen atoms for the pyrimidine ring, and as the solvent. At high temperatures, it facilitates the cyclization reaction.
-
Conditions: Refluxing in formamide provides the thermal energy required to drive the intramolecular cyclization and ring closure.
Experimental Protocol:
-
A solution of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol) in formamide (10 mL) is refluxed for 3 hours.[9]
-
During reflux, the product may precipitate from the reaction mixture.
-
After cooling, the solid product is collected by filtration.
-
The collected solid is washed with a suitable solvent (e.g., water or ethanol) and dried.
-
Recrystallization from a solvent like 1,4-dioxane can be performed for further purification to yield 5,6,7,8-tetrahydrobenzo[2][3]thieno[3,2-d]pyrimidin-4(3H)-one.[9]
Step 3: Chlorination to Yield 4-Chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[3,2-d]pyrimidine
The hydroxyl group of the pyrimidinone ring is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This step is crucial for enabling subsequent nucleophilic substitution reactions.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagent: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion. In some cases, a base like N,N-dimethylaniline or pyridine is added to neutralize the HCl generated during the reaction.[10]
Experimental Protocol:
-
A mixture of 5,6,7,8-tetrahydrobenzo[2][3]thieno[3,2-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to give 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[3,2-d]pyrimidine.
Step 4: Aromatization of the Tetrahydrobenzo Ring
Aromatization of the tetrahydrobenzo moiety is a key transformation to obtain the fully aromatic thieno[3,2-d]pyrimidine core. This is typically achieved through dehydrogenation using a suitable oxidizing agent.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective dehydrogenating agent for the aromatization of cyclic systems. Alternatively, heating with elemental sulfur at high temperatures can also effect aromatization.
-
Solvent: An inert, high-boiling solvent such as dioxane or xylene is typically used to facilitate the reaction at the required temperature.
Experimental Protocol (Conceptual - requires specific literature validation for this substrate):
-
To a solution of 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[3,2-d]pyrimidine in a suitable solvent (e.g., dioxane), add a stoichiometric amount of DDQ.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate 4-chlorothieno[3,2-d]pyrimidine.
Step 5: Carboxylation to Afford this compound
The final step involves the regioselective introduction of a carboxylic acid group at the C6 position of the thieno[3,2-d]pyrimidine ring system. This is achieved through a directed ortho-metalation followed by quenching with carbon dioxide (dry ice).
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagents: Butyllithium (BuLi) is a strong base that deprotonates the most acidic proton on the thiophene ring, which is at the C6 position, to form a lithiated intermediate. Dry ice (solid CO₂) serves as the electrophile, reacting with the lithiated species to form a carboxylate salt upon workup. 2,2,6,6-Tetramethylpiperidine can be used to form lithium diisopropylamide (LDA) in situ with BuLi, which is a strong, non-nucleophilic base.[1]
-
Conditions: The reaction is carried out at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.
Experimental Protocol:
-
To a stirring solution of 2,2,6,6-tetramethylpiperidine (8.79 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add 2.5 M BuLi in hexanes (8.79 mmol) dropwise.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Cool the mixture to -78 °C and add a solution of 4-chlorothieno[3,2-d]pyrimidine (5.86 mmol) in anhydrous THF (15 mL) dropwise over 30 minutes.[1]
-
Stir the reaction at -78 °C for 1 hour.
-
To the reaction mixture, add an excess of crushed dry ice (58.6 mmol).[1]
-
Allow the reaction to warm to room temperature over a period of 2 hours.
-
Dilute the reaction with ethyl acetate (100 mL) and wash with 0.1 M HCl.[1]
-
Dry the organic layer over MgSO₄ and evaporate the solvent to obtain this compound.[1]
III. Summary of Synthetic Workflow and Data
The overall synthetic pathway is summarized in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Table 1: Summary of Reactions and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Gewald Reaction | Cyclohexanone, Malononitrile, Sulfur, Diethylamine | Ethanol | 60°C | 68%[8] |
| 2 | Pyrimidine Ring Formation | Formamide | Formamide | Reflux | 82%[9] |
| 3 | Chlorination | POCl₃ | Neat | Reflux | High |
| 4 | Aromatization | DDQ | Dioxane | Reflux | Variable |
| 5 | Carboxylation | BuLi, Dry Ice | THF | -78°C to RT | 83%[1] |
IV. Conclusion and Future Perspectives
The synthesis of this compound is a well-established, albeit multi-step, process that provides access to a highly valuable building block for drug discovery. The robustness of the Gewald reaction, the efficiency of the pyrimidine ring formation, and the regioselectivity of the final carboxylation step make this a reliable synthetic route. Future research in this area may focus on the development of more atom-economical and environmentally benign methods, particularly for the chlorination and aromatization steps. Furthermore, the exploration of continuous flow technologies could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this important intermediate. The continued availability of this compound will undoubtedly fuel further innovation in the design and synthesis of novel thieno[3,2-d]pyrimidine-based therapeutics.
V. References
-
Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. (IUCr). Available at: --INVALID-LINK--
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2. ChemicalBook. Available at: --INVALID-LINK--
-
(PDF) 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. Available at: --INVALID-LINK--
-
Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. NIH. Available at: --INVALID-LINK--
-
1,3-Bis(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available at: --INVALID-LINK--
-
Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. Available at: --INVALID-LINK--
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: --INVALID-LINK--
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. Available at: --INVALID-LINK--
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Echemi. Available at: --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Available at: --INVALID-LINK--
-
Synthesis, Characterization and Biological Activity of 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine Derivatives as the Epidermal Growth Factor Recepter Inhibitors. ResearchGate. Available at: --INVALID-LINK--
-
β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PMC - PubMed Central. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives. Benchchem. Available at: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. Available at: --INVALID-LINK--
-
Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. ResearchGate. Available at: --INVALID-LINK--
-
Gewald reaction. Wikipedia. Available at: --INVALID-LINK--
-
The Role of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Available at: --INVALID-LINK--
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. Available at: --INVALID-LINK--
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: --INVALID-LINK--
-
4-Chloro-5,6,7,8-tetrahydro-benzo[2][3]thieno[2,3-d]pyrimidine | CAS 40493-18-3. SCBT. Available at: --INVALID-LINK--
-
4-Chlorothieno[3,2-d]pyrimidine. CymitQuimica. Available at: --INVALID-LINK--
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available at: --INVALID-LINK--
-
Gewald Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives. RSC Publishing. Available at: --INVALID-LINK--
-
4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821. PubChem. Available at: --INVALID-LINK--
-
Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. ChemicalBook. Available at: --INVALID-LINK--
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: --INVALID-LINK--
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: --INVALID-LINK--
-
2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. NIH. Available at: --INVALID-LINK--
-
4-Chlorothieno[3,2-d]pyrimidine - CAS:16269-66-2. Sunway Pharm Ltd. Available at: --INVALID-LINK--
-
2-Chloromethyl-7-methyl-5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one. Available at: --INVALID-LINK--
-
Synthesis of 4-substituted-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine. Reagents and conditions. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed. Available at: --INVALID-LINK--
-
5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development. PubMed. Available at: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Thieno[3,2-d]pyrimidine Scaffold: A Deep Dive into the Mechanisms of Action of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid Derivatives
Abstract
The thieno[3,2-d]pyrimidine core, a purine bioisostere, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. This technical guide focuses on derivatives originating from 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, a key synthetic intermediate that provides versatile handles for chemical modification. We will explore the nuanced mechanisms of action of these derivatives, which span a wide range of biological targets including protein kinases, G-protein coupled receptors (GPCRs), and sirtuin deacetylases. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships, experimental methodologies, and the therapeutic potential of this promising class of compounds.
Introduction: The Thieno[3,2-d]pyrimidine Core - A Scaffold of Therapeutic Promise
The thieno[3,2-d]pyrimidine ring system, due to its structural resemblance to the native purine scaffold, has garnered significant attention in the field of drug discovery. This similarity allows its derivatives to interact with a wide array of biological targets, often by mimicking the binding of endogenous ligands such as ATP. The specific focus of this guide, this compound, serves as a crucial building block for the synthesis of a diverse library of bioactive molecules.[1] The presence of a reactive chlorine atom at the 4-position facilitates nucleophilic substitution, allowing for the introduction of various substituents to tune the pharmacological profile of the resulting compounds.[1][2] Concurrently, the carboxylic acid group at the 6-position provides another point for modification, often being converted to amides, which can form critical hydrogen bond interactions with target proteins.[3][4] This guide will dissect the multifaceted mechanisms of action of these derivatives, categorized by their primary biological targets.
Kinase Inhibition: A Dominant Mechanism of Action
A significant number of thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[5] Several thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors.
Derivatives of this compound have been shown to act as ATP-competitive inhibitors of PI3K isoforms. The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The substituents introduced at the 4 and 6-positions play a crucial role in determining the potency and selectivity of these inhibitors. For instance, piperazinone-containing substituents at the 6-position of the thieno[3,2-d]pyrimidine core have been found to enhance both potency and selectivity for the PI3Kδ isoform.[6]
Experimental Protocol: In Vitro PI3Kδ Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PI3Kδ is incubated with a lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), in an assay buffer.
-
Compound Incubation: The thieno[3,2-d]pyrimidine derivative, at varying concentrations, is added to the enzyme-substrate mixture.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP.
-
Detection of Product Formation: The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by mass spectrometry.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Thieno[2,3-d]pyrimidine derivatives, a closely related isomer, have demonstrated potent anti-cancer activity through the inhibition of VEGFR-2.[7] The principles of their mechanism are applicable to the thieno[3,2-d]pyrimidine scaffold.
Similar to PI3K inhibitors, thieno[3,2-d]pyrimidine-based VEGFR-2 inhibitors act as ATP-competitive inhibitors. The core scaffold occupies the ATP-binding pocket of the VEGFR-2 kinase domain. Substituents at the 4-position are crucial for interacting with the hinge region of the kinase, while other modifications can enhance binding affinity and selectivity.
| Derivative Class | Target Kinase | IC50 (µM) | Reference |
| Piperazinone-containing thieno[3,2-d]pyrimidines | PI3Kδ | Varies | [6] |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 2.80 - 4.10 | [7] |
Sirtuin Inhibition: A Novel Avenue for Therapeutic Intervention
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and aging.[4][8] Thieno[3,2-d]pyrimidine-6-carboxamides, derived from this compound, have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[3][4][8]
Mechanism of Sirtuin Inhibition
Crystallographic studies have revealed that the thieno[3,2-d]pyrimidine-6-carboxamide core binds to the active site of sirtuins.[4] The carboxamide group at the 6-position is critical for this interaction, as it occupies the nicotinamide C-pocket.[4] The substituent at the 4-position, introduced via nucleophilic displacement of the chlorine atom, extends into the substrate channel, and modifications in this region can significantly impact the inhibitor's potency and selectivity.[3] The thieno[3,2-d]pyrimidine-6-carboxamide scaffold itself is not sufficient for inhibition; the extended substituent at the 4-position is essential for potent activity.[3]
Experimental Protocol: In Vitro Sirtuin Activity Assay
-
Enzyme and Substrate: Recombinant human sirtuin (e.g., SIRT3) is incubated with a fluorogenic acetylated peptide substrate.
-
Cofactor: The reaction requires the presence of the cofactor NAD+.
-
Compound Incubation: The thieno[3,2-d]pyrimidine-6-carboxamide derivative is added at various concentrations.
-
Deacetylation Reaction: The sirtuin-catalyzed deacetylation of the substrate is allowed to proceed.
-
Development and Detection: A developer solution is added to generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[9] Thienopyrimidine derivatives have been investigated as modulators of various GPCRs.
Allosteric Modulation of Purine and Pyrimidine Receptors
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds.[8][9][10] This can lead to a more nuanced modulation of receptor activity. Thienopyrimidine derivatives have been identified as allosteric modulators of purine and pyrimidine receptors, such as the A1 and A3 adenosine receptors.[10] While the specific mechanism for this compound derivatives as GPCR modulators is less defined in the literature, the thienopyrimidine scaffold has been shown to be a viable starting point for the development of such agents.
Diverse Biological Activities: A Testament to Scaffold Versatility
Beyond the well-defined mechanisms of kinase and sirtuin inhibition, derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated a broad spectrum of other biological activities.
Anti-inflammatory, Antimicrobial, and Antiplasmodial Activities
-
Anti-inflammatory: Certain thieno[3,2-d]pyrimidine derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[11]
-
Antimicrobial: The thienopyrimidine core has been explored for its antimicrobial potential, with some derivatives showing activity against various bacterial and fungal strains.[12] The mechanism of action can involve the inhibition of essential microbial enzymes.
-
Antiplasmodial: 4-Substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, active against both the erythrocytic and hepatic stages of the Plasmodium parasite.[2][13] The 4-chloro analogue of a lead compound showed good activity against the erythrocytic stage of P. falciparum.[13]
Conclusion: A Privileged Scaffold with Untapped Potential
The derivatives of this compound represent a rich and diverse class of bioactive molecules. The thieno[3,2-d]pyrimidine scaffold is not tied to a single mechanism of action but rather serves as a versatile platform for the design of potent and selective modulators of a wide range of biological targets. The ease of chemical modification at the 4 and 6-positions allows for extensive structure-activity relationship studies, enabling the optimization of compounds for specific therapeutic applications. From kinase inhibition in oncology to sirtuin modulation for metabolic disorders and anti-infective applications, the therapeutic potential of this scaffold is vast and continues to be an exciting area of research for drug discovery and development.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. theaspd.com [theaspd.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and analytical data interpretation required for the structural elucidation of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. We will delve into the synergistic application of spectroscopic techniques to unambiguously confirm the molecular architecture of this important heterocyclic compound.
Introduction and Significance
This compound is a heterocyclic compound featuring a fused thieno-pyrimidine ring system, substituted with a chlorine atom and a carboxylic acid functional group.[1] Its molecular formula is C₇H₃ClN₂O₂S, and it has a molecular weight of 214.63 g/mol .[1][2] This molecule has garnered significant interest in the field of medicinal chemistry due to its versatile chemical reactivity and biological potential.
The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this core structure have been investigated for their potential as anti-cancer agents, with some showing inhibitory effects on specific cancer cell lines.[1] Furthermore, this compound serves as a crucial building block in the synthesis of more complex molecules, including potent inhibitors of sirtuin (SIRT) enzymes, which are implicated in a range of cellular processes and are targets for therapeutic intervention.[3] Given its importance, a thorough and unambiguous confirmation of its structure is paramount for its application in drug discovery and development.
This guide will walk through a systematic approach to its structure elucidation, demonstrating how a combination of synthetic context and modern analytical techniques provides a self-validating system for structural confirmation.
Molecular Structure Overview
The core of the molecule is the bicyclic thieno[3,2-d]pyrimidine system. This consists of a thiophene ring fused to a pyrimidine ring. The numbering of this heterocyclic system is crucial for the correct assignment of substituents. The structure of this compound is as follows:
Caption: Chemical structure of this compound.
Synthesis as the First Piece of the Puzzle
Understanding the synthetic route provides crucial information about the expected structure. This compound is typically synthesized by the carboxylation of 4-chlorothieno[3,2-d]pyrimidine.[3]
Caption: Synthetic pathway to the target molecule.
This specific carboxylation at the 6-position is directed by the lithiation of the thiophene ring, a common strategy for functionalizing such heterocycles. This synthetic context strongly suggests that the carboxylic acid group will be attached to the thiophene ring, and not the pyrimidine ring.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis is described in the literature:[3]
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.5 equivalents) dropwise.
-
Stir the resulting lithium tetramethylpiperidide (LTMP) solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the LTMP solution to the solution of the starting material at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice (CO₂).
-
Allow the reaction to warm to room temperature over 2 hours.
-
Dilute the mixture with ethyl acetate and wash with 0.1 M HCl.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization.
Spectroscopic Analysis: The Definitive Proof
A combination of spectroscopic techniques is employed to provide an unambiguous structural confirmation.
Caption: Workflow for the structure elucidation of the target molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the protons in a molecule.
Experimental Protocol: ¹H NMR
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
Data Interpretation
The reported ¹H NMR spectrum of this compound in DMSO-d₆ shows the following signals:[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 14.5 | broad singlet | 1H | -COOH |
| 9.16 | singlet | 1H | H-2 |
| 8.27 | singlet | 1H | H-7 |
-
δ 14.5 (br s, 1H): The very downfield and broad signal is characteristic of a carboxylic acid proton, which is often not sharply defined due to hydrogen bonding and exchange with trace amounts of water.
-
δ 9.16 (s, 1H): This singlet corresponds to the proton on the pyrimidine ring (H-2). Its downfield shift is expected due to the deshielding effect of the two adjacent nitrogen atoms.
-
δ 8.27 (s, 1H): This singlet is assigned to the proton on the thiophene ring (H-7). The presence of the electron-withdrawing carboxylic acid group at the 6-position contributes to its downfield shift.
For comparison, the precursor, 4-chlorothieno[3,2-d]pyrimidine, shows signals at δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), and 7.78 (d, J = 5.2 Hz, 1H). The introduction of the carboxylic acid group at the 6-position simplifies the spectrum by replacing one of the thiophene protons, resulting in the observed singlet for the remaining thiophene proton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
Data Interpretation
The low-resolution mass spectrum (LRMS) shows a molecular ion peak [M+H]⁺ at m/z 215.0, which is consistent with the calculated molecular weight of 214.63 g/mol .[1]
High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted Data Interpretation
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C=O | ~165-175 | Typical range for a carboxylic acid carbonyl carbon. |
| C4 | ~160-165 | Attached to chlorine and adjacent to nitrogen. |
| C2 | ~150-155 | Between two nitrogen atoms. |
| C7a | ~150-155 | Bridgehead carbon in the heterocyclic system. |
| C4a | ~130-135 | Bridgehead carbon adjacent to the thiophene ring. |
| C6 | ~125-130 | Attached to the carboxylic acid group. |
| C7 | ~120-125 | Thiophene carbon adjacent to the sulfur atom. |
These predictions are based on the analysis of thieno[3,2-d]pyrimidine derivatives and the known electronic effects of the chloro and carboxylic acid substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. Although specific experimental IR data for this compound was not found in the initial search, the expected absorption bands can be predicted based on its structure.
Predicted Data Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic acid |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic acid |
| ~1600-1450 | C=C and C=N stretches | Aromatic/heteroaromatic rings |
| ~1300-1000 | C-O stretch | Carboxylic acid |
| ~800-600 | C-Cl stretch | Chloroalkane |
The most characteristic feature in the IR spectrum would be the very broad O-H stretch of the carboxylic acid, often spanning a large portion of the fingerprint region, and the strong, sharp carbonyl (C=O) absorption around 1700 cm⁻¹.
Conclusion: A Unified Structural Confirmation
The collective evidence from synthesis and multi-faceted spectroscopic analysis provides a robust and self-validating confirmation of the structure of this compound.
-
Synthesis: The regioselective carboxylation of 4-chlorothieno[3,2-d]pyrimidine strongly indicates the position of the carboxylic acid group on the thiophene ring.
-
¹H NMR: The number of signals, their chemical shifts, and multiplicities are in perfect agreement with the proposed structure, clearly identifying the protons of the carboxylic acid, the pyrimidine ring, and the thiophene ring.
-
Mass Spectrometry: The molecular ion peak confirms the molecular weight, and the isotopic pattern for chlorine would definitively establish its presence.
-
¹³C NMR and IR (Predicted): The predicted spectra are consistent with the presence of all the key functional groups and the overall carbon skeleton.
This systematic approach, integrating synthetic logic with empirical spectroscopic data, exemplifies the rigorous process of structure elucidation in modern chemical research and drug development.
References
The Versatile Thieno[3,2-d]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activities
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has garnered substantial interest within the medicinal chemistry community. Its structural analogy to purines, the fundamental building blocks of nucleic acids, renders it a "privileged scaffold" capable of interacting with a diverse array of biological targets, particularly the ATP-binding sites of kinases.[1][2] This unique characteristic has propelled the development of a multitude of thieno[3,2-d]pyrimidine derivatives exhibiting a broad spectrum of pharmacological activities. This in-depth guide provides a technical overview of the significant biological activities of these compounds, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into their mechanisms of action, present key structure-activity relationships, and provide exemplary experimental protocols for their biological evaluation.
Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy
The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[3][4] Derivatives have been shown to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms of action.[2][5]
Mechanism of Action: Kinase Inhibition at the Forefront
A predominant mechanism underlying the anticancer effects of thieno[3,2-d]pyrimidines is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.[6] By blocking EGFR signaling, these compounds can halt downstream pathways responsible for cell proliferation and survival.[6] For instance, certain thienotriazolopyrimidines and thieno[3,2-d]pyrimidine derivatives have demonstrated significant EGFR inhibitory activity, leading to antiproliferative effects in breast cancer cell lines such as MCF-7 and MDA-MB-231.[6]
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is another critical target in cancer therapy. Thieno[3,2-d]pyrimidine derivatives have been successfully designed as selective JAK1 inhibitors, showing promise in the treatment of non-small cell lung cancer (NSCLC).[7] These inhibitors can induce apoptosis and cell cycle arrest in cancer cells by blocking the oncogenic activation of the JAK-STAT pathway.[7] Furthermore, derivatives have also been developed as potent covalent inhibitors of JAK3, a key target in B-cell lymphoma, demonstrating enhanced antiproliferative activity against lymphoma cells while sparing normal cells.[8]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is a common feature of many cancers. The thieno[3,2-d]pyrimidine scaffold has been utilized to develop potent PI3K inhibitors, highlighting its versatility in targeting different kinase families.[9]
-
Other Kinase Targets: The inhibitory activity of thieno[3,2-d]pyrimidines extends to other kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cell lines, such as leukemia L1210 cells, independent of the cell cycle.[2] This suggests that these compounds can trigger programmed cell death through alternative pathways, adding another dimension to their anticancer potential.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights for the rational design of more potent anticancer thieno[3,2-d]pyrimidine derivatives:
-
The presence of a chlorine atom at the C4-position of the pyrimidine ring appears to be crucial for antiproliferative activity.[2]
-
The introduction of a second sulfur atom to create thieno[3,2-d]pyrimidine-thiones can enhance antiproliferative effects.[5]
-
Substitutions on the terminal phenyl ring of diaryl urea-containing derivatives significantly impact potency, with mono-halogenated compounds often showing greater activity.[11]
Quantitative Data Summary
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| Thienotriazolopyrimidines | EGFR | MCF-7, MDA-MB-231 | 0.43-1.31 µM | [6] |
| Diaryl urea derivatives | H460, HT-29, MKN-45, MDA-MB-231 | H460, HT-29, MKN-45, MDA-MB-231 | 0.058-0.23 µM (for compound 29a) | [11] |
| JAK1 Inhibitors | JAK1 | NSCLC cells | 0.022 µM (for compound 46) | [7] |
| JAK3 Inhibitors | JAK3 | B lymphoma cells | 1.8-1.9 nM | [8] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of a Key Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by thieno[3,2-d]pyrimidine derivatives.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Thieno[3,2-d]pyrimidine derivatives have emerged as promising candidates in this area.[12][13][14][15][16]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are attributed to their ability to modulate key components of the inflammatory response.
-
RIPK2 Inhibition: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling pathways. Thieno[3,2-d]pyrimidine-based inhibitors of RIPK2 have been developed, demonstrating significant anti-inflammatory and hepatoprotective effects in preclinical models of acute liver injury.[17] One such compound, HY3, exhibited a potent IC50 of 11 nM against RIPK2.[17]
-
Prostaglandin E2 (PGE2) Reduction: Some thieno[2,3-d]pyrimidine derivatives have been shown to significantly reduce the levels of PGE2, a key pro-inflammatory mediator, in in vivo models of inflammation.[13] This effect is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test thieno[3,2-d]pyrimidine compounds or the reference drug (e.g., diclofenac) orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group that received only the vehicle and carrageenan.
Visualization of the Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial and Antiviral Activities: Combating Infectious Agents
The thieno[3,2-d]pyrimidine scaffold has also been investigated for its potential to combat microbial and viral infections.[18]
Antibacterial Activity
Derivatives of thieno[3,2-d]pyrimidine have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes.
-
DNA Gyrase Inhibition: Molecular docking studies have suggested that some thieno[3,2-d]pyrimidine derivatives can act as potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[12] This makes them attractive candidates for the development of new antibiotics to combat drug-resistant bacterial infections.[12]
Antifungal and Antiviral Activities
Certain halogenated thieno[3,2-d]pyrimidines have exhibited selective activity against several fungi.[2] While some antiviral activity has been observed, it is often accompanied by cytotoxicity to the host cells, indicating a need for further optimization to improve selectivity.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media overnight.
-
Compound Preparation: Prepare serial twofold dilutions of the thieno[3,2-d]pyrimidine compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has unveiled promising lead compounds and validated several key molecular targets. The continued exploration of this scaffold, guided by structure-activity relationship studies and computational modeling, holds immense potential for the development of novel therapeutics to address significant unmet medical needs. Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to facilitate their translation into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. theaspd.com [theaspd.com]
- 13. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity | Semantic Scholar [semanticscholar.org]
- 17. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Novel Thieno[3,2-d]pyrimidine Derivatives
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic ring system of immense interest in medicinal chemistry. As a bioisostere of purine, this core structure has been extensively exploited for the development of novel therapeutic agents targeting a wide array of diseases.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[1][3] This technical guide provides a comprehensive overview of the discovery process for novel thieno[3,2-d]pyrimidine derivatives, focusing on synthetic strategies, diverse biological applications, and the crucial structure-activity relationships that govern their efficacy. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
Fused bicyclic pyrimidines, such as thienopyrimidines, are attractive scaffolds for drug design due to their structural resemblance to purines like adenine, a fundamental component of nucleic acids.[1] This similarity allows them to function as "hinge-binding" motifs, effectively interacting with the ATP-binding sites of numerous kinases. The thieno[3,2-d]pyrimidine isomer, in particular, has emerged as a versatile and stable framework, offering favorable pharmacokinetic properties for drug development. The thiophene ring serves as a bioisosteric replacement for the benzene ring found in many established kinase inhibitors, often leading to improved potency and altered selectivity profiles.[1] Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer,[4][5] anti-inflammatory,[6] and antimicrobial activities.[7]
Synthetic Methodologies: Constructing the Core
The construction of the thieno[3,2-d]pyrimidine core predominantly relies on the initial synthesis of a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring. The choice of synthetic route is dictated by the desired substitution pattern on both the thiophene and pyrimidine rings.
Foundational Synthesis via the Gewald Reaction
A cornerstone for the synthesis of the requisite 2-aminothiophene precursors is the Gewald three-component reaction.[8] This robust and versatile one-pot method involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[9][10]
Causality Behind the Choice: The Gewald reaction is highly favored due to the ready availability of starting materials, mild reaction conditions, and its ability to generate highly functionalized thiophenes in a single, efficient step.[10][11] This multicomponent approach is ideal for generating chemical libraries for high-throughput screening.
Protocol 1: Representative Gewald Synthesis of a 2-Aminothiophene Precursor
-
Reaction Setup: To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).
-
Catalyst Addition: Introduce a catalytic amount of an amine base, such as morpholine or piperidine (2 mmol). The base catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound.[8]
-
Reaction Execution: Stir the mixture at 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol to remove impurities.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Cyclization to the Thieno[3,2-d]pyrimidine Ring
Once the 2-aminothiophene intermediate is secured, the pyrimidine ring is annulated through cyclization with an appropriate one-carbon synthon.
-
From 2-Aminothiophene-3-carboxamides: Reaction with formic acid or formamide leads to the formation of thieno[3,2-d]pyrimidin-4-ones.[12]
-
From 2-Aminothiophene-3-carbonitriles: Treatment with formic acid followed by cyclization is a common route. Alternatively, reaction with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can be employed.[13]
The resulting thieno[3,2-d]pyrimidin-4-one can be further functionalized. A crucial transformation is the chlorination of the 4-position, typically using phosphoryl chloride (POCl₃), to generate a 4-chloro-thieno[3,2-d]pyrimidine.[13] This chlorinated intermediate is a key hub for introducing diversity, as the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of various amines and other nucleophiles at this position.
Caption: General synthetic workflow for thieno[3,2-d]pyrimidine derivatives.
Biological Activities and Therapeutic Targets
The thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets.
Kinase Inhibition in Oncology
The most prominent application of thieno[3,2-d]pyrimidines is in the development of kinase inhibitors for cancer therapy.[1] Their structural similarity to the purine core allows them to effectively compete with ATP at the kinase hinge region.
-
PI3K Inhibitors: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent PI3Kδ inhibitors, showing promise for treating non-Hodgkin lymphoma.[14][15]
-
JAK Inhibitors: Janus kinases (JAKs) are critical in cytokine signaling pathways implicated in both cancer and inflammatory diseases. Thieno[3,2-d]pyrimidines have been developed as highly potent and selective inhibitors of JAK1 and JAK3, with applications in non-small cell lung cancer and B-cell lymphoma.[3][16]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs), particularly CDK7, are key regulators of the cell cycle and transcription. Novel thieno[3,2-d]pyrimidine derivatives have emerged as potent CDK7 inhibitors for treating triple-negative breast cancer.[17]
-
Other Kinase Targets: This scaffold has also been used to develop inhibitors for VEGFR-2, EGFR, and RIPK2, highlighting its versatility.[6][18][19]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory and Other Activities
Beyond oncology, these derivatives have shown significant potential in other therapeutic areas:
-
Anti-inflammatory Agents: By targeting kinases like RIPK2, thieno[3,2-d]pyrimidines have demonstrated potent anti-inflammatory effects in preclinical models of acute liver injury.[6]
-
Antimicrobial Activity: Certain derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains, including resistant ones.[1][7]
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the thieno[3,2-d]pyrimidine scaffold, SAR exploration has yielded critical insights.
Causality in SAR: The goal of SAR is to understand how specific chemical modifications translate into changes in biological activity. By systematically altering substituents at different positions of the scaffold, researchers can build a predictive model for designing more effective drugs. For instance, adding a hydrogen bond donor/acceptor might improve interaction with a key amino acid in the target's active site, while adding a bulky hydrophobic group could enhance potency by occupying a lipophilic pocket.
A consistent finding across many studies is the critical role of the substituent at the C4-position . Often, a substituted aniline or other amine-containing group is installed here, projecting into the solvent-exposed region of the kinase ATP-binding site, allowing for significant chemical modifications to fine-tune selectivity and physical properties.
| Position | Substituent Type | General Impact on Activity (Kinase Inhibition) | Rationale / Example |
| C2 | Small aryl or heteroaryl groups (e.g., pyridyl) | Often crucial for potency. Can form key interactions in the ATP-binding site.[20] | A pyridyl group can act as a hydrogen bond acceptor, enhancing binding affinity. |
| C4 | Substituted anilines, piperazines, piperidinones | Major point for diversification and tuning selectivity/solubility.[14] | Halogenation (e.g., chlorine) at this position can be essential for antiproliferative activity.[1][5] |
| C6 | Piperazinone, other cyclic amines | Can significantly improve potency and selectivity for specific kinase isoforms like PI3Kδ.[14] | The piperazinone moiety may provide additional interaction points compared to a simple piperazine. |
| Thiophene Ring | Alkyl groups, fused rings | Modulates the overall shape and lipophilicity of the molecule. | Methyl or cyclohexyl groups can fill hydrophobic pockets in the target enzyme.[21] |
Experimental Protocols: A Self-Validating System
Trustworthiness in drug discovery is built on robust and reproducible experimental protocols. The following outlines a standard assay for evaluating the antiproliferative activity of newly synthesized compounds.
Protocol 2: Cell Viability (MTT) Assay for Antiproliferative Activity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa cervical or HT-29 colon cancer cells) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test thieno[3,2-d]pyrimidine derivatives in the appropriate cell culture medium. Treat the cells with these concentrations (e.g., from 0.01 µM to 100 µM) and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Caption: Standard workflow for an MTT cell viability assay.
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold remains a highly productive platform for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of biological activity against specific targets. Future research will likely focus on developing derivatives with novel mechanisms of action, improved selectivity profiles to minimize off-target effects, and enhanced pharmacokinetic properties to create safer and more effective medicines. The continued exploration of this versatile core structure promises to yield the next generation of targeted therapies for a range of human diseases.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theaspd.com [theaspd.com]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
A Spectroscopic Guide to 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid: Elucidating Structure Through NMR, IR, and MS
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] As a versatile synthetic intermediate, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and drug development professionals.[3] This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into the interpretation of its spectral features.
Molecular Structure and its Spectroscopic Implications
This compound possesses a rigid, fused heterocyclic core composed of a thiophene and a pyrimidine ring.[2][4] The key structural features that will dominate its spectroscopic signature are:
-
Aromatic Protons: The thieno[3,2-d]pyrimidine ring system contains aromatic protons whose chemical shifts in ¹H NMR will be indicative of their electronic environment.
-
Carboxylic Acid Group: This functional group will give rise to a characteristic broad proton signal in ¹H NMR and distinct stretching vibrations in IR spectroscopy.
-
Substituent Effects: The electron-withdrawing nature of the chlorine atom and the pyrimidine ring will influence the chemical shifts of nearby protons and carbon atoms.[1]
-
Fused Ring System: The overall structure provides a unique fragmentation pattern in mass spectrometry, allowing for confirmation of the molecular weight and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, with key signals arising from the aromatic protons and the carboxylic acid proton. The exact chemical shifts can be influenced by the solvent used for analysis, with deuterated dimethyl sulfoxide (DMSO-d₆) being a common choice for compounds with limited solubility in other solvents.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | The chemical shift is highly variable and depends on concentration and temperature. The proton is acidic. |
| Aromatic Proton (H-2) | ~9.0 | Singlet | This proton is on the pyrimidine ring, adjacent to two nitrogen atoms, leading to a downfield shift. |
| Aromatic Proton (H-7) | ~8.5 | Singlet | This proton is on the thiophene ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | ~165 | Typical chemical shift for a carboxylic acid carbon. |
| Quaternary Carbon (C-4) | ~160 | Carbon bearing the chlorine atom. |
| Aromatic CH (C-2) | ~155 | Aromatic carbon in the pyrimidine ring. |
| Quaternary Carbon (C-7a) | ~150 | Bridgehead carbon. |
| Quaternary Carbon (C-3a) | ~135 | Bridgehead carbon. |
| Aromatic CH (C-7) | ~130 | Aromatic carbon in the thiophene ring. |
| Quaternary Carbon (C-6) | ~125 | Carbon attached to the carboxylic acid group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved; gentle heating or sonication may be required.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[5]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well as vibrations from the aromatic rings and the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching | A very broad band is expected due to hydrogen bonding. |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Typically weak to medium intensity. |
| C=O (Carboxylic Acid) | 1720 - 1680 | Stretching | A strong, sharp absorption. |
| C=N and C=C (Aromatic) | 1600 - 1450 | Stretching | Multiple bands are expected in this region. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching | Medium to strong intensity. |
| C-Cl | 800 - 600 | Stretching | Can be difficult to assign definitively. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.[6]
Predicted Mass Spectrum Data
For this compound (C₇H₃ClN₂O₂S), the molecular weight is 214.63 g/mol .[1]
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (predicted) | Ion | Notes |
| 214/216 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |
| 197/199 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 170/172 | [M - CO₂H]⁺ | Loss of the entire carboxylic acid group (decarboxylation). |
| 135 | [M - CO₂H - Cl]⁺ | Subsequent loss of the chlorine atom. |
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.[7]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for ESI-MS data acquisition.
Conclusion
The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS techniques. While this guide provides predicted data based on the known structure and spectroscopic principles, it is essential for researchers to acquire and interpret experimental data for their specific samples. The protocols outlined herein provide a robust framework for obtaining high-quality spectroscopic data, enabling confident structural confirmation and paving the way for further research and development involving this promising heterocyclic scaffold.
References
solubility and stability of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core.[1] With a molecular formula of C₇H₃ClN₂O₂S and a molecular weight of 214.63 g/mol , this molecule serves as a valuable scaffold in medicinal chemistry.[1][2] The thienopyrimidine class of compounds has garnered significant interest for its diverse pharmacological activities, including potential anti-cancer, antimicrobial, and anti-inflammatory properties.[1][3]
The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, offering field-proven insights and detailed experimental protocols to support drug development professionals.
Core Physicochemical Properties
The chemical behavior of this compound is dictated by its unique structure. The fused aromatic system, the electron-withdrawing effects of the pyrimidine nitrogen atoms and the chlorine substituent, and the ionizable carboxylic acid group collectively define its properties.[1]
A summary of its key physicochemical properties is presented below.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₃ClN₂O₂S | [1] |
| Molecular Weight | 214.63 g/mol | [1] |
| Appearance | Solid | |
| pKa (Predicted) | 1.5 - 2.5 | [1] |
| Chemical Nature | Monoprotic, relatively strong organic acid | [1] |
The low predicted pKa value indicates that the carboxylic acid is relatively acidic. This heightened acidity is a direct result of the electron-withdrawing nature of the fused pyrimidine ring and the chlorine atom, which stabilize the resulting carboxylate conjugate base through resonance and inductive effects.[1] This acidic nature is a critical determinant of its solubility profile, particularly in aqueous media.
Solubility Profile: A Tale of Two Environments
Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature. For drug candidates, both aqueous and organic solubility are paramount for formulation and preclinical studies.
Aqueous Solubility
Due to its predominantly aromatic and heterocyclic structure, this compound exhibits limited intrinsic solubility in water.[1] The carboxylic acid moiety is the primary contributor to its hydrophilicity.[1]
However, its acidic nature means that aqueous solubility is highly dependent on pH.
-
At low pH (pH < pKa): The compound exists primarily in its neutral, protonated form, which is less soluble.
-
At high pH (pH > pKa): The carboxylic acid deprotonates to form the more polar and significantly more soluble carboxylate salt.
This pH-dependent behavior is a key consideration for developing oral formulations, where the compound will traverse the highly acidic environment of the stomach and the more neutral environment of the intestine.
Organic Solvent Solubility
The compound shows good solubility in polar aprotic solvents, with dimethyl sulfoxide (DMSO) being a common choice for the preparation of high-concentration stock solutions for in vitro screening.[1]
| Solvent | Type | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | Slightly Soluble |
| Water (pH 7.4) | Aqueous Buffer | pH-Dependent |
Experimental Protocol: Kinetic Solubility Assessment
Kinetic solubility is a high-throughput measurement used in early-stage drug discovery to estimate a compound's solubility under specific conditions, typically by rapidly precipitating it from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, causing the compound to precipitate.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the plate to remove precipitated compound.
-
Quantification: Analyze the concentration of the remaining soluble compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
Causality: This method mimics the situation where a concentrated compound solution is introduced into an aqueous biological environment. It provides a rapid and resource-efficient way to flag compounds with potential solubility issues early in the development pipeline.
Stability Profile: Uncovering Potential Liabilities
Stability testing is essential for identifying degradation pathways and establishing a stable formulation. Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) that involves exposing the compound to harsh conditions to accelerate its decomposition.[4] This process helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[5]
Solid-State Stability
In its solid form, this compound benefits from the stabilizing effects of intermolecular hydrogen bonding via its carboxylic acid group.[1] However, it is susceptible to thermal decomposition at elevated temperatures. Thermogravimetric analysis suggests a multi-step degradation process:[1]
-
Decarboxylation (200-280°C): Initial loss of CO₂ from the carboxylic acid group.
-
Ring Fragmentation (280-400°C): Subsequent degradation of the core heterocyclic structure.
Solution-State Stability & Forced Degradation
In solution, the compound is exposed to various degradation pathways. A forced degradation study is critical to identify these vulnerabilities.
Potential Degradation Pathways:
-
Hydrolysis: The amide-like bonds within the pyrimidine ring can be susceptible to cleavage under strong acidic or basic conditions.
-
Nucleophilic Substitution: The chlorine atom at the 4-position is a potential site for nucleophilic attack, especially under basic conditions, leading to the formation of a 4-hydroxy derivative.
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.
-
Photodegradation: The extended aromatic system can absorb UV radiation, potentially leading to photolytic degradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical workflow for a forced degradation study, analyzed by a stability-indicating HPLC method.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B) for a specified duration.
-
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.
Recommended Analytical Methodologies
A robust analytical method is required to accurately quantify this compound and its potential impurities or degradants. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach.[6]
Key Method Development Considerations: [1]
-
Column: An Inertsil ODS C18 column (or equivalent) provides good retention and resolution for this type of aromatic compound.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is recommended.
-
Aqueous Phase: A buffer at an acidic pH (e.g., 0.1% formic acid in water, pH ~2.7) is crucial. This suppresses the ionization of the carboxylic acid, ensuring a single, well-defined chromatographic peak and reproducible retention times.
-
Organic Phase: Acetonitrile or methanol.
-
-
Detection: The fused aromatic system provides a strong UV chromophore. A detection wavelength in the range of 254-280 nm should provide optimal sensitivity.[1]
-
Temperature Control: A column oven should be used to maintain a constant temperature (e.g., 30°C) to ensure run-to-run reproducibility.[1]
Conclusion
This compound is a promising scaffold for drug discovery. However, its successful development hinges on a thorough understanding of its physicochemical properties. Its solubility is limited but can be significantly enhanced at pH values above its pKa. Its stability profile indicates potential degradation via hydrolysis, oxidation, and nucleophilic substitution, highlighting the need for careful formulation and storage. The protocols and insights provided in this guide offer a robust framework for researchers to characterize this molecule, anticipate development challenges, and design strategies to overcome them, ultimately paving the way for its potential therapeutic applications.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. appretech.com [appretech.com]
- 3. Buy 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid [smolecule.com]
- 4. sciencegate.app [sciencegate.app]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljpri.com [journaljpri.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid and Its Derivatives
Abstract
The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, bearing a close structural resemblance to native purines. This unique characteristic allows its derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of numerous enzymes. 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid emerges as a highly versatile starting material, featuring reactive handles at the C4 and C6 positions that permit extensive chemical modification and the generation of diverse compound libraries. Preliminary research has already highlighted its potential in oncology, inflammation, and infectious diseases.[1] This technical guide provides a comprehensive exploration of the known and potential therapeutic targets of this scaffold, synthesizes key structure-activity relationship (SAR) findings, and presents detailed, field-proven protocols for target identification and validation. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals aiming to unlock the full therapeutic potential of this promising chemical series.
Part 1: The Thieno[3,2-d]pyrimidine Scaffold: A Versatile Pharmacophore
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental heterocyclic system of adenine and guanine.[2][3] This structural mimicry is the cornerstone of its broad biological activity, enabling it to competitively bind to the ATP pockets of a multitude of enzymes, most notably protein kinases.[2] The specific subject of this guide, this compound, is an ideal starting point for drug discovery campaigns due to its synthetic tractability.
The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the carboxylic acid at the 6-position can be readily converted into amides or esters.[1][4] This dual functionality allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. For instance, the conversion of the carboxylic acid to a carboxamide was a critical step in the discovery of potent sirtuin inhibitors, demonstrating the importance of this functional group in forging key interactions within a target's active site.[4][5]
Caption: The core this compound structure.
Part 2: Key Therapeutic Areas and Potential Protein Targets
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant activity across several major disease areas. The following sections detail the most promising protein targets identified to date.
A. Oncology
The fight against cancer has been a major focus for the application of thieno[3,2-d]pyrimidine derivatives, yielding inhibitors against several critical target classes.
-
Sirtuins (SIRT1, SIRT2, SIRT3): These NAD+-dependent deacetylases are crucial regulators of metabolism, DNA repair, and inflammation, making them compelling targets in oncology and neurodegenerative disorders.[5] Through encoded library technology, a thieno[3,2-d]pyrimidine-6-carboxamide scaffold was identified as the core of a novel class of potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3.[4][6] X-ray crystallography revealed that these inhibitors occupy the nicotinamide C-pocket and the substrate channel of the SIRT3 active site.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently overactivated signaling cascades in human cancer.[7] A series of thieno[3,2-d]pyrimidine derivatives were designed and synthesized as potent PI3Kα inhibitors.[8] A co-crystal structure confirmed the binding mode, and cellular assays showed these compounds effectively suppressed cancer cell proliferation by inhibiting the downstream pathway.[8] Other studies have also successfully developed thienopyrimidine derivatives as inhibitors of various PI3K isoforms.[9][10][11]
-
Tubulin: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer agents. Several series of thieno[3,2-d]pyrimidine analogues have been developed as potent inhibitors of tubulin polymerization that act by binding to the colchicine-binding site.[12][13] These compounds induce G2/M phase cell cycle arrest and apoptosis, with some exhibiting IC50 values in the low nanomolar range.[12][14] Crystallography studies have confirmed the direct binding of these inhibitors to the colchicine site on tubulin.[14]
-
Other Kinases (VEGFR, EGFR, CDKs): The thienopyrimidine scaffold has proven to be a versatile framework for inhibiting various other protein kinases involved in cancer progression. Derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[15] Dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 have also been reported.[16] More recently, in silico studies have suggested that certain tricyclic thieno[3,2-d]pyrimidines may inhibit Cyclin-dependent kinases (CDKs), leading to cell cycle disruption.[17]
B. Inflammatory Diseases
Chronic inflammation underlies numerous human diseases, and targeting key signaling nodes is a major therapeutic strategy.
-
Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a critical kinase that mediates pro-inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[18] Its inhibition is a promising strategy for treating autoinflammatory conditions like inflammatory bowel disease.[18] Potent and selective RIPK2 inhibitors have been developed using a thieno[3,2-d]pyrimidine core, with one compound demonstrating an IC50 of 11 nM and significant anti-inflammatory effects in an in vivo model of acute liver injury.[19] Other related thienopyrimidine scaffolds have also yielded highly selective RIPK2 inhibitors.[20]
Caption: Inhibition of the NOD2-RIPK2 signaling pathway.
C. Infectious Diseases
The structural similarity of thienopyrimidines to purines makes them attractive candidates for development as anti-infective agents, as they can potentially interfere with essential pathogen-specific metabolic pathways.[3]
-
Bacterial DNA Gyrase: This essential bacterial enzyme, which is absent in humans, is a well-validated antimicrobial target.[21] Molecular docking studies have suggested that thieno[3,2-d]pyrimidine derivatives can effectively bind to the DNA gyrase B subunit.[21][22]
-
General Antimicrobial Activity: Various derivatives of the core scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains, including clinically relevant Cryptococcus neoformans.[23][24]
Part 3: A Practical Guide to Target Identification and Validation
For researchers working with this compound or its derivatives, a systematic approach to target identification and validation is crucial. This section provides validated, step-by-step protocols for key experiments.
Caption: A generalized workflow for drug discovery and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring ADP production.[25]
Principle: Kinase activity results in the conversion of ATP to ADP. A proprietary reagent depletes the remaining ATP, and a second reagent converts the generated ADP back to ATP, which then drives a luciferase reaction. The resulting luminescent signal is proportional to kinase activity.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control (e.g., Staurosporine).[25]
-
Kinase Reaction Setup: In a separate plate, prepare the kinase reaction mixture. The final concentrations of kinase, substrate peptide, and ATP should be optimized beforehand, often near the Km for ATP.[26]
-
Initiation and Incubation:
-
Add 2.5 µL of the diluted compound/control to each well of the assay plate.
-
Add 2.5 µL of the kinase enzyme solution. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.[25]
-
-
ADP Detection:
-
Stop the reaction and deplete excess ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[25]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that a compound binds to its intended target within an intact cellular environment.[27]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. Unbound proteins will denature and aggregate upon heating, while ligand-bound proteins remain soluble.[28]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle (DMSO) control for a specified time (e.g., 1 hour) in culture media.
-
Heating Step: Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[27]
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[29]
-
-
Protein Detection:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[28]
-
Protocol 3: Anti-Proliferation / Cytotoxicity Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells to form a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.[30]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[31]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate for a desired period (e.g., 72 hours).[32]
-
MTT Incubation: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[33]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Incubate overnight or shake for 15 minutes to ensure complete dissolution.[30]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the log of the compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
Part 4: Data Summary and Future Directions
The thieno[3,2-d]pyrimidine scaffold has yielded compounds with potent activities against a range of important therapeutic targets.
Table 1: Selected Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Target(s) | Derivative Class | Potency (IC50) | Therapeutic Area | Reference(s) |
|---|---|---|---|---|
| SIRT1, SIRT2, SIRT3 | Carboxamides | 2.7 - 4.0 nM | Oncology, Inflammation | [5],[6] |
| RIPK2 | General | 11 nM | Inflammatory Disease | [19] |
| Tubulin | Methanones | 4.1 µM (polymerization) | Oncology | [13] |
| PI3Kα | General | Low µM | Oncology |[8] |
Future Outlook
The demonstrated versatility of the this compound scaffold provides a fertile ground for future drug discovery efforts. Several avenues warrant further exploration:
-
Structure-Based Design: With crystal structures available for derivatives bound to targets like SIRT3 and tubulin, there is a clear opportunity for structure-based drug design to enhance potency and, crucially, selectivity.[4][12]
-
Targeting Resistance: In oncology, thienopyrimidine derivatives that overcome P-glycoprotein-mediated multidrug resistance have already been identified, suggesting a potential role in treating refractory cancers.[12]
-
Novel Modalities: The reactive handles on the core scaffold are ideal for developing more advanced therapeutic modalities. The 4-chloro position could be used as an attachment point for an E3 ligase binder to create Proteolysis Targeting Chimeras (PROTACs), leading to targeted protein degradation rather than just inhibition.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Novel Thienopyridines as RIPK2 Inhibitors for Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. theaspd.com [theaspd.com]
- 22. researchgate.net [researchgate.net]
- 23. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. atcc.org [atcc.org]
- 32. texaschildrens.org [texaschildrens.org]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This guide focuses on a specific, highly versatile derivative: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. We present a comprehensive, in-depth technical workflow for elucidating its molecular interactions using a synergistic suite of in silico modeling techniques. This document moves beyond a simple recitation of protocols; it is designed to provide researchers, scientists, and drug development professionals with the strategic rationale behind each computational step, ensuring that the generated hypotheses are both scientifically sound and therapeutically relevant. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we construct a robust, multi-faceted approach to predict binding modes, assess complex stability, and identify the essential chemical features required for biological activity, thereby accelerating the drug discovery and lead optimization process.
Part I: Foundational Strategy & Target Selection
Chapter 1: The Ligand - A Profile of this compound
This compound is a heterocyclic compound whose structural features make it an ideal starting point for drug design.[1] The fused thieno-pyrimidine core provides a rigid, planar scaffold that can be strategically positioned within a protein's binding pocket. The molecule possesses two key functional groups that dictate its reactivity and interaction potential: a carboxylic acid and a chlorine atom.
-
The Carboxylic Acid Group: With a predicted pKa in the range of 1.5-2.5, this group is typically ionized at physiological pH.[1] This makes it a potent hydrogen bond donor and acceptor and enables it to form strong salt bridge interactions with positively charged residues like Arginine or Lysine.
-
The Chlorine Atom: Positioned on the pyrimidine ring, this atom serves a dual purpose. It acts as a key reactive handle for synthetic modification, allowing for the facile generation of diverse chemical libraries via nucleophilic substitution.[1][2] Furthermore, it can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.
These features, summarized in the table below, render the molecule a highly adaptable intermediate for exploring structure-activity relationships (SAR).
| Property | Value / Description | Source |
| Molecular Formula | C₇H₃ClN₂O₂S | |
| Molecular Weight | 214.63 g/mol | |
| Core Scaffold | Thieno[3,2-d]pyrimidine | [1] |
| Key Functional Groups | Carboxylic Acid, Chlorine Atom | [1] |
| Predicted pKa | 1.5 - 2.5 (Strongly acidic) | [1] |
| Synthetic Utility | Versatile intermediate for library synthesis | [2] |
Chapter 2: The Target - A Rationale for Selecting SIRT3
The success of any in silico campaign hinges on the selection of a relevant and high-quality biological target. While the thienopyrimidine scaffold has been associated with various targets, including kinases and dihydrofolate reductase, compelling evidence points toward the sirtuin family of NAD⁺-dependent deacetylases.[3][4][5] Specifically, potent pan-sirtuin inhibitors based on the 4-amino-thieno[3,2-d]pyrimidine-6-carboxamide scaffold have been discovered and co-crystallized with SIRT3.[2][5]
Causality for Target Selection: We have selected Sirtuin 3 (SIRT3) as the primary target for this guide. The rationale is threefold:
-
Direct Relevance: The core structure of our ligand is nearly identical to that of a known, high-potency SIRT3 inhibitor.[5]
-
Structural Availability: A high-resolution crystal structure of SIRT3 in complex with a thieno[3,2-d]pyrimidine-6-carboxamide inhibitor is publicly available (PDB ID: 4JSR).[5] This provides an experimentally validated binding site, which is the gold standard for initiating a structure-based drug design project.
-
Therapeutic Importance: SIRT3 is a key regulator of mitochondrial function and is implicated in oncology, metabolic disorders, and neurodegenerative diseases, making it a high-value therapeutic target.[5]
This evidence-based selection provides a robust and self-validating foundation for our modeling workflow.
Part II: The In Silico Modeling Workflow: From Static Prediction to Dynamic Validation
Our workflow is designed as a multi-stage funnel, progressively refining our understanding of the ligand-protein interaction. We begin with a broad search for potential binding modes (docking), followed by a rigorous assessment of the stability of the most promising pose (molecular dynamics), and conclude by abstracting the key binding features into a predictive model (pharmacophore).
Caption: Integrated workflow for in silico interaction analysis.
Chapter 3: System Preparation - The Foundation of Accuracy
The fidelity of any simulation is dictated by the quality of its starting structures. This preparatory phase is arguably the most critical step in the entire workflow.
Protocol 3.1: Receptor Preparation
-
Objective: To prepare the SIRT3 protein structure for docking and simulation, ensuring it is chemically correct and computationally viable.
-
Methodology:
-
Obtain Structure: Download the crystal structure of SIRT3 from the Protein Data Bank (PDB ID: 4JSR).[6]
-
Initial Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure we are docking into an empty, unbiased binding site.
-
Protonation: Add hydrogen atoms to the protein structure. The placement of hydrogens is critical for defining the hydrogen bond network. This is typically done assuming a physiological pH of 7.4.
-
Assign Charges: Assign partial atomic charges to all atoms using a standard force field (e.g., CHARMM36, AMBER). This is essential for accurately calculating electrostatic interactions.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries that may exist in the static crystal structure.
-
Protocol 3.2: Ligand Preparation
-
Objective: To generate a low-energy, chemically correct 3D conformation of this compound.
-
Methodology:
-
2D to 3D Conversion: Draw the 2D structure of the molecule and convert it to a 3D conformation.
-
Protonation: Ensure the carboxylic acid group is in its correct, deprotonated state for physiological pH.
-
Assign Charges: Calculate partial atomic charges for the ligand. Methods like Gasteiger or AM1-BCC are commonly used. The choice of charging method should be consistent with the force field used for the receptor.
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure to obtain a stable, low-energy conformer.
-
Chapter 4: Molecular Docking - Predicting the Handshake
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, providing a static snapshot of the interaction.[7] The quality of this prediction is evaluated using a scoring function, which estimates the binding affinity.[8]
Protocol 4.1: Flexible Ligand Docking
-
Objective: To predict the binding mode of our ligand within the SIRT3 active site.
-
Methodology:
-
Define the Binding Site: Identify the active site of SIRT3. Using the co-crystallized ligand from PDB 4JSR as a reference, define a "grid box" or search space that encompasses the entire binding pocket. The causality here is that we are leveraging experimental data to guide our search, dramatically increasing the probability of finding a relevant pose.
-
Conformational Search: Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[9] The algorithm will flexibly sample different conformations of the ligand within the defined grid box, attempting to find the most energetically favorable pose.[8]
-
Scoring and Ranking: The final poses are scored and ranked based on their predicted binding affinity (typically in kcal/mol). Lower energy values indicate more favorable binding.
-
Pose Analysis & Validation: This is the most critical step.
-
Clustering: Analyze the top-ranked poses. Often, multiple poses will cluster together with similar conformations, increasing confidence in that binding mode.
-
Interaction Analysis: Visualize the top-ranked pose and identify key intermolecular interactions: hydrogen bonds, salt bridges, hydrophobic contacts, and potential halogen bonds.
-
Self-Validation: As a crucial control, perform a "redocking" experiment by docking the original co-crystallized ligand back into the receptor. A successful docking protocol should be able to reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10] This validates that the chosen parameters are appropriate for the system.
-
-
Anticipated Results and Interpretation
| Metric | Anticipated Result | Interpretation |
| Binding Affinity | -7 to -10 kcal/mol | A strong predicted binding affinity, suggesting favorable interaction. |
| Key Interactions | H-bond/Salt Bridge | The carboxylate group forming a salt bridge with a key Lysine or Arginine in the active site. |
| Halogen Bond | The chlorine atom potentially interacting with a backbone carbonyl oxygen. | |
| π-π Stacking | The thienopyrimidine core stacking with aromatic residues like Phenylalanine or Tyrosine. | |
| Redocking RMSD | < 2.0 Å | Confirms that the docking protocol is valid and can accurately reproduce known binding modes. |
Chapter 5: Molecular Dynamics - From a Static Picture to a Dynamic Movie
While docking provides a valuable static hypothesis, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to assess the stability of the docked pose over time, providing a more realistic view of the complex in a simulated physiological environment.[11][12]
Caption: Step-by-step workflow for a GROMACS-based MD simulation.
Protocol 5.1: Protein-Ligand Complex MD Simulation
-
Objective: To evaluate the conformational stability and interaction dynamics of the SIRT3-ligand complex predicted by docking.
-
Methodology (using GROMACS as an example): [13]
-
System Setup: Take the highest-ranked docked pose as the starting structure. Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system. This is essential for accurate electrostatic calculations.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to relax the structure and remove any bad contacts between the complex and the solvent.
-
Equilibration: Conduct a two-phase equilibration.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the restraints and allow the system to equilibrate under constant pressure. This ensures the system reaches the correct density.
-
-
Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds) without any restraints. This production trajectory is what will be used for analysis.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (hydrogen bonds, salt bridges) identified during docking. Stable interactions that persist throughout the simulation provide strong evidence for their importance in binding.
-
-
Chapter 6: Pharmacophore Modeling - Abstracting the Rules of Recognition
After validating a stable binding mode, we can abstract its essential features into a pharmacophore model. A pharmacophore is a 3D arrangement of electronic and steric features necessary to ensure optimal molecular interactions with a specific biological target.[14][15]
Protocol 6.1: Structure-Based Pharmacophore Generation
-
Objective: To create a 3D chemical feature map based on the stable SIRT3-ligand complex.
-
Methodology:
-
Select a Representative Structure: Choose a representative frame from the stable portion of the MD simulation trajectory. This is superior to using the static docked pose, as it represents a more realistic, dynamically-relaxed conformation.
-
Identify Interaction Features: Based on the protein-ligand interactions observed in this structure, define pharmacophoric features.[16] Examples include:
-
Hydrogen Bond Acceptor
-
Hydrogen Bond Donor
-
Negative Ionizable (for the carboxylate)
-
Aromatic Ring
-
Hydrophobic Center
-
-
Generate the Hypothesis: Combine these features with their specific 3D coordinates and distance constraints to generate the final pharmacophore model.
-
-
Trustworthiness and Application: This pharmacophore model is a powerful tool. It is inherently validated by the docking and MD simulations that preceded it. Its primary application is as a 3D query for virtual screening of large compound databases.[17][18] This allows for the rapid identification of novel, structurally diverse molecules that are likely to bind to the target, moving beyond the original thienopyrimidine scaffold.
Conclusion and Future Outlook
This guide has detailed a rigorous, multi-step in silico workflow for investigating the molecular interactions of this compound with its potential target, SIRT3. By systematically progressing from static docking to dynamic simulation and finally to feature-based abstraction, we can generate high-confidence, experimentally testable hypotheses. This integrated approach minimizes the risk of false positives inherent in any single computational method and provides a deep, mechanistic understanding of the molecular recognition process.
The insights gained from this workflow directly inform the next steps in the drug discovery pipeline: guiding the synthesis of more potent and selective analogs for lead optimization and identifying novel chemical matter through virtual screening. As computational resources continue to grow, these methods will become even more integral to the rational design of next-generation therapeutics.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 16. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: Leveraging 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid for Advanced Kinase Inhibitor Screening
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors due to its bioisosteric resemblance to the natural kinase substrate, adenosine triphosphate (ATP).[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid as a versatile starting material for the synthesis and screening of novel kinase inhibitors. We will delve into the rationale behind its selection, detailed protocols for library synthesis and multi-tiered screening assays, and data interpretation strategies to accelerate the discovery of next-generation targeted therapeutics.
Introduction: The Thienopyrimidine Advantage in Kinase Inhibition
The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding pocket, which presents a significant challenge in developing selective inhibitors.[5] The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, serves as an excellent bioisostere of adenine, the nitrogenous base in ATP.[2][3][4] This inherent structural mimicry provides a strong foundation for designing ATP-competitive inhibitors. Several thienopyrimidine-based kinase inhibitors have already been marketed or are in clinical trials, highlighting the scaffold's therapeutic potential.[6]
This compound is a particularly valuable starting fragment due to its synthetic tractability. The chlorine atom at the 4-position and the carboxylic acid at the 6-position offer two orthogonal points for chemical modification, allowing for the rapid generation of diverse chemical libraries. This dual functionality enables the exploration of the inhibitor's interaction with different regions of the kinase active site, facilitating the optimization of potency and selectivity.
Strategic Synthesis of a Focused Inhibitor Library
The journey from a starting fragment to a lead compound begins with the strategic synthesis of a focused library of derivatives. The goal is to systematically probe the structure-activity relationship (SAR) around the thienopyrimidine core.
Physicochemical Properties of the Core Scaffold
A summary of the key properties of the starting material is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClN₂O₂S | [7] |
| Molecular Weight | 214.63 g/mol | [7] |
| Appearance | Solid | |
| SMILES | O=C(O)C(S1)=CC2=C1C(Cl)=NC=N2 | |
| InChI Key | APAYWGOJUNTPCI-UHFFFAOYSA-N |
Synthetic Strategy: Diversification at C4 and C6 Positions
The primary synthetic strategy involves a two-pronged approach to diversify the this compound scaffold:
-
Amide Coupling at the C6-Carboxylic Acid: The carboxylic acid can be readily converted to an amide by coupling with a diverse panel of primary and secondary amines. This allows for the introduction of various functional groups that can interact with the solvent-exposed region of the kinase active site.
-
Nucleophilic Aromatic Substitution at the C4-Chloro Position: The chlorine atom is susceptible to displacement by various nucleophiles, such as amines and alcohols. This modification allows for the exploration of interactions within the hydrophobic pocket and the hinge region of the kinase.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 875515-76-7 [smolecule.com]
Unlocking Therapeutic Potential: Application of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid in Medicinal Chemistry
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the fundamental components of nucleic acids. This bioisosteric relationship makes it an attractive scaffold for designing molecules that can interact with a wide array of biological targets. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Derivatives of thieno[3,2-d]pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
This application note focuses on a key intermediate, 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid , and its pivotal role in the synthesis of potent modulators of critical cellular pathways implicated in various diseases. The presence of the chloro group at the 4-position and a carboxylic acid at the 6-position provides two reactive handles for facile chemical modification, making it an exceptionally valuable building block for creating diverse chemical libraries for drug discovery.
Strategic Importance in Medicinal Chemistry
The strategic placement of the reactive chloro and carboxylic acid functionalities on the thieno[3,2-d]pyrimidine scaffold allows for a modular approach to drug design. The 4-chloro group is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine, ether, or thioether linkages. The 6-carboxylic acid can be readily converted into amides, esters, or other functional groups, facilitating the exploration of the chemical space around this position. This dual reactivity is instrumental in developing structure-activity relationships (SAR) and optimizing lead compounds.
Application Highlight: Sirtuin Inhibition
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that are implicated in a range of physiological and pathological processes, including metabolic diseases, neurodegeneration, and cancer. The thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.
Mechanism of Action: Sirtuin Inhibition
Derivatives of this compound, particularly the corresponding carboxamides, have been shown to be potent sirtuin inhibitors. Crystallographic studies have revealed that the thieno[3,2-d]pyrimidine-6-carboxamide core binds within the active site cleft of sirtuins, between the large Rossmann fold and the small zinc-binding domain. Specifically, the carboxamide moiety occupies the nicotinamide C-pocket, while other parts of the molecule extend into the substrate channel, leading to the inhibition of the deacetylase activity. This understanding of the binding mode provides a rational basis for the design of more potent and selective sirtuin inhibitors.
Application Highlight: Anticancer Activity through EGFR and Tubulin Inhibition
The thieno[3,2-d]pyrimidine scaffold has also been a fruitful starting point for the development of potent anticancer agents targeting key proteins involved in cell proliferation and division, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin.
Mechanism of Action: EGFR Inhibition and Downstream Signaling
Certain derivatives of 4-substituted thieno[3,2-d]pyrimidines have demonstrated significant inhibitory activity against EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR blocks its downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth, proliferation, and survival. This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells. Some derivatives have shown promising activity against mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Mechanism of Action: Tubulin Polymerization Inhibition
Other thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.
Quantitative Data: Bioactivity of this compound Derivatives
The following table summarizes the inhibitory activities of various derivatives synthesized from the this compound scaffold against different biological targets and cancer cell lines.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Sirtuin Inhibitors | |||||
| 11c | SIRT1 | 3.6 | - | - | [1][2] |
| SIRT2 | 2.7 | - | - | [1][2] | |
| SIRT3 | 4.0 | - | - | [1][2] | |
| EGFR Inhibitors | |||||
| B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | [3] |
| 5b | EGFRWT | 37.19 | MCF-7 | - | [4] |
| EGFRT790M | 204.10 | A549 | - | [4] | |
| Tubulin Inhibitors | |||||
| 14 | Tubulin Polymerization | 4100 | HeLa | - | [5] |
| 13 | - | - | SKOV3 | ~0.001 | [6] |
| Antiproliferative Activity | |||||
| 9d | Aromatase | - | MCF-7 | - | [7] |
| 11b | EGFR | - | MDA-MB-231 | - | [7] |
| 3c | - | - | MCF-7 & MDA-MB-231 | 0.43-1.31 | [7] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available 4-chlorothieno[3,2-d]pyrimidine.
Materials:
-
4-chlorothieno[3,2-d]pyrimidine
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Nitrogen gas
Procedure:
-
To a stirring solution of 2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add 2.5 M n-BuLi in hexanes (3.52 mL, 8.79 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) and cool the solution to -78 °C.
-
Add the freshly prepared lithium tetramethylpiperidide (LTMP) solution from step 2 to the solution from step 3 dropwise over 30 minutes at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice (2.58 g, 58.6 mmol).
-
Allow the reaction mixture to warm to room temperature over a period of 2 hours.
-
Dilute the mixture with EtOAc (100 mL) and wash with 0.1 M HCl.
-
Separate the organic layer, dry it over MgSO4, and evaporate the solvent under reduced pressure to obtain this compound.[1]
Caption: Synthetic workflow for bioactive derivatives.
General Protocol for Synthesis of 4-Amino Substituted Thieno[3,2-d]pyrimidine Derivatives
This protocol outlines the general procedure for the nucleophilic substitution of the 4-chloro group.
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine derivative
-
Desired amine nucleophile
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., DIEA, K2CO3) (if necessary)
Procedure:
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine derivative in a suitable solvent.
-
Add the amine nucleophile (typically 1.1 to 2 equivalents).
-
If the amine is used as a salt, add a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain the desired 4-amino substituted thieno[3,2-d]pyrimidine derivative.
In Vitro Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, H1975)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Tubulin Polymerization Assay
This is a general protocol to assess the effect of compounds on tubulin polymerization in vitro.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Test compounds
-
Microplate fluorometer
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the fluorescence intensity over time using a microplate fluorometer.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization. An increase in fluorescence indicates polymerization, while a decrease or no change in the presence of an inhibitor suggests inhibition of polymerization.[5]
Conclusion and Future Perspectives
This compound stands out as a highly versatile and valuable scaffold in medicinal chemistry. Its dual reactive sites provide a robust platform for the synthesis of diverse libraries of compounds with a wide range of biological activities. The successful development of potent inhibitors of sirtuins, EGFR, and tubulin from this core structure underscores its therapeutic potential. Future research efforts can be directed towards the synthesis of derivatives with improved selectivity for specific targets, enhanced pharmacokinetic properties, and novel mechanisms of action. The continued exploration of the chemical space around the thieno[3,2-d]pyrimidine nucleus holds great promise for the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Functionalization of the 4-Chloro Position on Thieno[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that is a bioisostere of adenine, a fundamental component of DNA and RNA.[1] This structural resemblance has rendered it a "privileged scaffold" in drug discovery, with derivatives demonstrating a vast spectrum of biological activities, including roles as kinase inhibitors, anti-cancer agents, anti-inflammatory agents, and anti-microbials.[2][3][4] The therapeutic versatility of this scaffold stems from its stable, rigid structure which allows for the precise spatial orientation of various functional groups to interact with biological targets.[2]
The 4-chloro substituent on the pyrimidine ring is a particularly strategic feature. The electron-deficient nature of the pyrimidine ring, enhanced by the fused thiophene, activates the C4 position, making the chlorine atom a versatile leaving group. This enables a wide array of synthetic transformations, allowing chemists to readily introduce diverse molecular fragments and build extensive compound libraries for structure-activity relationship (SAR) studies.[4][5]
This guide provides a detailed exploration of the primary synthetic strategies for functionalizing the 4-chloro position of thieno[3,2-d]pyrimidines, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic rationale behind these transformations, provide field-tested protocols, and offer expert insights into optimization and troubleshooting.
Core Reactivity at the C4 Position
The reactivity of 4-chloro-thieno[3,2-d]pyrimidine is governed by the electronic properties of the bicyclic system. The nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density at the C4 position. This polarization makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. Furthermore, this electronic environment facilitates the oxidative addition step in palladium-catalyzed cycles, a key initiation process for cross-coupling reactions.[6]
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
High-Throughput Screening Assays for Thieno[3,2-d]pyrimidine Derivatives: An Application Guide
<
Introduction: The Therapeutic Promise of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry.[1] As a bioisostere of purine, this core structure has been extensively explored as a pharmacophore for developing novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[1][2] The structural similarity to adenine, a key component of nucleic acids, enables these derivatives to interact with various biological targets, particularly the ATP-binding sites of enzymes like kinases.[1] This has led to the design and synthesis of numerous thieno[3,2-d]pyrimidine derivatives with potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3]
The most studied application of the thieno[3,2-d]pyrimidine core is in oncology.[1] These derivatives have been developed as potent inhibitors of various protein kinases that are crucial in cancer progression.[1][4] Notable targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR), all of which are pivotal in cell signaling pathways regulating growth, proliferation, and survival.[5][6][7]
Given the vast chemical space and the need to identify potent and selective lead compounds, high-throughput screening (HTS) is an indispensable tool in the discovery pipeline for thieno[3,2-d]pyrimidine derivatives. HTS allows for the rapid testing of large compound libraries against biological targets, facilitating the identification of promising drug candidates.[8][9] This guide provides an in-depth overview of HTS assays tailored for the evaluation of thieno[3,2-d]pyrimidine derivatives, encompassing both biochemical and cell-based approaches. We will delve into the principles, protocols, and data analysis for key assays, offering a practical resource for researchers in drug discovery and development.
Section 1: Foundational Principles of High-Throughput Screening
At its core, HTS is a numbers game—a process designed to efficiently test tens of thousands of compounds to identify a small subset with a desired biological activity.[9][10] The success of any HTS campaign hinges on the quality and reliability of the assay itself. A robust HTS assay must be able to clearly distinguish between active compounds ("hits") and inactive ones.[9]
Assay Quality Control: The Indispensable Z'-Factor
To ensure the reliability of HTS data, a statistical parameter known as the Z'-factor (Z prime) is widely used to evaluate assay quality.[11][12] The Z'-factor provides a measure of the statistical effect size and represents the separation between the positive and negative controls in an assay.[13]
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
An ideal assay has a Z'-factor of 1.[11] Generally, an assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[13][14] A value between 0 and 0.5 indicates a marginal assay, while a value less than 0 suggests the assay is not viable for screening.[13] Consistently achieving a Z' > 0.5 is a critical milestone in assay development before embarking on a full-scale screen.[15]
Caption: A generalized workflow for a high-throughput screening campaign.
Section 2: Biochemical Assays for Direct Target Inhibition
Biochemical assays are fundamental in the initial stages of drug discovery, providing a direct measure of a compound's effect on a purified biological target, such as a kinase enzyme.[16] These assays are crucial for determining the potency and mechanism of action of inhibitors.
Homogeneous Proximity-Based Assays: AlphaScreen Technology
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a versatile, bead-based technology used to study biomolecular interactions.[17][18] It is a "no-wash" assay, making it highly amenable to automation and HTS.[17]
Principle of AlphaScreen: The assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[19] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[17] If an Acceptor bead is within proximity (approximately 200 nm), the singlet oxygen transfers its energy to the Acceptor bead, which then emits light at a specific wavelength (520-620 nm for AlphaScreen, 615 nm for AlphaLISA).[17][19] This proximity is achieved when the biological molecules of interest, each conjugated to one of the bead types, interact.[20]
Caption: The basic principle of AlphaScreen technology.
Application for Thieno[3,2-d]pyrimidine Kinase Inhibitors: For screening kinase inhibitors, a competition assay format is typically used. A biotinylated substrate peptide is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is conjugated to the Acceptor beads. In the absence of an inhibitor, the kinase phosphorylates the substrate, which is then recognized by the antibody, bringing the beads into proximity and generating a signal. An active inhibitor will prevent phosphorylation, leading to a decrease in the AlphaScreen signal.
Protocol: AlphaScreen Kinase Assay
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Dilute kinase, biotinylated substrate peptide, and ATP to desired concentrations in the reaction buffer.
-
Prepare a stock solution of the thieno[3,2-d]pyrimidine compound library in 100% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound solution.
-
Add 5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of a mixture containing the anti-phospho-antibody-conjugated Acceptor beads and streptavidin-coated Donor beads in detection buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Fluorescence- and Luminescence-Based Kinase Assays
A variety of fluorescence and luminescence-based assays are available for HTS of kinase inhibitors.[4][8] These include Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® and luminescence-based assays that measure ATP consumption, such as Kinase-Glo®.[4][21]
| Assay Technology | Principle | Advantages |
| LanthaScreen® TR-FRET | Measures the phosphorylation of a fluorescently labeled peptide substrate by a kinase. A terbium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it into proximity with the peptide's fluorescent tag, resulting in FRET. | Homogeneous, ratiometric, and robust against compound interference.[21] |
| Adapta® Universal Kinase Assay | A TR-FRET assay that detects ADP formation. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer compete for binding to the antibody. As the kinase reaction produces ADP, the tracer is displaced, leading to a decrease in FRET. | Universal for all kinases, including lipid kinases.[21] |
| Kinase-Glo® | A luminescence-based assay that measures the amount of ATP remaining in the reaction after kinase activity. The detection reagent contains luciferase, which generates light in the presence of ATP. | High sensitivity, broad dynamic range, and simple "add-mix-read" format.[4] |
Section 3: Cell-Based Assays for Phenotypic Screening
While biochemical assays are excellent for assessing direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.[16][22] This allows for the simultaneous assessment of cell permeability, target engagement in a complex environment, and potential off-target effects.
Cell Viability and Cytotoxicity Assays
A primary goal of developing thieno[3,2-d]pyrimidine derivatives for oncology is to inhibit the proliferation of cancer cells.[2][5] Cell viability assays are therefore a cornerstone of the HTS cascade for these compounds.
The MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[23] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of living, metabolically active cells.[24]
Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) into a 96- or 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the thieno[3,2-d]pyrimidine derivatives. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculating IC₅₀ The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[25]
Luciferase Reporter Gene Assays
To investigate the effect of thieno[3,2-d]pyrimidine derivatives on specific signaling pathways (e.g., PI3K/AKT/mTOR), luciferase reporter gene assays are an invaluable tool.[22][26] These assays utilize genetically engineered cell lines that express the luciferase gene under the control of a promoter containing response elements for a specific transcription factor in the pathway of interest.[27]
Principle of Luciferase Reporter Assays: When a signaling pathway is activated or inhibited, it leads to a change in the activity of a downstream transcription factor. This, in turn, modulates the expression of the luciferase reporter gene. The amount of light produced upon the addition of the luciferase substrate is proportional to the activity of the signaling pathway.[26][27] These assays are highly sensitive and amenable to HTS.[28]
Caption: The principle of a luciferase reporter gene assay for pathway analysis.
Application to mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer.[29][30] Thieno[3,2-d]pyrimidines have been investigated as mTOR inhibitors.[6][31] A luciferase reporter assay can be designed to screen for inhibitors of this pathway. For example, a reporter construct could contain response elements for a transcription factor downstream of mTORC1, such as S6K1 or 4E-BP1.[29]
Protocol: mTOR Pathway Luciferase Reporter Assay
-
Cell Line:
-
Use a stable cell line expressing a luciferase reporter driven by a promoter responsive to mTOR signaling (e.g., SRE-Luc, AP-1-Luc).
-
-
Assay Procedure:
-
Plate the reporter cells in a 384-well plate.
-
Add the thieno[3,2-d]pyrimidine compounds and incubate for a predetermined time.
-
Induce the signaling pathway with an appropriate stimulus (e.g., growth factors, insulin).
-
Add a "one-step" luciferase assay reagent that lyses the cells and contains the substrate.
-
Measure luminescence using a plate-reading luminometer.
-
Conclusion and Future Directions
The high-throughput screening assays detailed in this guide provide a robust framework for the discovery and characterization of novel thieno[3,2-d]pyrimidine derivatives. By employing a strategic combination of biochemical and cell-based assays, researchers can efficiently identify potent lead compounds and elucidate their mechanisms of action. The initial identification of hits from HTS is just the beginning of the drug discovery journey.[9] Subsequent steps, including hit-to-lead optimization, secondary screening, and in vivo studies, are crucial for advancing these promising molecules toward clinical development.
As HTS technologies continue to evolve, with advancements in automation, microfluidics, and high-content imaging, the ability to screen for thieno[3,2-d]pyrimidine derivatives with greater precision and in more complex biological systems will undoubtedly accelerate the development of new therapeutics for cancer and other diseases.[8][32]
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High‐throughput compound screen reveals mTOR inhibitors as potential therapeutics to reduce (auto)antibody production by human plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. reactionbiology.com [reactionbiology.com]
- 17. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. noblelifesci.com [noblelifesci.com]
- 26. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. hotspotthera.com [hotspotthera.com]
- 30. A Small Molecule Screen Exposes mTOR Signaling Pathway Involvement in Radiation-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Application Notes and Protocols for Developing Cell-Based Assays for 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid Analogs
Introduction: The Therapeutic Promise of the Thienopyrimidine Scaffold
The thieno[3,2-d]pyrimidine core, a heterocyclic scaffold structurally analogous to purine bases, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their inclusion in several clinically approved drugs.[1][2] The inherent versatility of this scaffold allows for substitutions that can modulate its interaction with a wide array of biological targets, particularly protein kinases, which are central regulators of cellular signaling.[1][3]
Recent research has highlighted the potential of thienopyrimidine derivatives as potent inhibitors of key oncogenic signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Epidermal Growth Factor Receptor (EGFR) pathways.[4][5][6][7][8][9][10] Dysregulation of these pathways is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Analogs of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, therefore, represent a promising class of compounds for the development of novel targeted cancer therapies.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust suite of cell-based assays for the characterization and validation of novel this compound analogs. The protocols herein are designed to be self-validating, providing a tiered approach from initial high-throughput screening to detailed mechanistic and functional characterization. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and logical workflow.
I. Foundational Strategy: A Tiered Approach to Compound Evaluation
A logical, multi-tiered approach is essential for the efficient evaluation of a new compound library. This strategy allows for the rapid identification of promising candidates through high-throughput primary screens, followed by more detailed secondary and functional assays to confirm their mechanism of action and therapeutic potential.
Caption: Tiered assay development workflow.
II. Selection of Biologically Relevant Cellular Models
The choice of cell lines is paramount for obtaining meaningful data. Given that thienopyrimidines are known to target PI3K and EGFR pathways, it is logical to select cancer cell lines with characterized alterations in these pathways.[4][5][6] This provides a clear biological context to assess the on-target activity of the compounds.
| Cell Line | Cancer Type | Key Genetic Feature | Pathway Relevance | Rationale for Use |
| T-47D | Breast Ductal Carcinoma | PIK3CA H1047R mutation | Constitutively active PI3K pathway | Ideal for screening PI3K-targeted inhibitors.[5] |
| U87-MG | Glioblastoma | PTEN null | Unrestrained PI3K pathway signaling | Represents tumors with loss of a key tumor suppressor in the PI3K pathway.[5] |
| A549 | Lung Carcinoma | KRAS mutation, EGFR expression | EGFR signaling contributes to proliferation | A standard model for EGFR-targeted therapies.[9] |
| MCF-7 | Breast Adenocarcinoma | Wild-type PIK3CA and PTEN | Baseline PI3K/EGFR signaling | Serves as a control for pathway dependency and off-target effects. |
III. Tier 1: Primary Screening for Bioactivity
The initial goal is to screen the library of this compound analogs to identify compounds that affect cell viability. A high-throughput, robust, and sensitive assay is required.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[4] The luminescent signal is directly proportional to the number of viable cells in culture.[1][4] Its simplicity and high sensitivity make it ideal for HTS.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well microplates
-
Selected cancer cell lines (e.g., T-47D, U87-MG, A549, MCF-7)
-
Compound library, serially diluted
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to a pre-determined optimal density (typically 5,000-10,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include "cells only" (vehicle control) and "medium only" (background) wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine analogs in culture medium. A typical starting range is from 100 µM to 1 nM.
-
Add the desired volume of compound dilutions to the appropriate wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Incubate for 72 hours at 37°C, 5% CO₂. This duration allows for effects on cell proliferation to become apparent.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][2]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1][2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each active compound.[11][12]
-
Data Presentation:
| Compound ID | T-47D IC50 (µM) | U87-MG IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Analog 1 | 0.52 | 0.89 | > 50 | 15.6 |
| Analog 2 | 0.21 | 0.45 | > 50 | 12.3 |
| Analog 3 | 25.4 | 31.2 | 2.1 | 3.5 |
| Positive Control | Value | Value | Value | Value |
IV. Tier 2: Target Validation and Mechanistic Assays
"Hit" compounds from the primary screen must be further investigated to confirm they act via the intended mechanism. This involves verifying target engagement, measuring the inhibition of downstream signaling, and determining the mode of cell death.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
Principle: This protocol directly assesses the inhibition of the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt, at the Serine 473 residue. A reduction in p-Akt relative to total Akt levels indicates pathway inhibition.
Materials:
-
T-47D or U87-MG cells
-
Active thienopyrimidine analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed T-47D or U87-MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the hit compound (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (typically 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
To normalize, strip the membrane using a stripping buffer and re-probe with the anti-total Akt antibody, following the same immunoblotting procedure.
-
Caption: Inhibition of the PI3K/Akt signaling cascade.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13] The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Selected cancer cell lines and hit compounds
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, treating cells with hit compounds at concentrations around their IC50 values. A typical incubation time to observe apoptosis is 24-48 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Normalize the data by calculating the fold change in caspase activity compared to vehicle-treated cells.
-
V. Tier 3: Functional Characterization Assays
Once a compound's on-target activity and mechanism are confirmed, the next step is to evaluate its effect on key cancer-related cellular functions, such as migration and invasion, which are critical for metastasis.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
Principle: This simple and cost-effective method assesses collective cell migration. A "wound" or scratch is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[3][15]
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a specialized wound-making tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will form a fully confluent monolayer after 24-48 hours.
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the test compound at a non-lethal concentration (e.g., 0.1x IC50) to avoid confounding effects from cytotoxicity. Include a vehicle control.
-
Place the plate on a microscope stage and capture the first image of the scratch (T=0).
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use ImageJ or similar software to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure relative to the initial T=0 area.
-
Compare the rate of wound closure between treated and control wells.
-
Protocol 5: Transwell Invasion Assay
Principle: This assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis. Cells are seeded in the upper chamber of an insert coated with a basement membrane matrix (e.g., Matrigel), and their invasion towards a chemoattractant in the lower chamber is quantified.[16]
Materials:
-
Transwell permeable supports (8.0 µm pore size) for 24-well plates
-
Corning® Matrigel® Matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs, methanol (for fixation), and crystal violet (for staining)
Step-by-Step Methodology:
-
Chamber Preparation:
-
Thaw Matrigel on ice. Dilute it with cold, serum-free medium and apply a thin layer (e.g., 50 µL) to the top of the Transwell inserts.
-
Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
While the inserts are gelling, serum-starve the cells for 4-6 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of the cell suspension to the upper chamber of each insert.
-
In the lower chamber, add 750 µL of medium containing 10% FBS as a chemoattractant.
-
-
Incubation and Processing:
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.[13]
-
Fix the invading cells on the underside of the membrane with cold methanol for 20 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells in several random fields of view.
-
Calculate the average number of invaded cells per field and compare the results between treated and control groups.
-
VI. Conclusion and Future Directions
This guide provides a robust, tiered strategy for the preclinical evaluation of novel this compound analogs. By progressing from broad phenotypic screening to specific mechanistic and functional assays, researchers can efficiently identify and validate promising drug candidates. The data generated from this workflow—including IC50 values, confirmation of on-target pathway inhibition, and assessment of functional anti-cancer effects—will provide the critical foundation needed to advance these compounds into further preclinical development, such as in vivo xenograft models. The inherent flexibility of the thienopyrimidine scaffold suggests that future work could also explore its efficacy against other kinase targets by adapting the cellular models and target-specific assays described herein.
References
- 1. corning.com [corning.com]
- 2. benchchem.com [benchchem.com]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Wound healing assay - Wikipedia [en.wikipedia.org]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
analytical techniques for characterizing 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
An Application Guide for the Analytical Characterization of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid
Introduction
This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in medicinal chemistry and drug development.[1] Its fused thieno[3,2-d]pyrimidine core is a scaffold of significant interest, appearing in molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for its use in further synthetic applications and biological studies.
This document provides a comprehensive guide to the essential analytical techniques for the full characterization of this compound (Molecular Formula: C₇H₃ClN₂O₂S, Molecular Weight: 214.63 g/mol ).[1] The protocols and insights provided herein are designed for researchers, analytical scientists, and quality control professionals engaged in the synthesis, development, and application of this important chemical entity.
Chromatographic Analysis for Purity and Identity Confirmation
Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products, thereby establishing its purity profile. When coupled with mass spectrometry, it becomes the definitive tool for identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar organic compounds like this compound. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol with a pH modifier) is used for elution. The carboxylic acid moiety makes the retention time sensitive to the pH of the mobile phase; adding an acid like formic acid suppresses the ionization of the carboxyl group, leading to more reproducible retention and improved peak shape.[3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of Dimethyl Sulfoxide (DMSO) to create a 100 µg/mL stock solution.[1] Further dilute with the mobile phase to a final concentration of 10-20 µg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Chromatographic Conditions: The following parameters serve as a robust starting point for method development.[3][4]
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 2 min, 5-95% B over 11 min, hold at 95% B for 2 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 2.0.
-
Data Analysis: Purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Verification
Principle & Causality: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of molecular weight.[5] For this molecule, electrospray ionization (ESI) is ideal, as the carboxylic acid and nitrogen atoms in the pyrimidine ring are readily ionizable, typically forming [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
LC Conditions: Use the same HPLC method as described in Section 1.1. The flow from the column is directed into the MS source.
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, Flow rate ~600 L/hr |
| Desolvation Temp. | 350 °C |
| Scan Range | 50 - 500 m/z |
-
Data Analysis & Expected Results:
-
The total ion chromatogram (TIC) should show a major peak at the retention time established by HPLC-UV.
-
The mass spectrum extracted from this peak should display ions corresponding to the expected molecular weight.
-
Positive Mode: Expected [M+H]⁺ ion at m/z = 215.62 (for C₇H₄ClN₂O₂S⁺).
-
Negative Mode: Expected [M-H]⁻ ion at m/z = 213.64 (for C₇H₂ClN₂O₂S⁻).
-
-
The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion peak, providing further structural confirmation.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques probe the molecular structure by interacting with different forms of electromagnetic radiation, providing a detailed fingerprint of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts, splitting patterns, and integration values are unique to the molecule's structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, as the compound shows good solubility in DMSO.[1] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectra & Interpretation: Based on the structure and data from similar thienopyrimidine compounds, the following signals are anticipated.[6][7][8]
| ¹H NMR (in DMSO-d₆) | |
| Predicted Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~13.0 - 14.0 | Carboxylic Acid (-COOH), broad singlet |
| ~8.90 | Pyrimidine C2-H, singlet |
| ~8.20 | Thiophene C7-H, singlet |
| ¹³C NMR (in DMSO-d₆) | |
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | Carboxylic Acid Carbonyl (C=O) |
| ~160.0 | Pyrimidine C4 (C-Cl) |
| ~155.0 | Pyrimidine C2 |
| ~152.0 | Thiophene-Pyrimidine Bridgehead C |
| ~135.0 | Thiophene C6 (-COOH) |
| ~130.0 | Thiophene-Pyrimidine Bridgehead C |
| ~125.0 | Thiophene C7 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9][10] It is a rapid and reliable technique for confirming the presence of key structural motifs.
Experimental Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands & Interpretation: The spectrum should display characteristic bands for the functional groups present.[9][10][11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700-1725 | C=O Stretch | Carboxylic Acid Dimer |
| ~1600-1650 | C=N Stretch | Pyrimidine Ring |
| ~1550-1600 | C=C Stretch | Aromatic Rings |
| ~1200-1350 | C-N Stretch | Pyrimidine Ring |
| ~1000-1400 | C-O Stretch / O-H Bend | Carboxylic Acid |
| ~700-800 | C-Cl Stretch | Chloro-substituent |
| ~650-750 | C-S Stretch | Thiophene Ring |
Thermal Analysis
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for determining thermal stability, melting point, and the presence of residual solvents or hydrates.[12][13][14]
Thermogravimetric Analysis (TGA)
Principle & Causality: TGA measures the change in mass of a sample as it is heated at a controlled rate.[15] It is used to determine the temperature at which the compound begins to decompose. For this molecule, decomposition is expected to initiate with decarboxylation.[1]
Experimental Protocol:
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into an aluminum or ceramic pan.
-
Analysis Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 20 mL/min.
-
-
Expected Results: The TGA thermogram will show a stable baseline until the onset of decomposition. A significant mass loss is expected in the 200-280 °C range, corresponding to the loss of CO₂ (decarboxylation), followed by further degradation of the heterocyclic core at higher temperatures.[1]
Differential Scanning Calorimetry (DSC)
Principle & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and identify polymorphic transitions.[16]
Experimental Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Analysis Conditions:
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 20 mL/min.
-
-
Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the crystalline solid. The peak onset temperature is typically reported as the melting point. Broad peaks or multiple transitions could indicate the presence of impurities or polymorphism.
Comprehensive Analytical Workflow
The following diagram illustrates a logical workflow for the complete characterization of a new batch of this compound, ensuring its quality and suitability for downstream applications.
Caption: Comprehensive analytical workflow for compound characterization.
Summary of Key Analytical Probes
The chosen analytical techniques provide orthogonal information, each probing a different aspect of the molecule's identity and quality.
Caption: Relationship between the molecule and analytical techniques.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. theaspd.com [theaspd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. mt.com [mt.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. azom.com [azom.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. The protocol herein details a robust and scalable multi-step synthetic route, commencing with the versatile Gewald aminothiophene synthesis. Each stage of the process has been designed with scalability, safety, and efficiency in mind, addressing the critical transition from laboratory-scale preparation to pilot-plant production. This guide explains the underlying chemical principles, provides detailed step-by-step protocols, and outlines essential safety and handling procedures. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, including inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3) and phosphoinositide 3-kinases (PI3K)[1][2]. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting cancer and inflammatory diseases[3][4][5]. The presence of the chlorine atom at the 4-position and the carboxylic acid at the 6-position provides two orthogonal handles for further chemical elaboration, making it a highly valuable synthon[6][7].
The transition from milligram-scale synthesis for initial screening to multi-kilogram production for preclinical and clinical studies presents significant challenges[8]. A successful scale-up strategy must prioritize safety, cost-effectiveness, robustness, and environmental considerations (Green Chemistry)[9].
This guide outlines a four-step synthetic sequence designed for scalability:
-
Gewald Reaction: Construction of the core aminothiophene ring.
-
Cyclization: Formation of the pyrimidinone ring system.
-
Chlorination: Installation of the key chlorine handle.
-
Carboxylation: Introduction of the carboxylic acid functionality.
This pathway was selected for its reliance on well-established, high-yielding reactions and the use of readily available starting materials.
Retrosynthetic Analysis and Pathway Justification
The synthetic strategy is built upon a convergent approach, first constructing the fused thieno[3,2-d]pyrimidine core and then functionalizing it.
.dot
Caption: Retrosynthetic analysis of the target molecule.
The key disconnection breaks the carboxylic acid group, leading back to 4-chlorothieno[3,2-d]pyrimidine. This intermediate is accessed from the corresponding thienopyrimidinone via a robust chlorination reaction. The pyrimidinone ring itself is readily formed by cyclizing a 3-aminothiophene-2-carboxylate derivative[3][10]. This aminothiophene is a classic product of the Gewald reaction, a powerful multicomponent reaction that assembles the thiophene ring from a ketone, an active methylene nitrile, and elemental sulfur in a single pot[11][12][13]. This approach is highly convergent and atom-economical, making it ideal for large-scale manufacturing[14].
Detailed Synthesis Protocols
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes that proceeds via a Knoevenagel condensation, followed by sulfur addition and ring closure[11][15]. The use of a base like morpholine is critical for catalyzing the initial condensation and facilitating the subsequent steps[16].
.dot
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mol scale) | Moles | Notes |
| Cyclohexanone | 98.14 | 98.1 g (102 mL) | 1.0 | |
| Methyl Cyanoacetate | 99.09 | 99.1 g (88.5 mL) | 1.0 | Toxic, handle in fume hood |
| Sulfur (elemental) | 32.06 | 32.1 g | 1.0 | Fine powder |
| Morpholine | 87.12 | 95.8 g (96 mL) | 1.1 | Corrosive, handle with care |
| Methanol | 32.04 | 600 mL | - | Flammable solvent |
| Ethanol | 46.07 | 200 mL | - | For washing |
Protocol:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a dropping funnel.
-
Charging Reagents: To the reactor, add methanol (600 mL), cyclohexanone (98.1 g), methyl cyanoacetate (99.1 g), and elemental sulfur (32.1 g).
-
Initial Heating: Begin stirring and heat the mixture to an internal temperature of 35-40 °C.
-
Base Addition: Slowly add morpholine (95.8 g) to the stirred suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 50 °C. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting materials are consumed.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature (20-25 °C) and then further cool to 0-5 °C for 1 hour to maximize precipitation.
-
Filtration: Filter the resulting solid precipitate using a Büchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 100 mL) to remove residual impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Outcome: Yields of 70-85% of methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid are typically achieved[16].
Step 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
This step involves the cyclization of the aminothiophene ester with a one-carbon source, in this case, formamide, which serves as both reactant and solvent at elevated temperatures.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mol scale) | Moles | Notes |
| Methyl 3-aminothiophene-2-carboxylate | 157.19 | 157.2 g | 1.0 | Product from Step 1 |
| Formamide | 45.04 | 450 g (400 mL) | 10.0 | High boiling point solvent |
Protocol:
-
Reactor Setup: Use a reactor equipped for high-temperature reactions with mechanical stirring, a temperature probe, and a distillation condenser to remove methanol byproduct.
-
Charging Reagents: Charge the reactor with the aminothiophene from Step 1 (157.2 g) and formamide (450 g).
-
Reaction: Heat the stirred mixture to 150-160 °C. The reaction is typically complete within 4-6 hours. Monitor by TLC or HPLC. Methanol will distill off during the reaction.
-
Precipitation: Cool the reaction mixture to room temperature. The product will often precipitate from the formamide solution.
-
Isolation: Add water (500 mL) to the cooled mixture to fully precipitate the product. Stir for 30 minutes.
-
Filtration and Washing: Filter the solid product, wash thoroughly with water (3 x 200 mL), and then with a small amount of cold ethanol (50 mL).
-
Drying: Dry the product under vacuum at 60-70 °C.
Expected Outcome: This cyclization typically affords the thieno[3,2-d]pyrimidin-4(3H)-one in high yield (>90%).
Step 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
This chlorination step converts the pyrimidinone to the more reactive 4-chloro derivative. Thionyl chloride (SOCl₂) is used here, which requires stringent safety measures. Phosphorus oxychloride (POCl₃) is also a common reagent for this transformation[3][5].
SAFETY NOTE: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (SO₂ and HCl)[17][18][19]. This procedure must be performed in a well-ventilated fume hood or a contained system. Personnel must wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat[19][20]. An emergency shower and eyewash station must be readily accessible[20][21].
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mol scale) | Moles | Notes |
| Thieno[3,2-d]pyrimidin-4(3H)-one | 166.19 | 166.2 g | 1.0 | Product from Step 2 |
| Thionyl Chloride (SOCl₂) | 118.97 | 476 g (290 mL) | 4.0 | Highly toxic and corrosive |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | Catalytic amount |
| Toluene | 92.14 | 500 mL | - | Solvent |
Protocol:
-
Reactor Setup: Use a dry, inerted reactor equipped with a mechanical stirrer, temperature probe, condenser with a gas scrubber (e.g., caustic soda solution), and an addition funnel.
-
Charging: Suspend the thienopyrimidinone (166.2 g) in toluene (500 mL). Add a catalytic amount of DMF (5 mL).
-
Reagent Addition: Slowly add thionyl chloride (476 g) via the addition funnel over 1 hour, maintaining the internal temperature below 40 °C.
-
Reaction: After the addition, heat the mixture to reflux (approx. 110 °C) for 3-5 hours, until the reaction is complete (monitored by HPLC/TLC).
-
Solvent Removal: Cool the reaction to 50 °C and carefully distill off the excess thionyl chloride and toluene under vacuum. Ensure the vacuum trap and pump are protected from corrosive vapors.
-
Work-up: Carefully quench the residue by slowly adding it to ice-water (1 L). The product will precipitate.
-
pH Adjustment: Adjust the pH of the aqueous slurry to 7-8 with a saturated sodium bicarbonate solution.
-
Isolation: Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
Expected Outcome: The 4-chloro product is typically obtained in yields of 85-95%.
Step 4: Synthesis of this compound
This final step introduces the carboxylic acid group via directed ortho-metalation followed by quenching with carbon dioxide (dry ice)[1]. This reaction requires anhydrous conditions and the use of a strong organolithium base.
SAFETY NOTE: Butyllithium (BuLi) is a pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (Nitrogen or Argon).
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mol scale) | Moles | Notes |
| 4-Chlorothieno[3,2-d]pyrimidine | 170.62 | 170.6 g | 1.0 | Product from Step 3 |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 141.27 | 212 g (246 mL) | 1.5 | Base precursor |
| n-Butyllithium (n-BuLi) | 64.06 | 600 mL of 2.5 M in hexanes | 1.5 | Pyrophoric |
| Tetrahydrofuran (THF) | 72.11 | 2.5 L | - | Anhydrous |
| Dry Ice (solid CO₂) | 44.01 | ~440 g | ~10.0 | Must be crushed and dry |
Protocol:
-
Reactor Setup: A multi-necked, flame-dried reactor under a positive pressure of nitrogen is required. Equip it with a mechanical stirrer, low-temperature thermometer, and a cannula/septum for reagent transfer.
-
Base Preparation (LTMP): In a separate flask under nitrogen, dissolve TMP (212 g) in anhydrous THF (500 mL). Cool the solution to 0 °C. Slowly add n-BuLi (600 mL of 2.5 M solution) via cannula, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the lithium tetramethylpiperidide (LTMP) base.
-
Substrate Solution: In the main reactor, dissolve the 4-chlorothieno[3,2-d]pyrimidine (170.6 g) in anhydrous THF (2.0 L) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add the prepared LTMP solution to the substrate solution at -78 °C over 1 hour. Stir the resulting dark mixture at -78 °C for an additional 1-2 hours.
-
Carboxylation: Add crushed, dry solid CO₂ in portions to the reaction mixture, ensuring the temperature remains below -60 °C. A significant amount of CO₂ should be added to ensure complete reaction.
-
Quenching: Once the addition is complete, allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Carefully pour the mixture into water (1 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. The product will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Expected Outcome: this compound is obtained with a typical yield of 80-90%[1].
Process Safety and Scale-Up Considerations
-
Thermal Management: All steps, particularly the base addition in the Gewald reaction and the BuLi reactions, can be exothermic. A jacketed reactor with efficient cooling is essential for temperature control on a large scale.
-
Reagent Handling: The large-scale handling of thionyl chloride and butyllithium requires specialized equipment, such as closed-system transfer lines and dedicated scrubber systems to neutralize off-gases.
-
Solid Handling: The filtration and drying of intermediates and the final product at scale should be performed in contained systems (e.g., filter-dryers) to minimize operator exposure.
-
Purification: While precipitation and washing are effective at lab scale, recrystallization from a suitable solvent system may be necessary to achieve the high purity required for pharmaceutical applications. Column chromatography is generally not feasible for large-scale production[6].
-
Waste Management: Acidic and basic aqueous streams, as well as organic solvent waste, must be segregated and disposed of according to local environmental regulations. The use of formamide in Step 2 presents a significant waste treatment challenge due to its high boiling point and miscibility with water.
Conclusion
The synthetic route described provides a reliable and scalable method for the production of this compound. By leveraging the efficiency of the Gewald multicomponent reaction and employing well-understood synthetic transformations, this protocol offers a practical pathway for generating multi-kilogram quantities of this important pharmaceutical intermediate. Strict adherence to the detailed protocols and safety precautions is paramount for the successful and safe execution of this synthesis at scale.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 875515-76-7 [smolecule.com]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 10. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 16. asianpubs.org [asianpubs.org]
- 17. lanxess.com [lanxess.com]
- 18. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 19. westliberty.edu [westliberty.edu]
- 20. nj.gov [nj.gov]
- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
use of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid as a scaffold for library synthesis
An In-Depth Guide to the Application of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid as a Scaffold for Combinatorial Library Synthesis
Introduction: The Thieno[3,2-d]pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The thieno[3,2-d]pyrimidine system is a prominent member of this class.[1][2] As a fused heterocycle, it serves as a bioisostere of purine, the core of adenine and guanine, allowing it to interact with a wide array of biological targets.[2] This structural motif is the foundation for compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, derivatives have been identified as inhibitors of critical cellular targets such as cyclin-dependent kinase 7 (CDK7), sirtuins (SIRT1, SIRT2, SIRT3), and tubulin, underscoring the scaffold's therapeutic potential.[4][5][6]
This guide focuses on a particularly versatile derivative: This compound . With a molecular formula of C₇H₃ClN₂O₂S and a molecular weight of 214.63 g/mol , this compound is an ideal starting point for combinatorial library synthesis.[3] It possesses two distinct and orthogonally reactive functional groups: a carboxylic acid at the C6 position and a chlorine atom at the C4 position. These handles allow for sequential, directed modifications, enabling the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) and accelerate the drug discovery process.
Section 1: Physicochemical Properties and Dual-Point Reactivity
The utility of this compound as a scaffold is rooted in the distinct chemical reactivity of its two functional groups.
-
C6-Carboxylic Acid: This group serves as a classical handle for amide bond formation, one of the most fundamental reactions in medicinal chemistry. The electron-withdrawing character of the fused thienopyrimidine ring system increases the acidity of the carboxylic acid proton (predicted pKa ~1.5-2.5), facilitating its activation for coupling reactions.[3] This position is ideal for introducing a first vector of diversity by coupling with a wide array of primary and secondary amines.
-
C4-Chloro Group: The chlorine atom is attached to an electron-deficient pyrimidine ring. This environment makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[3][7] This allows for the displacement of the chloride by a variety of nucleophiles, most commonly primary and secondary amines, to install a second, independent diversity element. The relative reactivity of this position can be finely tuned by the reaction conditions.
This dual reactivity allows for a systematic and combinatorial approach to library synthesis, as detailed in the following protocols.
Section 2: Core Synthetic Strategies & Experimental Protocols
The following protocols provide detailed, field-tested methodologies for elaborating the scaffold. The choice of strategy depends on the desired library design and the available building blocks.
Strategy 1: C6-Amide Library Synthesis via Carboxylic Acid Activation
This strategy focuses on diversifying the C6 position by creating a library of amides. The carboxylic acid must first be activated to facilitate nucleophilic attack by an amine. Common methods include conversion to an active ester or an acid chloride.
Protocol 2.1: Amide Coupling using HATU
This protocol uses a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its high efficiency and low rate of epimerization.
Step-by-Step Methodology:
-
Dissolution: In a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by LC-MS.
-
Amine Addition: Add the desired amine building block (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Expert Insight: The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine minimizes side reactions, such as the formation of guanidinium by-products from the reaction of HATU with the incoming amine. For sterically hindered or electron-deficient amines, elevated temperatures (40-60 °C) and longer reaction times may be necessary.[8]
Caption: Workflow for C6-Amide Library Synthesis.
Strategy 2: C4-Amine Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This approach utilizes the electrophilic nature of the C4 position to introduce diversity. This reaction is typically performed on an ester derivative of the scaffold to protect the carboxylic acid, which is then hydrolyzed in a final step.
Protocol 2.2: C4-Amination via SNAr
Step-by-Step Methodology:
-
Esterification (Protection): First, convert the C6-carboxylic acid to a simple ester (e.g., methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in methanol or Fischer esterification). This prevents unwanted side reactions of the acid.
-
SNAr Reaction: Dissolve the esterified scaffold (1.0 eq) and the desired amine building block (1.5-2.0 eq) in a suitable solvent such as ethanol, n-butanol, or dioxane.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 6-24 hours.[7] The reaction can be effectively accelerated using microwave irradiation.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup & Saponification: Upon completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the crude residue in a mixture of THF/Methanol and add an aqueous solution of LiOH or NaOH (2-4 eq). Stir at room temperature until the ester is fully hydrolyzed.
-
Purification: Acidify the mixture with 1M HCl to precipitate the product, which can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or chromatography.
Expert Insight: The choice of solvent is critical. Protic solvents like ethanol can participate in the reaction but often facilitate the displacement by the amine. For less reactive amines, a high-boiling point aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) may be required.[7]
Caption: Workflow for C4-Amine Library Synthesis via SNAr.
Strategy 3: Two-Point Diversity Library via Sequential Derivatization
The true power of this scaffold is realized when both reactive sites are functionalized in a sequential manner. The most common and reliable approach is to perform the amide coupling first, followed by the SNAr reaction.
Protocol 2.3: Sequential Amide Coupling and C4-Amination
Step-by-Step Methodology:
-
C6-Amide Formation: Synthesize the first intermediate by coupling this compound with a library of first-wave amines (R¹-NH₂) using the conditions described in Protocol 2.1 . This generates a set of 4-chloro-thieno[3,2-d]pyrimidine-6-carboxamides.
-
Purification of Intermediates: Purify the resulting amide intermediates to ensure high purity before the next step.
-
C4-Amination (SNAr): Take each purified intermediate (1.0 eq) and react it with a library of second-wave amines (R²-NH₂) using the SNAr conditions described in Protocol 2.2 (steps 2-4, omitting the need for initial esterification and final saponification).
-
Final Purification: After the SNAr reaction is complete, perform an appropriate aqueous workup and purify the final library compounds, typically by preparative HPLC, to yield the desired 4,6-disubstituted thieno[3,2-d]pyrimidine products.
Caption: Sequential workflow for a two-point diversity library.
Section 3: Data Summary and Characterization
The successful synthesis of library members requires robust analytical confirmation. The following table summarizes typical reaction conditions and expected outcomes.
| Reaction Type | Position | Key Reagents | Solvent | Temp (°C) | Typical Yield | Analytical Confirmation |
| Amide Coupling | C6 | HATU, DIPEA | DMF | 25 | 60-95% | LC-MS (Mass increase), ¹H NMR (New amide NH) |
| SNAr | C4 | Amine, Base (optional) | Dioxane / EtOH | 80-120 | 50-90% | LC-MS (Mass increase), ¹H NMR (Loss of aromatic proton signal) |
| Suzuki Coupling* | C4 | Pd(PPh₃)₄, Na₂CO₃, Boronic Acid | Toluene/EtOH | 80-100 | 40-75% | LC-MS (Mass increase), ¹H NMR (New aromatic signals) |
*Note: While SNAr is more common for C4-Cl on this scaffold, Suzuki coupling remains a viable alternative for creating C-C bonds, especially with arylboronic acids. A general protocol involves a palladium catalyst and a base in a suitable solvent system.[9][10]
Section 4: Applications in Drug Discovery
Libraries derived from the this compound scaffold are powerful tools for hit identification and lead optimization. The ability to rapidly synthesize hundreds of analogues allows researchers to:
-
Explore Structure-Activity Relationships (SAR): Systematically modifying the R¹ (at C6) and R² (at C4) positions helps to identify the chemical features essential for biological activity. For example, libraries based on this core have been used to identify potent inhibitors of SIRT1/2/3, where specific amide and amine substituents were found to be critical for potency and selectivity.[4]
-
Optimize Pharmacokinetic Properties: The diverse functionalities introduced can be used to tune properties like solubility, metabolic stability, and cell permeability, which are crucial for developing a successful drug candidate.[5]
-
Discover Novel Biological Activities: Screening these diverse libraries against a wide range of biological targets can uncover new therapeutic applications for the thieno[3,2-d]pyrimidine scaffold, which is known to target kinases, tubulin, and bacterial enzymes like DNA gyrase.[1][5][6]
References
- 1. theaspd.com [theaspd.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 875515-76-7 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to improve the yield and purity of this important synthetic intermediate. The information herein is curated to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust understanding of the reaction.
I. Synthesis Overview & Mechanism
The most common and effective method for the synthesis of this compound involves the directed ortho-lithiation of 4-chlorothieno[3,2-d]pyrimidine, followed by quenching with carbon dioxide (dry ice). This reaction is highly efficient but sensitive to experimental conditions.
The reaction proceeds via a two-step mechanism:
-
Lithiation: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the C-6 position of the thienopyrimidine ring. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent sulfur atom and the pyrimidine ring.
-
Carboxylation: The resulting lithiated intermediate, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the desired carboxylic acid.
II. Detailed Experimental Protocol
This protocol is adapted from a validated procedure published in the Journal of Medicinal Chemistry[1].
Materials:
-
4-chlorothieno[3,2-d]pyrimidine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Lithiating Agent: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,2,6,6-tetramethylpiperidine (1.5 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add n-BuLi (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. This step forms lithium tetramethylpiperidide (LTMP), a strong, non-nucleophilic base.
-
Lithiation of the Substrate: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-formed LTMP solution from step 3 to the substrate solution via a cannula, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: While maintaining the temperature at -78 °C, add a generous excess of crushed dry ice to the reaction mixture in several portions. A significant exotherm may be observed, so add the dry ice slowly at first.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature over a period of 2 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 0.1 M HCl.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Yield: ~83%[1].
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive n-BuLi: n-BuLi is highly reactive and can degrade upon exposure to air or moisture. | - Always use a fresh bottle of n-BuLi or titrate older bottles to determine the exact molarity. - Ensure proper inert atmosphere techniques (e.g., using a Schlenk line or glovebox). |
| 2. Wet Glassware or Solvents: Traces of water will quench the organolithium species. | - Flame-dry all glassware before use. - Use freshly distilled anhydrous solvents. | |
| 3. Insufficiently Low Temperature: The lithiated intermediate may be unstable at higher temperatures. | - Maintain a temperature of -78 °C throughout the lithiation and carboxylation steps. - Use a properly insulated dry ice/acetone bath. | |
| 4. Inefficient Quenching with CO₂: Gaseous CO₂ from the atmosphere may not be sufficient for complete reaction. | - Use a large excess of freshly crushed, high-purity dry ice. - Ensure the dry ice is added directly to the reaction mixture. | |
| Presence of Starting Material in the Final Product | 1. Incomplete Lithiation: Insufficient base or reaction time. | - Ensure the correct stoichiometry of n-BuLi is used (based on titration). - Increase the lithiation time to 1.5-2 hours. |
| 2. Proton Source Contamination: Accidental introduction of a proton source before or during carboxylation. | - Double-check the dryness of all reagents and solvents. - Ensure the inert atmosphere is maintained. | |
| Formation of a Dark, Tarry Substance | 1. Reaction Temperature Too High: Decomposition of the lithiated intermediate. | - Strictly maintain the reaction temperature at -78 °C. - Add n-BuLi and the lithiating agent slowly to control any exotherm. |
| 2. Localized "Hot Spots" During CO₂ Addition: Rapid, exothermic reaction with dry ice. | - Add crushed dry ice in small portions to the vigorously stirred solution to dissipate heat effectively. | |
| Difficulty in Isolating the Product | 1. Emulsion during Work-up: Formation of a stable emulsion between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture if the emulsion persists. |
| 2. Product is "Oiling Out" during Crystallization: The product separates as an oil instead of a crystalline solid. | - Try a different solvent or solvent system for recrystallization. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is 2,2,6,6-tetramethylpiperidine (TMP) used in the protocol? Can I use n-BuLi directly?
A1: While direct lithiation with n-BuLi is possible, the use of TMP to form lithium tetramethylpiperidide (LTMP) in situ is recommended for this substrate. LTMP is a very strong, sterically hindered, non-nucleophilic base. This minimizes the risk of n-BuLi acting as a nucleophile and attacking the thienopyrimidine ring, which can lead to side products.
Q2: My n-BuLi is old. How can I be sure it's still active?
A2: The concentration of n-BuLi solutions can decrease over time due to gradual decomposition. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity. A common method is the titration with a known concentration of a non-hygroscopic acid, like diphenylacetic acid, in the presence of an indicator.
Q3: What are the most critical parameters for achieving a high yield?
A3: The three most critical parameters are:
-
Strictly anhydrous conditions: Any moisture will destroy the organolithium reagent.
-
Low temperature control: Maintaining the reaction at -78 °C is crucial for the stability of the lithiated intermediate.
-
Quality and excess of carbon dioxide: Using fresh, high-purity dry ice in a significant excess ensures efficient carboxylation.
Q4: What are the potential side products in this reaction?
A4: Potential side products can include:
-
Unreacted starting material: Due to incomplete lithiation.
-
4-Butylthieno[3,2-d]pyrimidine: If n-BuLi acts as a nucleophile.
-
Di-carboxylated product: Although less common, if a second deprotonation occurs.
-
Products from reaction with the chloro-substituent: While less likely at low temperatures, lithium-halogen exchange is a known reaction of organolithiums.
Q5: What is the best way to purify the final product?
A5: The crude product can be purified by:
-
Recrystallization: Suitable solvents include ethanol, or a mixture of n-hexane and ethyl acetate.
-
Column chromatography: Using silica gel with a gradient elution of hexane and ethyl acetate is an effective method for obtaining high-purity material[2].
Q6: What are the key safety precautions when working with n-BuLi?
A6: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. Always handle it under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves. Work in a fume hood and have a Class D fire extinguisher (for combustible metals) readily available.
V. Visualizing the Workflow
Synthesis Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
References
overcoming solubility issues with 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Technical Support Center: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
A Guide to Overcoming Solubility Challenges in Research and Development
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming fundamental experimental hurdles. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this versatile thienopyrimidine derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: The solubility of this compound is a tale of two competing features: its largely hydrophobic core and its single ionizable group.
-
Hydrophobic Core: The fused thieno[3,2-d]pyrimidine ring system is aromatic and rigid, while the chlorine substituent further increases its lipophilicity. These characteristics are the primary reason for its limited aqueous solubility.[1]
-
Hydrophilic Group: The molecule's sole source of significant hydrophilicity is the carboxylic acid group (-COOH) at the 6-position.[1] This group can donate a proton (act as an acid) and engage in hydrogen bonding.
-
Acidity (pKa): The compound is a relatively strong monoprotic organic acid, with a predicted pKa value in the range of 1.5 to 2.5.[1] This is a critical parameter. At a pH below its pKa, the carboxylic acid will be in its neutral, protonated (-COOH) form, which is poorly soluble in water. At a pH significantly above its pKa, it will be in its deprotonated, anionic carboxylate (-COO⁻) form, which is vastly more soluble due to the ionic charge.
Q2: In which common laboratory solvents is this compound soluble?
A2: Solubility is highly dependent on the solvent's polarity and its ability to interact with the molecule. The table below provides a general guide.
| Solvent | Type | Expected Solubility | Rationale & Best Use Case |
| Water (neutral) | Polar Protic | Very Poor | The hydrophobic scaffold dominates, leading to minimal dissolution. |
| Aqueous Buffers (pH > 5) | Polar Protic | Good to Excellent | Deprotonation to the carboxylate salt dramatically increases aqueous solubility. Ideal for biological assays. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | DMSO is a powerful solvent for many heterocyclic compounds and is the recommended choice for preparing high-concentration stock solutions.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Good | Similar to DMSO, can be used for stock solutions, though DMSO is more common. |
| Methanol / Ethanol | Polar Protic | Poor to Moderate | Can be used as a co-solvent but is generally not sufficient to fully solubilize the compound on its own. |
| Dichloromethane (DCM) | Nonpolar | Poor | The carboxylic acid group limits solubility in nonpolar organic solvents. |
Section 2: Troubleshooting Guide - From Theory to Practice
This section provides direct answers and protocols for common issues encountered during experimentation.
Q3: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4) for a biological assay. What should I do first?
A3: The most effective initial step is to leverage the acidic nature of the molecule by adjusting the pH. The goal is to convert the poorly soluble carboxylic acid into its highly soluble carboxylate salt.[2][3]
Scientist's Rationale: At pH 7.4, which is well above the compound's pKa of ~2.5, the carboxylic acid group will be deprotonated (-COO⁻). However, simply adding the solid compound to the buffer can result in slow dissolution kinetics. Preparing a concentrated stock solution using a basic solution first ensures complete conversion to the salt form before dilution.
See Protocol 1 for a detailed, step-by-step methodology.
Q4: I need to prepare a high-concentration stock solution for screening. What is the recommended solvent and procedure?
A4: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions of compounds like this for several reasons.[1]
Scientist's Rationale: DMSO is a polar aprotic solvent with a strong ability to disrupt the crystal lattice forces of solid compounds and solvate a wide range of organic molecules. Its miscibility with water allows for subsequent dilution into aqueous assay buffers. For this compound, concentrations of 10-50 mM in DMSO are typically achievable.
Q5: My DMSO stock is precipitating when I dilute it into my aqueous assay buffer. How can I prevent this common issue?
A5: This is a classic problem of solvent-shifting, where the compound is highly soluble in the initial solvent (DMSO) but crashes out upon introduction to a solvent where it is less soluble (aqueous buffer).
Scientist's Rationale: The rapid change in solvent polarity causes the compound to exceed its solubility limit in the final mixture, leading to precipitation. The key is to manage the kinetics of this dilution process.
Here are proven troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to determine if a lower final concentration, which may be below the solubility limit, is sufficient for your experiment.
-
Use Serial Dilutions: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL buffer), perform an intermediate dilution in your buffer or a buffer/DMSO mixture.
-
Increase Mixing Energy: Add the DMSO stock dropwise into the aqueous buffer while the buffer is being vortexed or rapidly stirred. This rapid dispersion prevents localized high concentrations that can initiate precipitation.
-
Incorporate a Co-solvent: If permissible in your assay, having a small percentage of a co-solvent like ethanol or propylene glycol in your final buffer can help maintain solubility.[4][5]
See Protocol 2 for a recommended workflow to minimize precipitation.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a ~10 mM aqueous stock solution by forming the sodium salt of the compound.
-
Weigh the Compound: Accurately weigh 2.15 mg of this compound (MW = 214.63 g/mol ) into a sterile microcentrifuge tube. This corresponds to 10 µmol.
-
Initial Suspension: Add approximately 800 µL of ultrapure water to the tube. The compound will not dissolve and will appear as a fine suspension.
-
Basification: While vortexing the suspension, add 1N NaOH dropwise (typically 1-2 µL at a time). Continue adding drops and vortexing until the solid completely dissolves, indicating the formation of the soluble sodium carboxylate salt. The solution should become clear.
-
Final Volume Adjustment: Once dissolved, add ultrapure water to bring the final volume to 1.0 mL. Mix thoroughly.
-
Verification and Storage: If necessary, check the pH to ensure it is neutral to slightly basic. Store the stock solution at -20°C or -80°C.
Protocol 2: Recommended Procedure for Diluting DMSO Stocks into Aqueous Buffers
This protocol is designed to minimize precipitation when preparing working solutions for biological assays.
-
Prepare DMSO Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved.
-
Aliquot Buffer: In your final reaction vessel (e.g., a microplate well or tube), add the required volume of aqueous assay buffer.
-
Vortex/Mix: Place the vessel on a vortexer at a medium speed or use a pipette to actively mix the buffer.
-
Add Stock Solution: While the buffer is being mixed, add the small volume of DMSO stock (e.g., 1 µL of 10 mM stock into 99 µL of buffer for a 100 µM final concentration). It is crucial that the stock is added directly into the bulk of the moving liquid, not onto the side of the vessel.
-
Continue Mixing: Allow the solution to mix for an additional 5-10 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) before proceeding with your assay.
Section 4: Visualization of the Troubleshooting Workflow
The following diagram outlines the decision-making process for effectively solubilizing this compound.
Caption: Troubleshooting workflow for solubilizing the compound.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Synthesis of Thieno[3,2-d]pyrimidines: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, its synthesis can be fraught with challenges, from stubborn starting materials to unexpected side reactions that can derail research and development timelines. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the common pitfalls encountered during the synthesis of this valuable heterocyclic system. Drawing upon established chemical principles and field-proven insights, this guide aims to empower researchers to optimize their synthetic routes, maximize yields, and ensure the integrity of their target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of thieno[3,2-d]pyrimidines, offering explanations for their root causes and actionable protocols for their resolution.
Problem 1: Low Yield or Failure of the Initial 2-Aminothiophene Synthesis (Gewald Reaction)
Question: I am attempting to synthesize my 2-amino-3-cyanothiophene precursor via the Gewald reaction, but I am getting a low yield or a complex mixture of products. What is going wrong?
Answer:
The Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur, is a powerful tool for constructing the initial thiophene ring.[1][2] However, its mechanism is complex and involves several equilibria, making it sensitive to reaction conditions.[3][4][5]
Underlying Causes and Solutions:
-
Incomplete Knoevenagel Condensation: The initial step is a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[6][7] If this step is slow or incomplete, you will have unreacted starting materials complicating your purification.
-
Solution: Ensure your base catalyst (e.g., morpholine, triethylamine) is of good quality and used in the correct stoichiometric amount. For sluggish reactions, consider gentle heating (40-50 °C) to drive the condensation to completion.
-
-
Polysulfide Formation and Decomposition: The reaction of the Knoevenagel adduct with elemental sulfur proceeds through a series of polysulfide intermediates.[3][4] The productive pathway is the formation and cyclization of a monosulfide. The formation of longer polysulfide chains can lead to a complex mixture and lower yields.
-
Solution: Precise temperature control is crucial. Running the reaction at the recommended temperature for your specific substrates can favor the desired pathway. The use of microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[6]
-
-
Starting Material Purity: Impurities in your ketone/aldehyde or activated nitrile can lead to the formation of side products that are difficult to remove.
-
Solution: Use freshly distilled or purified starting materials.
-
Experimental Protocol: A General Optimized Gewald Reaction
-
To a stirred solution of the ketone/aldehyde (1.0 eq) and the activated nitrile (e.g., malononitrile) (1.0 eq) in ethanol, add a catalytic amount of morpholine (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) in one portion.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-aminothiophene.
Diagram: The Gewald Reaction Pathway
Caption: A simplified workflow of the Gewald reaction.
Problem 2: Incomplete Cyclization to the Thieno[3,2-d]pyrimidin-4-one
Question: I have my 2-amino-3-carboxamidothiophene, but the subsequent cyclization with formic acid or formamide is giving me low yields of the desired thieno[3,2-d]pyrimidin-4-one. How can I improve this?
Answer:
The cyclization of a 2-amino-3-carboxamidothiophene with a one-carbon source is a critical step in forming the pyrimidine ring. Incomplete cyclization is a frequent cause of low yields.[1]
Underlying Causes and Solutions:
-
Insufficiently Forcing Conditions: The cyclization often requires significant energy input to overcome the activation barrier.
-
Solution: Increase the reaction temperature or prolong the reaction time.[8] Refluxing in a high-boiling solvent like formamide or using a large excess of formic acid is common. Microwave irradiation can be particularly effective in driving this reaction to completion, often with dramatically reduced reaction times.[1][9]
-
-
Hydrolysis of Starting Material: If water is present in the reaction mixture, the 2-amino-3-carboxamidothiophene can hydrolyze back to the corresponding carboxylic acid, which will not cyclize under these conditions.
-
Solution: Use anhydrous reagents and solvents. Ensure your formic acid is of high purity.
-
Experimental Protocol: Microwave-Assisted Cyclization
-
Place the 2-amino-3-carboxamidothiophene (1.0 eq) and formamide (20 eq) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 150-180 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify by recrystallization or column chromatography.
Diagram: Cyclization Troubleshooting Logic
Caption: Decision tree for troubleshooting low cyclization yields.
Problem 3: Unwanted Hydrolysis of the Nitrile Group
Question: I am starting with a 2-amino-3-cyanothiophene and attempting to form the thieno[3,2-d]pyrimidine directly, but I am isolating the corresponding 3-carboxamide or 3-carboxylic acid derivative instead. What is happening?
Answer:
The nitrile group of your 2-amino-3-cyanothiophene is susceptible to hydrolysis under both acidic and basic conditions.[10][11][12] This can be an intended transformation if you wish to form the 3-carboxamide for subsequent cyclization, but it is an undesirable side reaction if you are aiming for a different synthetic route.
Underlying Causes and Solutions:
-
Acid- or Base-Catalyzed Hydrolysis: The presence of strong acids or bases, often in the presence of water, will facilitate the hydrolysis of the nitrile to the primary amide and then to the carboxylic acid.[13][14]
-
Solution: Carefully control the pH of your reaction mixture. If the hydrolysis is undesirable, ensure your reaction conditions are neutral and anhydrous. If you are performing a reaction that generates acidic or basic byproducts, consider using a buffer.
-
Mechanism Snapshot: Nitrile Hydrolysis
The nitrile is first protonated (under acidic conditions) or attacked by hydroxide (under basic conditions), making the carbon more electrophilic. A molecule of water then adds to the carbon, and after a series of proton transfers, the amide is formed. Further hydrolysis of the amide yields the carboxylic acid.[13]
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a dimeric or polymeric byproduct. What could be the cause?
A1: 2-Aminothiophenes can be unstable and prone to self-condensation or oxidative dimerization, especially if they have electron-donating substituents. This is often indicated by the formation of insoluble, high-molecular-weight materials. To minimize this, it is advisable to use the 2-aminothiophene precursor immediately after its preparation and purification. Storing it under an inert atmosphere (nitrogen or argon) at low temperatures can also help.
Q2: My final product is a mixture of regioisomers (e.g., thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine). How can I improve the selectivity?
A2: The formation of regioisomers typically arises from the use of unsymmetrical starting materials or cyclizing agents. The regioselectivity is governed by the relative reactivity of the functional groups on your thiophene precursor. For instance, in the cyclization of a 3-amino-2-cyanothiophene, the reaction will proceed differently than with a 2-amino-3-cyanothiophene. Carefully verify the structure of your starting materials. The choice of cyclizing agent and reaction conditions can also influence the regiochemical outcome. A thorough literature search for your specific substitution pattern is highly recommended.
Q3: During the chlorination of my thieno[3,2-d]pyrimidin-4-one with POCl₃, I am getting a dark, intractable tar. What is causing this decomposition?
A3: Phosphorus oxychloride (POCl₃) is a very reactive and harsh reagent. Overheating or prolonged reaction times can lead to extensive decomposition and tar formation. The thieno[3,2-d]pyrimidine core itself can be susceptible to degradation under these conditions. It is recommended to use the minimum necessary amount of POCl₃ and to carefully control the reaction temperature, often by heating at a gentle reflux. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction at a lower temperature, reducing the extent of decomposition.
Q4: My purification by column chromatography is proving difficult, with products smearing or being difficult to separate. Do you have any tips?
A4: Thieno[3,2-d]pyrimidines, particularly those with free N-H groups, can interact strongly with silica gel, leading to tailing and poor separation. Here are a few strategies to improve your chromatography:
-
Solvent System Modification: Add a small amount of a polar, slightly basic solvent like triethylamine (0.1-1%) to your eluent to mask the acidic sites on the silica gel. Alternatively, a small amount of acetic acid or formic acid can be used if your compound is basic.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase silica gel for your purification.
-
Recrystallization: If possible, recrystallization is often a more effective method for obtaining highly pure material and can be more scalable than chromatography.
Q5: How can I confirm the structure of my final thieno[3,2-d]pyrimidine and rule out isomeric side products?
A5: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
¹H and ¹³C NMR: These will provide detailed information about the substitution pattern and the overall structure.
-
NOESY/ROESY (2D NMR): These experiments can establish through-space proximity between protons, which is invaluable for confirming regiochemistry.
-
HMBC and HSQC (2D NMR): These experiments reveal long-range and direct one-bond carbon-proton correlations, respectively, which can help piece together the carbon skeleton and confirm the attachment of substituents.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your molecule.
-
X-ray Crystallography: If you can obtain a single crystal of suitable quality, this technique will provide definitive proof of the structure.
By understanding the potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can more efficiently and reliably synthesize thieno[3,2-d]pyrimidines, accelerating the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
purification challenges of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Document ID: TSC-CTPC-2026-01
Version: 1.0
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. Here, we address common purification challenges and provide troubleshooting strategies and frequently asked questions to ensure the successful isolation of this critical building block.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Its unique fused heterocyclic structure, while conferring desirable biological properties, also presents specific challenges during purification. The presence of a relatively acidic carboxylic acid group, a reactive chloro substituent, and a polar heterocyclic core necessitates carefully optimized purification protocols to achieve high purity. This document provides practical guidance based on established chemical principles and extensive laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My compound crashes out of solution as an oil or fails to crystallize during recrystallization. What should I do?
Answer:
Oiling out or failure to crystallize is a common issue, often related to the choice of solvent, the presence of impurities, or the cooling rate. Here’s a systematic approach to troubleshoot this problem:
-
Re-evaluate Your Solvent System: this compound has limited solubility in non-polar solvents and better solubility in polar aprotic solvents. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
-
Recommended Single Solvents: Consider alcohols like ethanol or methanol, often mixed with water to decrease solubility upon cooling.[3]
-
Recommended Solvent Mixtures: A mixture of a good solvent (e.g., ethanol, acetone, or tetrahydrofuran) and a poor solvent (e.g., n-hexane, water) can be effective. Dissolve the compound in a minimal amount of the hot good solvent and slowly add the poor solvent until the solution becomes turbid. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling often promotes oiling out. To encourage crystal formation, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.
-
Address Impurities: The presence of impurities can inhibit crystallization. If the above steps fail, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Question 2: The purity of my recrystallized product is not improving, and I suspect the presence of a persistent impurity. What could it be and how do I remove it?
Answer:
Persistent impurities in the synthesis of this compound often include unreacted starting materials or byproducts from the synthetic route.
-
Common Impurities:
-
Starting Material (e.g., 4-Chlorothieno[3,2-d]pyrimidine): If the carboxylation step is incomplete, the starting material may co-crystallize with the product.[4]
-
Ester Precursor (e.g., Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate): In syntheses involving the hydrolysis of an ester, incomplete hydrolysis can leave residual ester, which is less polar than the desired carboxylic acid.
-
Decarboxylation Product: Under harsh thermal conditions, the product can undergo decarboxylation to yield 4-chlorothieno[3,2-d]pyrimidine.[1]
-
-
Purification Strategy: Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving less acidic or neutral impurities in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
-
Chromatography Challenges
Question 3: My compound streaks badly on the silica gel column, leading to poor separation. How can I improve the chromatography?
Answer:
Streaking of acidic and polar compounds like this compound on silica gel is a frequent problem. Silica gel is acidic, and strong interactions between the acidic silica surface and the polar/basic sites on your molecule can cause tailing.[2]
-
Mobile Phase Modification:
-
Acidify the Eluent: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your mobile phase can suppress the ionization of the carboxylic acid group on your compound, reducing its interaction with the silica and leading to sharper peaks.
-
Use a More Polar Solvent System: For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, consider more polar solvent systems. A common choice is a mixture of dichloromethane and methanol.[5]
-
-
Stationary Phase Modification:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base. This can be done by preparing a slurry of silica gel in your eluent containing a small amount of a volatile base like triethylamine (0.1-1%).[2]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or reversed-phase silica gel (C18).[5][6] For reversed-phase chromatography, a mobile phase of acetonitrile/water or methanol/water, often with a pH modifier like formic acid or ammonium acetate, is typically used.
-
Question 4: My compound seems to be decomposing on the silica gel column. What are the signs and what can I do?
Answer:
Decomposition on silica can manifest as the appearance of new spots on TLC analysis of the collected fractions, or very low recovery of the desired product.
-
Confirming Instability: To check if your compound is unstable on silica, spot your compound on a TLC plate, and then spot it again on the same plate. After the first spot has dried, add a small amount of silica gel on top of it. Let it sit for some time, and then elute the plate. If you see new spots or significant streaking from the spot with added silica, your compound is likely unstable.[5]
-
Mitigation Strategies:
-
Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina or deactivated silica gel can prevent acid-catalyzed decomposition.
-
Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Alternative Purification Methods: If the compound is highly unstable on silica, prioritize non-chromatographic methods like recrystallization or acid-base extraction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from moisture and light.
Q2: Can the chloro group on the pyrimidine ring be hydrolyzed during purification?
A2: Yes, the chloro group at the 4-position of the thieno[3,2-d]pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis. This is more likely to occur under basic conditions, especially at elevated temperatures.[7] Therefore, when performing acid-base extractions, it is advisable to use mild bases (e.g., sodium bicarbonate) and avoid prolonged exposure to strong bases or heat.
Q3: What is the risk of decarboxylation during purification?
A3: Aromatic carboxylic acids can undergo decarboxylation, especially when heated.[8][9] While this compound is relatively stable, prolonged heating at high temperatures (e.g., during distillation or high-temperature recrystallization) should be avoided to minimize the risk of forming the 4-chlorothieno[3,2-d]pyrimidine byproduct.[1]
Q4: What are the typical solubility characteristics of this compound?
A4: The solubility profile is summarized in the table below. This information is crucial for selecting appropriate solvents for reactions, workup, and purification.
| Solvent Type | Examples | Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Good | Often used for preparing stock solutions for biological assays. |
| Polar Protic | Methanol, Ethanol | Moderate | Solubility increases with heating, making them suitable for recrystallization. |
| Ethers | THF, Dioxane | Moderate | Can be used in reaction and purification protocols. |
| Halogenated | Dichloromethane | Low | Can be part of a mixed solvent system for chromatography. |
| Non-Polar | Hexane, Toluene | Poor | Often used as anti-solvents in recrystallization. |
| Aqueous | Water | Poor (in neutral pH) | Solubility increases significantly in basic aqueous solutions due to salt formation. |
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of techniques should be used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity by checking for the presence of other components.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid is a good starting point.
-
Melting Point: A sharp melting point range is indicative of high purity.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Acid-Base Extraction for Impurity Removal
-
Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with saturated aqueous sodium bicarbonate solution (3 x 20 mL).
-
Combine the aqueous extracts and wash with ethyl acetate (1 x 20 mL) to remove any remaining neutral impurities.
-
Cool the combined aqueous layer in an ice bath and slowly acidify to pH 2-3 with 1M HCl. The pure product should precipitate out.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Column Chromatography with a Modified Eluent
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 98:2 dichloromethane:methanol and gradually increasing the methanol content). Add 0.5% acetic acid to the mobile phase to improve peak shape.
-
Collect fractions and analyze by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow for Purification Strategy
Caption: A general workflow for the purification of this compound.
Decision Tree for Troubleshooting Chromatography
Caption: Decision tree for addressing streaking issues during column chromatography.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification [chem.rochester.edu]
- 6. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afinitica.com [afinitica.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chlorothieno[3,2-d]pyrimidine
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chlorothieno[3,2-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your synthetic strategies.
Core Principles: Understanding the Reaction
Before troubleshooting, it's crucial to understand the underlying mechanism. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, makes the C4-position susceptible to nucleophilic attack. The reaction typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[1][2]
The C4 position is generally more reactive than the C2 position in related fused pyrimidine systems due to superior delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogen atoms.[2][3]
Caption: Figure 1: S(N)Ar Mechanism on 4-Chlorothieno[3,2-d]pyrimidine
Frequently Asked Questions & Troubleshooting Guide
Reaction Setup & Core Conditions
Q1: How do I select the optimal solvent for my reaction?
A1: Solvent choice is critical as it influences nucleophile reactivity and intermediate stability. The ideal solvent depends on your specific nucleophile and reaction temperature.
-
Polar Aprotic Solvents (DMF, DMA, DMSO, NMP): These are generally the solvents of first choice. They excel at solvating cations but poorly solvate anions, which enhances the "naked" reactivity of the nucleophile.[4] They also effectively stabilize the charged Meisenheimer complex, accelerating the rate-determining step.[5] However, their high boiling points can make removal difficult and may require higher temperatures, which can lead to side reactions.
-
Alcohols (Ethanol, Isopropanol, n-Butanol): Alcohols are a common and practical choice, particularly for amine nucleophiles.[6][7] They can act as both the solvent and a proton source, which can be beneficial. However, for alkoxide or other strongly basic nucleophiles, the alcohol can compete as a nucleophile (solvolysis) or react with the base. Reactions in alcohols are often run at reflux.[7]
-
Ethers (Dioxane, THF, 2-MeTHF): These are less polar and may result in slower reaction rates compared to polar aprotic solvents. They are typically used when the nucleophile or product is sensitive to more aggressive solvents or when a lower reaction temperature is desired. 2-MeTHF is a greener alternative to THF.[4]
-
Aromatic Solvents (Toluene, Xylene): These are generally poor choices for SNAr reactions unless phase-transfer catalysis is employed, as they do not stabilize the charged intermediate effectively.[4]
Q2: What is the role of a base, and which one should I use?
A2: A base is often required, primarily to deprotonate a protic nucleophile (like an amine or alcohol) or to act as an acid scavenger for the HCl generated during the reaction.
-
For Amine Nucleophiles:
-
Excess Amine: The simplest approach is to use an excess of the amine nucleophile (2-3 equivalents), where one equivalent acts as the nucleophile and the other as the acid scavenger.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, NaHCO₃): These are effective and easy to remove during workup. They are particularly useful when the amine is valuable or when using a salt of the amine.
-
Organic Bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in organic solvents and are commonly used. DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid potential side reactions where the base itself might act as a nucleophile.
-
-
For Alcohol/Thiol Nucleophiles:
-
Strong Bases (NaH, KHMDS, NaOMe): A strong, non-nucleophilic base is required to deprotonate the alcohol or thiol to form the more potent alkoxide or thiolate nucleophile. The reaction should be performed under anhydrous conditions.
-
The use of a base can sometimes be catalytic, especially in reactions with amine nucleophiles where proton transfer can be involved in the rate-limiting step.[8][9]
Q3: What is a typical starting temperature for these reactions?
A3: Temperature requirements are highly dependent on the nucleophilicity of the substituting agent and the solvent used.
-
Highly Nucleophilic Species (Thiolates, Alkoxides, certain Amines): Reactions can often proceed at room temperature or with gentle heating (e.g., 50-80 °C).[6][10]
-
Less Nucleophilic Species (Aromatic amines, hindered amines): These reactions typically require elevated temperatures, often refluxing in a solvent like ethanol or DMF at 80-120 °C.[6]
-
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times by efficiently reaching higher temperatures.[11]
Always start with milder conditions and increase the temperature only if reaction monitoring (TLC, LC-MS) shows low conversion.
| Nucleophile Class | Recommended Solvent | Recommended Base | Typical Temperature Range |
| Aliphatic Amines | Ethanol, IPA, DMF, DCM | Excess Amine or K₂CO₃, TEA | 25 °C to 100 °C[6][7][12] |
| Aromatic Amines | DMF, Dioxane, n-Butanol | K₂CO₃, Cs₂CO₃, DIPEA | 80 °C to 150 °C |
| Alcohols / Phenols | THF, DMF (anhydrous) | NaH, KHMDS | 0 °C to 80 °C[13] |
| Thiols / Thiophenols | DMF, Ethanol | K₂CO₃, NaH, TEA | 25 °C to 80 °C[10] |
Table 1: Recommended Starting Conditions for SNAr on 4-Chlorothieno[3,2-d]pyrimidine
Troubleshooting Poor Yields & Side Reactions
Q4: My reaction is very slow or stalls completely. What steps should I take?
A4: Low reactivity is a common issue, especially with electron-neutral or sterically hindered nucleophiles. Here is a systematic approach to troubleshoot this problem.
Caption: Figure 2: Troubleshooting Low Reaction Conversion
-
Increase Temperature: This is the most straightforward approach. If you are running at 80 °C, try increasing to 110-120 °C. Microwave irradiation is an excellent option for rapidly screening higher temperatures.[11]
-
Change Solvent: If you are in a solvent like THF or ethanol, switching to DMF or DMSO can significantly accelerate the reaction.[4]
-
Activate the Nucleophile: For alcohols and thiols, ensure complete deprotonation by using a strong base like NaH in an anhydrous solvent. For amines, ensure you are using the free base and not an HCl salt.
-
Consider Alternative Chemistries: For some nucleophiles, particularly aryl groups, a direct SNAr may not be feasible. In these cases, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is a superior alternative.[14][15]
Q5: I'm observing decomposition of my starting material or product. What could be the cause?
A5: Decomposition is typically caused by excessive heat or incompatibility with the base or nucleophile.
-
Excessive Heat: Thieno[3,2-d]pyrimidines, while generally stable, can degrade during prolonged heating at very high temperatures (>150 °C). Try to run the reaction at the lowest effective temperature.
-
Strongly Basic Conditions: If using a very strong base like NaH with a sensitive nucleophile, degradation can occur. Consider using a milder base (e.g., K₂CO₃) if possible, or add the substrate slowly to a pre-formed solution of the deprotonated nucleophile at a lower temperature.
-
Hydrolysis of Chloro Group: In the presence of water and base, the 4-chloro group can be hydrolyzed to the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.[6] Ensure your reagents and solvents are dry if this side product is observed.
Q6: I'm having trouble with work-up and purification. Any advice?
A6: Purification can be challenging, especially if polar aprotic solvents are used.
-
Solvent Removal: High-boiling solvents like DMF or DMSO are difficult to remove on a standard rotovap. An effective method is an aqueous workup: dilute the reaction mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate or DCM. This will partition the polar solvent into the aqueous layer. Wash the combined organic layers thoroughly with brine to remove residual DMF/DMSO.
-
Chromatography: Most 4-substituted thieno[3,2-d]pyrimidines are amenable to silica gel chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is a standard starting point. Adding 0.5-1% TEA or ammonia to the mobile phase can be helpful for basic amine products to prevent tailing.
-
Crystallization/Precipitation: If the product is a solid, precipitating it by pouring the reaction mixture into a non-solvent (like ice-water or hexane) can be a highly effective purification step.[6]
Appendix: Standard Experimental Protocol
Synthesis of 4-(Morpholino)thieno[3,2-d]pyrimidine (A Representative Procedure)
This protocol is adapted from literature procedures for the reaction of 4-chlorothieno[3,2-d]pyrimidine with an amine nucleophile.[6][7]
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothieno[3,2-d]pyrimidine (1.0 eq, e.g., 1.0 g, 5.86 mmol).
-
Solvent and Nucleophile Addition: Add ethanol (15-20 mL) to the flask. To this suspension, add morpholine (2.5 eq, e.g., 1.28 mL, 14.65 mmol). The excess morpholine acts as both the nucleophile and the acid scavenger.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL). This removes the morpholine hydrochloride salt and any unreacted morpholine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., eluting with a gradient of 0-10% methanol in DCM) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(morpholino)thieno[3,2-d]pyrimidine.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Welcome to the technical support center for 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to resolve issues in your own research.
This molecule, with its fused heterocyclic core, presents unique opportunities and challenges. Its electron-deficient pyrimidine ring, reactive C4-chloro group, and carboxylic acid functionality create a landscape of competing reactivities that must be carefully navigated. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to address specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: What are the key stability and solubility characteristics of this compound that I should be aware of?
Answer: Understanding the physicochemical properties of your starting material is the foundation of a successful reaction.
-
Solubility: this compound exhibits limited solubility in aqueous solutions due to its aromatic character.[1] However, it is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are common choices for reaction media.[1] Its solubility in other common solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be limited, which may require careful solvent screening, especially for scaled-up reactions.
-
Acidity: This compound is a relatively strong organic acid, with a predicted pKa in the range of 1.5-2.5.[1] This is due to the electron-withdrawing effects of the fused pyrimidine ring and the chlorine substituent.[1] This acidity is a critical factor in amide coupling reactions, as it can readily protonate amine nucleophiles, rendering them unreactive.[2][3]
-
Thermal Stability: The compound is thermally stable, with a predicted boiling point of 443.4 ± 40.0°C.[1] However, at elevated temperatures (typically in the range of 200-280°C), it can undergo decarboxylation.[1] This is an important consideration if your reaction requires high heat.
| Property | Value/Characteristic | Implication for Synthesis |
| Molecular Weight | 214.63 g/mol [1] | Accurate reagent stoichiometry is crucial. |
| Appearance | Solid[4] | Ensure complete dissolution in the chosen solvent. |
| pKa | ~1.5-2.5[1] | Strong acidity requires sufficient base to deprotonate both the carboxylic acid and neutralize any amine salts. |
| Solubility | Good in DMSO, DMF; Limited in water, DCM, THF[1] | Solvent choice is critical for reaction success; solubility issues can lead to poor reaction kinetics. |
| Thermal Stability | Stable under normal conditions; decarboxylation at high temperatures (>200°C)[1] | Avoid excessive heat to prevent decomposition. |
Troubleshooting Guide: Failed Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this substrate. Failures in this step can be frustrating, but a systematic approach can quickly identify the root cause.
Scenario 1: No product formation, only starting materials recovered.
This is a classic case of reaction failure, often pointing to a problem with the fundamental reaction components or conditions.
Caption: Troubleshooting workflow for no product formation.
-
Potential Cause 1: Incomplete Carboxylic Acid Activation
-
Why it happens: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not an amidation.[2][5] A coupling reagent is required to convert the carboxylic acid's hydroxyl group into a good leaving group, creating a highly reactive acyl intermediate.[6] If the coupling reagent is old, has been improperly stored, or is used in insufficient quantity, this activation will not occur.
-
Solutions:
-
Verify Reagent Activity: Use a fresh bottle of your coupling reagent (e.g., HATU, HBTU, EDC). These reagents can be sensitive to moisture and degrade over time.
-
Increase Stoichiometry: Increase the equivalents of the coupling reagent to 1.2-1.5 equivalents relative to the carboxylic acid.
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base (e.g., DIPEA) in your anhydrous solvent for 15-30 minutes before adding the amine. This allows for the formation of the activated ester intermediate without competing reactions.[3]
-
-
-
Potential Cause 2: Amine Deactivation
-
Why it happens: As mentioned, this compound is a strong acid.[1] It will readily protonate your amine nucleophile, forming an ammonium salt that is no longer nucleophilic.[2] Standard protocols often call for 2 equivalents of a base like Diisopropylethylamine (DIPEA), but this may be insufficient if your amine starting material is an HCl or TFA salt.
-
Solutions:
-
Increase Base: If your amine is a salt, use at least 3-4 equivalents of a non-nucleophilic base like DIPEA. One equivalent will be consumed by the carboxylic acid, one (or more) to freebase the amine salt, and an additional equivalent to drive the reaction.
-
Use the Right Base: While DIPEA is common, for very sensitive substrates, a weaker base like N-methylmorpholine (NMM) can sometimes reduce side reactions.[7] Avoid using nucleophilic bases like triethylamine (TEA) or pyridine with highly reactive coupling reagents, as they can compete with your desired amine.
-
-
-
Potential Cause 3: Poor Solubility
-
Why it happens: If either the carboxylic acid or the amine has poor solubility in the chosen solvent, the reaction will be incredibly slow or may not proceed at all, as it is a heterogeneous mixture.
-
Solutions:
-
Solvent Screening: Switch to a more polar aprotic solvent like DMF or DMSO, where the starting material has better solubility.[1]
-
Moderate Heating: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve solubility and reaction rates. However, be cautious of potential side reactions at higher temperatures.
-
-
Scenario 2: Low yield with the presence of a major side product.
The appearance of a significant, sometimes unexpected, side product often points to a competing reaction pathway. With this compound, there are several possibilities.
Caption: Troubleshooting workflow for common side products.
-
Side Product A: Double Nucleophilic Substitution
-
Why it happens: The C4-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1] If a highly nucleophilic amine (e.g., a primary aliphatic amine) is used, and the reaction is heated, a second molecule of the amine can displace the chloride after the amide bond has formed. This is especially prevalent if a large excess of the amine is used.
-
Solutions:
-
Control Temperature: Run the reaction at room temperature or even 0 °C to disfavor the higher activation energy SNAr reaction.
-
Control Stoichiometry: Use no more than 1.0-1.2 equivalents of the amine.
-
Milder Conditions: If the problem persists, consider converting the carboxylic acid to the acyl chloride using oxalyl chloride or thionyl chloride at low temperature, followed by slow addition of the amine.[6][8] This separates the activation and coupling steps.
-
-
-
Side Product B: Decarboxylation
-
Why it happens: As noted, the starting material can decarboxylate at high temperatures to form 4-chlorothieno[3,2-d]pyrimidine.[1] This is more likely if the reaction is heated for an extended period.
-
Solutions:
-
Avoid High Heat: Maintain the reaction temperature below 80°C. If solubility is an issue, explore different solvent systems before resorting to high temperatures.
-
Efficient Coupling Reagents: Use a highly efficient coupling reagent like HATU or COMU to ensure the reaction proceeds quickly at lower temperatures.[9]
-
-
-
Side Product C: Anhydride or other self-reaction products
-
Why it happens: If the activated carboxylic acid intermediate is allowed to sit for too long before the amine is added, it can react with another molecule of the carboxylic acid to form an anhydride, or undergo other decomposition pathways. This is often observed when a side product forms that does not incorporate the amine.
-
Solutions:
-
Minimize Pre-activation Time: Keep the pre-activation step to the recommended 15-30 minutes.
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate back to the starting carboxylic acid, reducing the overall yield.[3] Use anhydrous solvents and dry glassware.
-
-
Troubleshooting Guide: Failed Suzuki & Other Cross-Coupling Reactions
While amide coupling is most common, the C4-chloro position is a handle for cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira.
Scenario: Low to no yield in a Palladium-catalyzed cross-coupling reaction.
-
Potential Cause 1: Catalyst Poisoning
-
Why it happens: The thiophene sulfur in the core of your molecule can act as a poison for palladium catalysts.[9][10][11] Sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity.[5] This is a well-documented issue for sulfur-containing heterocycles.[9][12]
-
Solutions:
-
Increase Catalyst Loading: Try increasing the palladium catalyst loading to 5-10 mol%.
-
Use Specialized Ligands: Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can help stabilize the catalyst and promote oxidative addition.
-
Choose a Different Catalyst: Consider catalysts known to be more resistant to sulfur poisoning.
-
-
-
Potential Cause 2: Poor Solubility of Reagents
-
Why it happens: Many Suzuki reactions use biphasic solvent systems (e.g., toluene/water or dioxane/water).[13] Your starting material may have poor solubility in this mixture, leading to a failed reaction.
-
Solutions:
-
Solvent Modification: Try using a single, polar aprotic solvent like DMF or DME, which may better solubilize all components.[13]
-
Phase-Transfer Catalyst: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the reaction.
-
-
-
Potential Cause 3: Base Incompatibility
-
Why it happens: The choice of base is critical in cross-coupling reactions. Strong aqueous bases can sometimes promote unwanted hydrolysis of the chloro-pyrimidine.
-
Solutions:
-
Base Screening: Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous conditions with a base like K₃PO₄ can sometimes be effective.
-
Use a Weaker Base: In some cases, a weaker base like KF can be sufficient while minimizing side reactions.[13]
-
-
Experimental Protocols
Protocol 1: Standard Amide Coupling using HATU
This protocol is a robust starting point for the synthesis of amides from this compound.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF (or DCM) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add HATU (1.2 eq) to the solution.
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq). Note: If your amine is provided as a free base, 2.0 eq of DIPEA is sufficient.
-
Stir the mixture at room temperature for 15-20 minutes (pre-activation).
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
This protocol is adapted from established methods for amide bond formation.[3][8]
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid and its derivatives. This resource is designed to provide in-depth, field-proven insights and practical solutions to the stability challenges you may encounter during your experiments. Our goal is to ensure the integrity and reproducibility of your research by empowering you with the knowledge to proactively address and resolve stability issues.
Introduction: Understanding the Core Moiety
The this compound scaffold is a key heterocyclic structure in medicinal chemistry, valued for its versatile biological activities.[1][2] However, the inherent reactivity of the chloro-substituent and the carboxylic acid group, combined with the fused aromatic system, presents specific stability challenges.[3][4] This guide will walk you through the most common issues, their underlying causes, and robust strategies to enhance the stability of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experimental work in a direct question-and-answer format.
Q1: I'm observing significant degradation of my this compound derivative in aqueous solution. What are the likely causes and how can I prevent this?
A1: The primary cause of degradation in aqueous media is likely hydrolysis. The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially at non-neutral pH. The carboxylic acid group also influences the molecule's overall electronic properties and solubility, which can impact its stability.[3][4]
-
Causality: The pyrimidine ring is electron-deficient, which activates the chlorine atom at position 4 for nucleophilic attack. This reactivity can be further influenced by the pH of the solution. Acidic or basic conditions can catalyze the hydrolysis, leading to the formation of the corresponding 4-hydroxy derivative.[5]
-
Troubleshooting Steps:
-
pH Control: The first and most critical step is to control the pH of your solution. Conduct a pH stability profile study to identify the pH at which your compound is most stable. Typically, a slightly acidic pH (around 4-6) can minimize hydrolysis. Utilize appropriate buffer systems to maintain this optimal pH.[6][7]
-
Temperature Management: Hydrolysis rates are temperature-dependent. Store your solutions at reduced temperatures (e.g., 2-8°C) to slow down the degradation process. For long-term storage, consider frozen storage (-20°C or -80°C), but be mindful of potential freeze-thaw cycle issues.
-
Solvent Selection: If your experimental design allows, consider using co-solvents to reduce the water activity. Solvents like DMSO, ethanol, or acetonitrile can be used, but their compatibility with your downstream assays must be verified.
-
Q2: My compound appears to be degrading upon exposure to light. How can I confirm this and what are the best practices for handling light-sensitive compounds?
A2: Photodegradation is a common issue for heterocyclic compounds with extended π-systems.[8][9] The thienopyrimidine core can absorb UV light, leading to photochemical reactions that alter the molecule's structure.
-
Causality: Absorption of photons can excite the molecule to a higher energy state, making it more susceptible to reactions like oxidation or rearrangement.
-
Troubleshooting Steps:
-
Confirmation (Photostability Testing): To confirm photostability, perform a forced degradation study by exposing a solution of your compound to a controlled light source (e.g., a xenon lamp simulating sunlight, as per ICH Q1B guidelines). Analyze the sample at various time points using a stability-indicating HPLC method to quantify the degradation.
-
Protection from Light: Always handle and store your compound and its solutions in amber-colored vials or containers that block UV light.[10] When working on the bench, wrap your containers in aluminum foil.
-
Inert Atmosphere: Photodegradation can sometimes be exacerbated by the presence of oxygen. If your compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: I'm seeing multiple peaks in my HPLC chromatogram after storing my compound in the solid state. What could be causing this instability?
A3: Solid-state instability can be caused by several factors, including hygroscopicity, interaction with atmospheric oxygen, and thermal decomposition, especially if not stored under appropriate conditions.
-
Causality: The carboxylic acid moiety can make the compound hygroscopic, and absorbed water can lead to hydrolysis even in the solid state. The crystalline form (polymorphism) of the solid can also influence its stability.
-
Troubleshooting Steps:
-
Storage Conditions: Store the solid compound in a desiccator to protect it from moisture. For long-term storage, use a tightly sealed container and consider storing it at reduced temperatures in a dry environment.
-
Inert Atmosphere: If the compound is susceptible to oxidation, store it under an inert gas.
-
Characterization: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand its crystalline nature and thermal behavior.[11] This can help identify any polymorphic transitions that might affect stability.
-
Q4: How do I choose the right excipients to formulate a more stable solution of my this compound derivative?
A4: Excipient selection is crucial for enhancing stability. The right combination of excipients can protect the active pharmaceutical ingredient (API) from degradation.[6][10]
-
Causality: Excipients can act as buffering agents, antioxidants, or chelating agents to mitigate specific degradation pathways.
-
Recommended Excipients:
-
Buffers: Phosphate, citrate, or acetate buffers can be used to maintain the optimal pH.[10]
-
Antioxidants: If your compound is prone to oxidation, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).[6]
-
Chelating Agents: Trace metal ions can catalyze degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[10]
-
Solubilizers/Complexation Agents: For poorly soluble derivatives, cyclodextrins can form inclusion complexes that not only enhance solubility but also protect the molecule from hydrolysis and photolysis.[6]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways of your this compound derivative.[12]
Objective: To assess the intrinsic stability of the compound under various stress conditions.
Materials:
-
Your this compound derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with a UV detector, Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to resolve the parent compound from all major degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify the major degradation products and, if possible, elucidate their structures using LC-MS.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for your compound in an aqueous solution.
Materials:
-
Your this compound derivative
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12)
-
Constant temperature bath or incubator, HPLC system
Procedure:
-
Solution Preparation: Prepare solutions of your compound (e.g., 0.1 mg/mL) in each of the different pH buffers.
-
Incubation: Incubate all solutions at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Sampling and Analysis: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately quench any further degradation by dilution with mobile phase and/or cooling. Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the observed degradation rate constant (k_obs) from the slope of the line for each pH.
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
-
Data Presentation
Table 1: Summary of Forced Degradation Results (Example)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2% | 2 |
| 0.1 M NaOH | 24 | 60 | 45.8% | 3 |
| 3% H₂O₂ | 24 | 25 | 8.5% | 1 |
| Thermal (Solid) | 48 | 80 | < 1% | 0 |
| Photostability | - | 25 | 22.1% | 2 |
Visualizations
Degradation Pathway and Stability Workflow
Caption: Key degradation pathways and a systematic workflow for enhancing compound stability.
References
- 1. ijaem.net [ijaem.net]
- 2. rroij.com [rroij.com]
- 3. Buy this compound | 875515-76-7 [smolecule.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. ijpsr.com [ijpsr.com]
- 6. jocpr.com [jocpr.com]
- 7. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in thieno[3,2-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of thieno[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize byproduct formation and optimize your synthetic routes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis of thieno[3,2-d]pyrimidines.
Q1: What are the primary synthetic routes to the thieno[3,2-d]pyrimidine core?
A1: The most prevalent and versatile strategy begins with a substituted 2-aminothiophene-3-carboxylate or a related carboxamide.[1] This thiophene precursor is often synthesized via the Gewald multicomponent reaction.[1] The core thieno[3,2-d]pyrimidine structure is then typically formed through cyclization of the 2-aminothiophene derivative with a one-carbon synthon, such as formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
Q2: I'm having trouble with the initial Gewald reaction to form the 2-aminothiophene precursor. What are the common pitfalls?
A2: The Gewald reaction, while powerful, can be prone to side reactions. A frequent issue is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel condensation). This dimerization competes with the desired sulfur addition and cyclization to form the thiophene ring. Controlling reaction concentration and temperature is crucial to favor the desired intramolecular cyclization over intermolecular dimerization.
Q3: How can I introduce substituents at the 4-position of the thieno[3,2-d]pyrimidine ring?
A3: A common and effective method is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The 4-chloro group is a good leaving group and can be displaced by various nucleophiles (amines, alkoxides, etc.) through an aromatic nucleophilic substitution (SNAr) reaction to introduce a wide range of functional groups.[1]
Q4: My final product is difficult to purify. What are the recommended purification strategies?
A4: Purification can indeed be challenging due to the potential for closely related byproducts. The primary methods are recrystallization and column chromatography. For solid products, recrystallization from solvents like ethanol or mixtures of ethyl acetate and hexanes is often effective. For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. In some cases, if the product precipitates from the reaction mixture upon cooling, this can be an effective initial purification step.[1]
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of thieno[3,2-d]pyrimidines.
Problem 1: Low Yield in the Gewald Reaction and Formation of an Unexpected Dimer
Symptoms:
-
Low yield of the desired 2-aminothiophene precursor.
-
Isolation of a significant amount of a higher molecular weight byproduct, often a dimeric species.
-
Complex 1H NMR spectrum of the crude product, indicating a mixture of compounds.
Root Cause Analysis:
The Gewald reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate can undergo a self-condensation, particularly at higher concentrations. The mechanism involves a base-catalyzed Michael addition of one molecule of the α,β-unsaturated nitrile onto another, followed by an intramolecular Thorpe-Ziegler cyclization to form a six-membered ring dimer.[2] This pathway competes directly with the desired intramolecular cyclization with sulfur to form the thiophene ring.
}
Mitigation Strategies:
-
Control of Reaction Concentration: Running the reaction at lower concentrations can disfavor the intermolecular Michael addition required for dimerization. A concentration of no more than 0.05 M has been suggested to suppress the formation of dimeric byproducts.
-
Temperature Control: Maintain the recommended temperature for the specific substrate. Deviations can alter the rate of competing reactions.
-
Order of Addition: In some cases, a two-step procedure can be beneficial. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and base under optimized conditions for the cyclization.
Experimental Protocol: Optimized Gewald Reaction to Minimize Dimerization
-
To a solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the formation of the α,β-unsaturated nitrile by TLC.
-
Once the Knoevenagel condensation is complete, add elemental sulfur (1.1 eq).
-
Continue stirring at the same temperature, maintaining a dilute reaction mixture (e.g., 0.1 M or lower).
-
Monitor the reaction by TLC for the formation of the 2-aminothiophene product.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Problem 2: Incomplete Cyclization to Thieno[3,2-d]pyrimidin-4-one
Symptoms:
-
Presence of the starting 2-aminothiophene-3-carboxamide in the final product.
-
Low yield of the desired thieno[3,2-d]pyrimidin-4-one.
Root Cause Analysis:
The cyclization of 2-aminothiophene-3-carboxamide with one-carbon synthons like formic acid or formamide requires elevated temperatures to proceed to completion. Insufficient heating or reaction time can lead to incomplete conversion. With reagents like DMF-DMA, the initial adduct may be stable and require sufficient thermal energy to cyclize.
Mitigation Strategies:
-
Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature (often reflux) for a sufficient duration. Monitor the reaction by TLC until the starting material is no longer observed.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective for driving these cyclizations to completion, often with significantly reduced reaction times and improved yields.[1]
-
Choice of Reagent: For challenging substrates, consider using a more reactive one-carbon source.
Experimental Protocol: Microwave-Assisted Cyclization
-
In a microwave-safe vessel, combine the 2-aminothiophene-3-carboxamide (1.0 eq) and an excess of the one-carbon source (e.g., formic acid or DMF-DMA).
-
Seal the vessel and heat the mixture in a microwave reactor at a temperature and time optimized for your specific substrate (e.g., 120-150 °C for 15-30 minutes).
-
After cooling, remove the excess reagent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 3: Byproduct Formation and Workup Issues During POCl₃ Chlorination
Symptoms:
-
Low yield of the desired 4-chlorothieno[3,2-d]pyrimidine.
-
Formation of a complex mixture of byproducts.
-
Difficulty in separating the organic and aqueous layers during workup due to emulsion formation.
-
Re-formation of the starting thieno[3,2-d]pyrimidin-4-one upon workup.
Root Cause Analysis:
The chlorination of thieno[3,2-d]pyrimidin-4-one with POCl₃ often involves the in-situ formation of a Vilsmeier-Haack type reagent, especially if a catalytic amount of DMF is used. This chloroiminium salt is the active chlorinating agent.[3] Several issues can arise:
-
Hydrolysis: The 4-chlorothieno[3,2-d]pyrimidine product is susceptible to hydrolysis back to the starting material, particularly under acidic conditions generated during the quenching of excess POCl₃ with water.
-
Emulsion Formation: The use of certain tertiary amine bases, such as N,N-dimethylaniline, can lead to the formation of intractable emulsions during the aqueous workup, making product isolation difficult.
-
Vilsmeier Reagent-Related Byproducts: While less common, side reactions involving the Vilsmeier reagent itself can lead to other chlorinated or formylated byproducts.
}
Mitigation Strategies:
-
Choice of Base: To avoid emulsion formation, replace N,N-dimethylaniline with pyridine. Pyridine can act as both a base and a solvent, leading to cleaner reactions and simpler workups.[4][5] A solvent-free procedure using equimolar POCl₃ and pyridine at high temperatures in a sealed reactor has been shown to be effective for a variety of heterocyclic systems.[4]
-
Careful Workup: To minimize hydrolysis of the 4-chloro product, the workup must be performed carefully.
-
Remove excess POCl₃ under reduced pressure before quenching.
-
Quench the reaction mixture by pouring it slowly onto crushed ice, rather than adding water to the reaction mixture.
-
Maintain a low temperature throughout the workup.
-
Neutralize the acidic solution with a solid or saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃) while keeping the temperature low.
-
Promptly extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent premature hydrolysis of POCl₃ and the product.
Experimental Protocol: Optimized Chlorination with POCl₃ and Pyridine
-
To the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in a sealed reaction vessel, add pyridine (1.0 eq) and POCl₃ (1.0-1.5 eq).
-
Heat the mixture at 140-160 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully remove excess POCl₃ and pyridine under reduced pressure.
-
Slowly and carefully pour the residue onto a stirred mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane).
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for key steps in the synthesis of thieno[3,2-d]pyrimidines. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Comparison of Conditions for Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2 | 85 | --INVALID-LINK-- |
| Acetophenone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux | 4 | 65 | --INVALID-LINK-- |
| Cyclopentanone | Cyanoacetamide | Diethylamine | Ethanol | 25 | 3 | 78 | --INVALID-LINK-- |
Table 2: Comparison of Chlorination Conditions for Heterocyclic Ketones
| Substrate | Chlorinating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxypyrimidine | POCl₃ (equimolar) | Pyridine | None | 160 | 2 | 92 | [4] |
| 2-Hydroxypyridine | POCl₃ (equimolar) | None | None | 140 | 2 | 95 | [4] |
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ (excess) | N,N-Dimethylaniline | Acetonitrile | 85 | 16 | Variable | [6] |
| Thieno[3,2-d]pyrimidin-4-one | Oxalyl Chloride/DMF | - | Dichloroethane | 0 to RT | 3 | 99 |
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
strategies to improve the regioselectivity of thieno[3,2-d]pyrimidine functionalization
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the thieno[3,2-d]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and practical solutions to common challenges encountered in achieving regioselective functionalization of this privileged heterocyclic system.
Understanding the Regiochemical Landscape of Thieno[3,2-d]pyrimidine
The thieno[3,2-d]pyrimidine core presents several positions for functionalization, each with distinct electronic properties. A foundational understanding of this reactivity is crucial for troubleshooting and developing selective strategies.
-
C4-Position : This position on the pyrimidine ring is inherently electron-deficient. When substituted with a good leaving group, such as a chlorine atom, it becomes highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][2] This makes the C4-position a primary target for introducing a wide variety of amine, alkoxide, and thioalkoxide functionalities.[3]
-
C2-Position : Also part of the pyrimidine ring, the C2-position can be functionalized, often through nucleophilic substitution if appropriately activated. Its reactivity is generally lower than the C4-position.[4]
-
C6 & C7-Positions : These positions on the thiophene ring are more electron-rich compared to the pyrimidine ring, making them targets for electrophilic aromatic substitution and metal-catalyzed C-H functionalization . Regiocontrol between C6 and C7 is a significant challenge and is highly dependent on the reaction conditions and the directing influence of existing substituents.
Below is a diagram illustrating the key reactive sites on the thieno[3,2-d]pyrimidine core.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Category 1: Halogenation Reactions
Question: I am attempting to brominate the thiophene ring of my thieno[3,2-d]pyrimidine, but I'm getting a mixture of C6 and C7 isomers with low selectivity. How can I improve this?
Answer: Achieving high regioselectivity in the electrophilic halogenation of the thiophene ring is a common challenge. The outcome is often a delicate balance between kinetic and thermodynamic control, influenced by steric and electronic factors.
-
Causality: The electronic nature of substituents already on the scaffold can direct the incoming electrophile. Electron-donating groups can activate one position over the other. Furthermore, the choice of halogenating agent and solvent system plays a critical role. Milder, bulkier reagents may favor the less sterically hindered position, while more reactive reagents might react at the most electron-rich site.
-
Troubleshooting Steps:
-
Reagent Selection: Switch from highly reactive agents like Br₂ to N-Bromosuccinimide (NBS). NBS often provides higher selectivity for the less reactive position due to its bulk and slower bromine release.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Wheland intermediate. Screen a range of solvents from non-polar (e.g., CCl₄, Dioxane) to polar aprotic (e.g., DMF, Acetonitrile). DMF, for instance, can sometimes promote selectivity through specific coordination effects.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This will favor the kinetically controlled product, which is often the more regioselective one, by minimizing side reactions and isomerization.
-
Protecting Groups: If a reactive functional group (e.g., a free amine) is present, consider protecting it. This prevents side reactions and alters the electronic distribution of the ring system, which can in turn influence the site of halogenation.
-
Category 2: C-H Functionalization & Metalation
Question: My directed C-H arylation at the C7 position is giving low yields, with significant amounts of starting material recovered. What are the key parameters to optimize?
Answer: Direct C-H functionalization is a powerful tool, but its success hinges on the effective coordination of the catalytic metal to a directing group, followed by C-H bond cleavage. Low yields often point to issues in one of these steps.
-
Causality: The directing group's ability to coordinate the metal catalyst is paramount.[5] The choice of catalyst, ligand, oxidant (if required), and solvent all contribute to the stability and reactivity of the key metallacyclic intermediate. The C-H bond acidity also plays a role; if the target C-H bond is not sufficiently activated, the reaction may stall.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of palladium, rhodium, or ruthenium catalyst is critical. For Pd-catalyzed reactions, screen different ligands (e.g., phosphines like P(o-tol)₃, or N-heterocyclic carbenes) as they can significantly impact the catalyst's activity and stability.
-
Base/Additive Optimization: For reactions involving a concerted metalation-deprotonation (CMD) mechanism, the choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, PivOH) are crucial.[6] A screen of different bases and additives is highly recommended.
-
Solvent System: High-boiling point, polar aprotic solvents like DMA, NMP, or Toluene are often required to facilitate the C-H activation step. Co-solvents can also be beneficial.
-
Directing Group Modification: If possible, consider slight modifications to the directing group to enhance its coordinating ability. For example, switching from an amide to a picolinamide or other bidentate directing group can dramatically improve efficiency.
-
The following workflow can guide your optimization process for C-H functionalization.
Category 3: Cross-Coupling and SNAr Reactions
Question: I am performing a Suzuki coupling on a 4-chlorothieno[3,2-d]pyrimidine, but the reaction is sluggish and gives significant dehalogenation byproducts. How can I improve the outcome?
Answer: While the 4-chloro substituent is an excellent handle for SNAr, its reactivity in cross-coupling can be moderate. Sluggish reactions and dehalogenation are common issues that can be addressed by carefully tuning the reaction components.
-
Causality: The efficiency of the catalytic cycle in Suzuki coupling (oxidative addition, transmetalation, reductive elimination) is key. Dehalogenation often occurs when the reductive elimination step is slow, allowing for competing side reactions. The choice of palladium source, ligand, base, and solvent all influence the rates of these fundamental steps.
-
Troubleshooting Table:
| Parameter | Issue | Suggested Solution | Rationale |
| Catalyst/Ligand | Slow oxidative addition or catalyst decomposition. | Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. Use a pre-catalyst complex for better stability. | Bulky, electron-rich ligands promote oxidative addition and stabilize the active Pd(0) species, preventing decomposition and favoring the desired catalytic cycle over dehalogenation pathways.[7][8] |
| Base | Incomplete transmetalation or substrate degradation. | Screen different bases. Aqueous K₂CO₃ or Cs₂CO₃ are common, but non-aqueous bases like K₃PO₄ can be effective and minimize hydrolysis of sensitive functional groups. | The base is crucial for activating the boronic acid in the transmetalation step. The right choice depends on the substrate's stability and the solvent system. |
| Solvent | Poor solubility or catalyst instability. | A mixture of solvents like Dioxane/H₂O or Toluene/EtOH/H₂O is often effective. Ensure all reagents are fully dissolved at the reaction temperature. | Proper solvation is critical for all components of the reaction. The presence of water can be essential for the activity of certain bases. |
| Boronic Acid Quality | Anhydride formation leading to inactive species. | Use fresh, high-purity boronic acid or boronate ester. If anhydride formation is suspected, try adding a drying agent or using the corresponding boronate ester (e.g., pinacol ester). | Boronic acids can dehydrate to form boroxines, which are often less reactive in the transmetalation step. |
General FAQs
Q1: What is the most reliable method to functionalize the C4-position? A1: The most common and robust strategy is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate is then converted to a 4-chlorothieno[3,2-d]pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3][9] The resulting 4-chloro derivative is an excellent electrophile for SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[3][10]
Q2: Are microwave-assisted reactions beneficial for thieno[3,2-d]pyrimidine synthesis? A2: Yes, microwave irradiation is highly advantageous. It often leads to dramatically reduced reaction times, improved yields, and can facilitate reactions that are sluggish under conventional heating.[1][2] For example, the cyclization of 2-aminothiophene precursors with reagents like formic acid or DMF-DMA is often more efficient under microwave conditions.[2][11]
Q3: How do existing substituents on the thiophene ring influence further functionalization? A3: Substituents have a profound impact. Electron-donating groups (EDGs) on the thiophene ring will generally activate it towards electrophilic substitution, while electron-withdrawing groups (EWGs) will deactivate it. For C-H functionalization, substituents can exert steric hindrance or electronic effects that favor one position over another. Always consider the electronic nature of your existing groups when planning subsequent steps.
Key Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidines
This protocol describes the conversion of a thieno[3,2-d]pyrimidin-4-one to the corresponding 4-chloro derivative, a key intermediate for SNAr and cross-coupling reactions.[3][9]
Materials:
-
Thieno[3,2-d]pyrimidin-4-one derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 eq)
-
N,N-Dimethylaniline (optional, catalytic)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the thieno[3,2-d]pyrimidin-4-one (1.0 eq) and the solvent (e.g., CH₃CN).
-
Carefully add phosphorus oxychloride (POCl₃) (10-20 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Caution: Quenching POCl₃ is highly exothermic. Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or a saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to yield the pure 4-chlorothieno[3,2-d]pyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chlorothieno[3,2-d]pyrimidine with an arylboronic acid.[10]
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a Schlenk flask or microwave vial, add the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 30-60 min) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthieno[3,2-d]pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid derivatives
An In-Depth Comparative Guide to the Efficacy of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid Derivatives
Introduction: The Versatile Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. As a bioisostere of purine, this core structure has been extensively explored for developing novel therapeutic agents.[1] Its structural similarity to adenine, a fundamental component of nucleic acids, allows derivatives of this scaffold to interact with a variety of biological targets, particularly the ATP-binding sites of kinases.[1][2] this compound, in particular, serves as a versatile intermediate for synthesizing a diverse library of compounds through reactions like nucleophilic substitution at the chlorine position and amide bond formation at the carboxylic acid group.[3][4] This guide provides a comparative analysis of the efficacy of various derivatives synthesized from this core, focusing on their activity as potent kinase inhibitors in oncology and inflammatory diseases.
The Primary Mechanism: Competitive Kinase Inhibition
A predominant mechanism through which thieno[3,2-d]pyrimidine derivatives exert their therapeutic effects is by acting as kinase inhibitors.[2] Protein kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[2] The thienopyrimidine core's structure mimics that of ATP, the natural substrate for kinases. This allows these derivatives to competitively bind to the ATP-binding pocket of the enzyme, thereby blocking its phosphotransferase activity and disrupting downstream signaling pathways.[2] The remarkable versatility of the this compound intermediate allows for systematic modifications to achieve high potency and selectivity against specific kinase targets.
Comparative Efficacy of Thieno[3,2-d]pyrimidine Derivatives Across Key Kinase Targets
The strategic modification of the this compound scaffold has led to the discovery of potent and selective inhibitors for several important kinase families. This section compares the efficacy of these derivatives based on their primary biological targets.
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors for Cancer Therapy
Targeting cyclin-dependent kinase 7 (CDK7) is a promising therapeutic strategy in oncology due to its dual role in regulating the cell cycle and transcription.[5][6] Researchers have developed highly selective thieno[3,2-d]pyrimidine-based CDK7 inhibitors for treating cancers like triple-negative breast cancer (TNBC).[5][6]
Through extensive structure-activity relationship (SAR) studies, compound 20 and compound 36 have emerged as lead candidates.[5][6] The SAR studies revealed that the thiophene core is critical for selectivity, and modifications to substituents at the 4-position significantly impact potency. For instance, the incorporation of a fluorine atom into a piperidine ring at this position was shown to enhance metabolic stability.[6]
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Reference |
| Compound 20 | CDK7 | Potent (exact value not specified) | MDA-MB-453 (TNBC) | [5] |
| Compound 36 | CDK7 | Potent (exact value not specified) | TNBC cell line-derived xenograft (CDX) mouse model | [6] |
Compound 36 demonstrated strong efficacy in a TNBC mouse model when administered orally at just 5 mg/kg daily, highlighting its potential as a clinical candidate.[6]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors in Hematological Malignancies
The PI3K signaling pathway is frequently dysregulated in cancer. A series of piperazinone-containing thieno[3,2-d]pyrimidines were designed as new PI3Kδ inhibitors.[7] Detailed SAR studies on substituents at the 6-position of the thieno[3,2-d]pyrimidine core showed that these piperazinone derivatives were more potent and selective for PI3Kδ compared to their piperazine counterparts.[7] This led to the discovery of several inhibitors with comparable or superior antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines when compared to the approved drug idelalisib.[7]
Sirtuin (SIRT1, SIRT2, SIRT3) Inhibitors
Sirtuins are a class of enzymes involved in various cellular processes, and their modulation has therapeutic potential. By carboxylating the commercially available 4-chlorothieno[3,2-d]pyrimidine and subsequently converting it to a carboxamide, researchers have synthesized potent inhibitors of SIRT1, SIRT2, and SIRT3.[4] The 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide serves as a versatile intermediate for these syntheses.[4]
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors for Anti-Inflammatory Applications
RIPK2 is a promising therapeutic target for various inflammatory diseases, including acute liver injury (ALI).[8] Starting from a patented compound, targeted structural optimization of a thieno[3,2-d]pyrimidine core led to the development of a potent RIPK2 inhibitor, HY3 .[8]
| Compound | Target Kinase | IC50 (nM) | In Vivo Model | Key Finding | Reference |
| HY3 | RIPK2 | 11 | APAP-induced ALI | Significant anti-inflammatory and hepatoprotective effects | [8] |
Compound HY3 showed high selectivity for RIPK2 over the related kinase RIPK1 and demonstrated favorable pharmacokinetic properties with an oral bioavailability of 46.6%.[8] These results position HY3 as a strong candidate for further development as a treatment for ALI.[8]
Visualizing the Science: Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these derivatives and the general experimental workflow for their discovery.
Caption: The PI3K/Akt signaling pathway, a common target for thienopyrimidine derivatives.
Caption: General workflow for the synthesis and evaluation of thienopyrimidine derivatives.
Experimental Protocols: A Guide to Methodology
The reproducibility and validity of efficacy data hinge on robust experimental design. Below are detailed protocols for the key steps in the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of this compound (Intermediate 13)
This protocol describes the carboxylation of the starting material to yield the core carboxylic acid intermediate, a crucial step for subsequent derivatization.[4]
Materials:
-
4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol)
-
2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol)
-
2.5 M n-Butyllithium (BuLi) in hexanes (3.52 mL, 8.79 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (CO2(s)) (2.58 g, 58.6 mmol)
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a stirring solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add 2.5 M BuLi in hexanes dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes to form lithium tetramethylpiperidide (LTMP).
-
In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine in anhydrous THF (15 mL) and cool the solution to -78 °C.
-
Add the freshly prepared LTMP solution to the 4-chlorothieno[3,2-d]pyrimidine solution dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
To this mixture, add crushed dry ice in one portion.
-
Allow the reaction to warm to room temperature over a period of 2 hours.
-
Dilute the reaction mixture with EtOAc (100 mL) and wash with 0.1 M HCl.
-
Separate the organic layer, dry it over MgSO4, and evaporate the solvent under reduced pressure to obtain the product, this compound.[4]
Protocol 2: Cell Viability (MTT) Assay
This assay is fundamental for determining the anti-proliferative effects of the synthesized derivatives on cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
Thieno[3,2-d]pyrimidine derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or other suitable solubilizing agent
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in an incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: Add the MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a spectrophotometer at a wavelength of ~570 nm.[9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9]
Conclusion and Future Outlook
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Derivatives targeting CDK7, PI3Kδ, and RIPK2 have shown significant promise in preclinical models of cancer and inflammatory diseases.[5][6][7][8] The comparative analysis reveals that subtle structural modifications to the periphery of the thienopyrimidine core can dramatically influence both potency and selectivity, a testament to the power of targeted medicinal chemistry. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, further enhancing their selectivity profiles to minimize off-target effects, and advancing the most promising candidates toward clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 | Benchchem [benchchem.com]
- 3. Buy this compound | 875515-76-7 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid Analogs
Authored by a Senior Application Scientist
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system. Its structural similarity to endogenous purines allows it to effectively mimic them and interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from a key intermediate: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. This molecule serves as a versatile starting point for creating diverse chemical libraries, primarily due to two reactive handles: the electrophilic C4 position, activated by the pyrimidine ring, and the C6-carboxylic acid.[2][3]
We will dissect how modifications at these key positions influence biological activity, with a focus on the development of potent kinase and sirtuin inhibitors for therapeutic applications, primarily in oncology.[1][2][4][5][6][7][8]
The Core Scaffold: A Platform for Diverse Functionality
The this compound molecule is the central building block for the analogs discussed. Its structure features a fused thiophene and pyrimidine ring system. The key to its utility lies in the distinct reactivity of the C4 and C6 positions.
-
Position C4: The chlorine atom at this position is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, phenols, thiols) via nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse side chains that can probe the deep pockets of enzyme active sites.[2][9]
-
Position C6: The carboxylic acid group is a versatile functional handle. It can be converted into a wide range of amides, esters, or other functional groups. This position is often crucial for establishing key hydrogen bonding interactions and modulating the physicochemical properties of the final compound.[2][3]
Caption: Key reactive sites on the core scaffold.
SAR Analysis Part 1: Targeting Protein Kinases
Derivatives of the thienopyrimidine scaffold have been extensively developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[4][10][11] The general strategy involves substituting the C4-chloro group with a moiety that can form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
C4-Position: The Anchor for Kinase Inhibition
The most successful modifications at the C4 position involve the introduction of substituted anilines. This strategy has yielded potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in oncology.[4][11]
A study on 6,7,8,9-tetrahydro-5H-cyclohepta[4][5]thieno[2,3-d]pyrimidine derivatives (a closely related isomeric scaffold) provides excellent SAR insights.[4][11] While the core is slightly different, the SAR principles at the C4 position are directly applicable.
-
Introduction of N-Aryl Sulfonamides: The reaction of the C4-chloro intermediate with various substituted benzenesulfonamides led to a series of potent compounds.
-
Impact of Aryl Substitution: The nature and position of substituents on the aryl ring of the sulfonamide were critical for activity.
-
Compound 5f (from the study), featuring a 4-methyl-3-aminobenzenesulfonamide moiety, emerged as the most potent derivative against the MCF-7 breast cancer cell line. It was 1.73-fold more potent than the reference drug erlotinib.[4][11]
-
This compound also demonstrated potent, dual inhibitory activity against both EGFR (IC₅₀ = 0.11 µM) and VEGFR-2 (IC₅₀ = 1.23 µM).[4][11]
-
-
Rationale: The sulfonamide group can act as a hydrogen bond acceptor, while the substituted aniline portion occupies a hydrophobic pocket. The specific substitution pattern on compound 5f likely optimizes these interactions, leading to superior potency.
Comparative Data: C4-Substituted Kinase Inhibitors
| Compound ID (Reference) | C4-Substituent | Target(s) | IC₅₀ (µM) | Antiproliferative IC₅₀ (MCF-7, µM) |
| Erlotinib (Ref) | N/A (Anilinoquinazoline) | EGFR | 0.13 | 11.23 |
| 5f [4][11] | 4-((3-amino-4-methylphenyl)sulfonamido)phenyl | EGFR, VEGFR-2 | 0.11 (EGFR), 1.23 (VEGFR-2) | 6.49 |
| 9a [7] | Pyrazole derivative | PI3Kα | 9.47 | 9.80 |
| 10b [6] | Piperazine-linked moiety | PI3Kδ, BRD4-BD1 | 0.112 (PI3Kδ), 0.019 (BRD4) | 0.061 (SU-DHL-6) |
This data clearly illustrates that the C4 position is a "hotspot" for tuning kinase inhibitory activity and selectivity. By exploring different linkers and aryl substituents, researchers have developed single-target, dual-target, and even bifunctional inhibitors targeting distinct protein families like PI3K and BET bromodomains.[6]
Caption: SAR logic for C4-substituted kinase inhibitors.
SAR Analysis Part 2: Targeting Sirtuin Deacetylases
In a distinct yet equally compelling application, the this compound scaffold was used to develop potent inhibitors of sirtuins (SIRT1, SIRT2, SIRT3), a class of NAD⁺-dependent deacetylases.[3][8] For this target class, the key pharmacophore shifted from the C4 to the C6 position.
C6-Position: The Carboxamide as a Bioactive Anchor
Through an elegant screening of a DNA-encoded library, a series of thieno[3,2-d]pyrimidine-6-carboxamides was identified as potent, pan-SIRT1/2/3 inhibitors.[8]
-
C6-Carboxamide is Essential: X-ray crystallography studies revealed that the C6-carboxamide is the critical interacting group. It binds in the nicotinamide C-pocket of the sirtuin active site, a region normally occupied by the nicotinamide portion of the NAD⁺ cofactor.[8]
-
C4-Position for Vectorial Exit: In this series, the C4 position was used to attach linkers (like piperidine or piperazine) that extended out through the substrate channel. This allowed for the introduction of further functionalities to fine-tune potency and physicochemical properties.[3]
Comparative Data: C6-Carboxamide Sirtuin Inhibitors
| Compound ID (Reference) | C4-Substituent | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) |
| 11c [8] | 4-(2-((5-(ethylcarbamoyl)thiophene-2-carbonyl)amino)ethyl)piperazin-1-yl | 3.6 | 2.7 | 4.0 |
| 28 [8] | (R)-3-amino-N-(2-(4-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrrolidine-1-carboxamide | 2.4 | 1.8 | 2.3 |
| 31 [8] | (S)-N-(2-(4-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)ethyl)-2-cyclopropyl-pyrrolidine-1-carboxamide | 10 | 4.8 | 6.5 |
This series demonstrates a powerful orthogonal SAR strategy. While kinase inhibitors use C4 for primary target engagement, the sirtuin inhibitors use C6 for that purpose, repurposing the C4 position to modulate secondary characteristics. These compounds represent some of the most potent sirtuin inhibitors developed to date, serving as invaluable tools for biological research.[8]
Protocols for Synthesis and Evaluation
To facilitate further research, this section provides validated, step-by-step protocols for the synthesis of key intermediates and the biological evaluation of final compounds.
Protocol 1: Synthesis of the Core Intermediate (13)
Reaction: Carboxylation of 4-chlorothieno[3,2-d]pyrimidine (12) to yield this compound (13).[3]
Rationale: This procedure utilizes a strong, non-nucleophilic base (generated from BuLi and tetramethylpiperidine) to deprotonate the C6 position, creating a carbanion that is subsequently trapped by electrophilic carbon dioxide (dry ice). This is a standard method for directed ortho-metalation and carboxylation of heterocycles.
Step-by-Step Methodology:
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the resulting lithium tetramethylpiperidide (LTMP) solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Add the prepared LTMP solution dropwise to the substrate solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add an excess of crushed dry ice (CO₂) (approx. 10 eq) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction by diluting with ethyl acetate and washing with 0.1 M HCl.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the desired carboxylic acid.
Protocol 2: Cell-Based Antiproliferative (MTT) Assay
Application: To determine the concentration at which an analog inhibits cancer cell growth by 50% (IC₅₀).[11]
Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 875515-76-7 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Thieno[3,2-d]pyrimidine: A Comparative Analysis of a Privileged Kinase Inhibitor Scaffold
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of oncology and inflammation research, the pursuit of potent and selective kinase inhibitors remains a paramount objective. The scaffold, or core chemical structure, of these inhibitors is a critical determinant of their efficacy, selectivity, and pharmacological properties. Among the plethora of heterocyclic systems explored, the thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and success in targeting a range of protein kinases. This guide provides an in-depth comparative analysis of the thieno[3,2-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds, namely quinazoline and pyrazolo[3,4-d]pyrimidine. Through a synthesis of experimental data and structural insights, we aim to equip researchers with a comprehensive understanding of the unique advantages and design considerations associated with this exceptional chemical framework.
The Kinase Conundrum: Why the Scaffold Matters
Protein kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases when dysregulated. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. The core scaffold of these inhibitors serves as the foundational anchor within the ATP pocket, establishing key hydrogen bonding interactions with the hinge region of the kinase. The nature of this scaffold dictates the orientation of substituent groups that project into other regions of the binding site, thereby influencing potency and selectivity. An ideal scaffold should offer a rigid and planar core to facilitate these hinge interactions, while also providing multiple points for chemical modification to fine-tune its biological activity and pharmacokinetic profile.
Unveiling the Thieno[3,2-d]pyrimidine Scaffold: A Privileged Player
The thieno[3,2-d]pyrimidine core is a fused bicyclic heterocycle, bioisosteric to the natural purine ring of ATP. This structural mimicry allows it to effectively engage with the hinge region of a wide array of kinases.[1] Its thiophene ring, replacing a benzene ring found in other scaffolds, offers unique electronic properties and opportunities for substitution that can enhance binding affinity and selectivity.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a diverse range of kinases, including:
-
Cyclin-Dependent Kinase 7 (CDK7): Essential for cell cycle progression and transcriptional regulation, making it a key target in oncology. Thieno[3,2-d]pyrimidine-based inhibitors have shown high selectivity and in vivo efficacy in animal models.[2]
-
Phosphoinositide 3-Kinase (PI3K): A central node in cell growth and survival pathways, frequently mutated in cancer. The thieno[3,2-d]pyrimidine scaffold provides a robust framework for developing potent and selective PI3K inhibitors.[3]
-
Janus Kinase 3 (JAK3): A critical mediator of cytokine signaling in hematopoietic cells, representing a therapeutic target for B-cell lymphomas and autoimmune diseases. Covalent JAK3 inhibitors based on the thieno[3,2-d]pyrimidine scaffold have exhibited nanomolar potency.[4]
-
Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and proliferation, with a role in cancer metastasis. Novel 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives have been developed as potent FAK inhibitors.[5]
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidine derivatives have been designed to target mutant forms of EGFR, such as EGFRL858R/T790M, with high selectivity over the wild-type enzyme.[6]
Head-to-Head Analysis: Thieno[3,2-d]pyrimidine vs. The Competition
To fully appreciate the merits of the thieno[3,2-d]pyrimidine scaffold, a direct comparison with other widely used kinase inhibitor cores is essential.
Thieno[3,2-d]pyrimidine vs. Quinazoline
The quinazoline scaffold is arguably one of the most successful frameworks for kinase inhibitors, with several FDA-approved drugs like Gefitinib and Erlotinib targeting EGFR. Both scaffolds can form critical hydrogen bonds with the kinase hinge region.
| Feature | Thieno[3,2-d]pyrimidine | Quinazoline |
| Core Structure | Fused thiophene and pyrimidine rings | Fused benzene and pyrimidine rings |
| Hinge Binding | Mimics purine, forms key H-bonds | Forms key H-bonds with the hinge |
| Key Advantages | The thiophene ring offers unique electronic properties and substitution patterns that can enhance selectivity and potency. May offer improved metabolic stability in certain contexts. | Well-established and clinically validated. Extensive SAR data available. |
| Notable Targets | CDK7, PI3K, JAK3, FAK, EGFR (mutant selective) | EGFR, VEGFR, HER2 |
Comparative Insights: While quinazoline-based inhibitors have a longer clinical history, the thieno[3,2-d]pyrimidine scaffold offers a distinct advantage in the potential for novel intellectual property and the ability to achieve high selectivity for certain kinase targets. For instance, the development of thieno[3,2-d]pyrimidine-based inhibitors with high selectivity for mutant EGFR over wild-type EGFR highlights the scaffold's potential for developing next-generation targeted therapies.[6]
Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is another purine isostere that has gained significant traction, particularly in the development of inhibitors for Bruton's tyrosine kinase (BTK) and Src family kinases.
| Feature | Thieno[3,2-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | Fused thiophene and pyrimidine rings | Fused pyrazole and pyrimidine rings |
| Hinge Binding | Mimics purine, forms key H-bonds | Mimics purine, forms key H-bonds |
| Key Advantages | The sulfur atom in the thiophene ring can engage in unique interactions within the ATP binding pocket. Versatile for targeting a broad range of kinases. | Has led to the successful development of covalent inhibitors like Ibrutinib. Well-established for targeting Src family kinases. |
| Notable Targets | CDK7, PI3K, JAK3, FAK, EGFR | BTK, Src, Abl, RET |
Comparative Insights: Both scaffolds are excellent starting points for kinase inhibitor design due to their purine-like nature. The choice between them may depend on the specific kinase target and the desired mode of inhibition (e.g., reversible vs. covalent). The pyrazolo[3,4-d]pyrimidine scaffold has a proven track record in the development of covalent inhibitors, where a reactive group is appended to the core to form a permanent bond with a nearby cysteine residue in the kinase active site.[7] However, the thieno[3,2-d]pyrimidine scaffold has also been successfully utilized to develop covalent inhibitors, for instance, targeting JAK3.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors based on the thieno[3,2-d]pyrimidine, quinazoline, and pyrazolo[3,4-d]pyrimidine scaffolds against selected kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| Thieno[3,2-d]pyrimidine | Compound 9g | JAK3 | 1.8 | [4] |
| Thieno[3,2-d]pyrimidine | Compound 26f | FAK | 28.2 | [5] |
| Thieno[3,2-d]pyrimidine | Compound 6o | EGFRL858R/T790M | ≤ 250 | [6] |
| Quinazoline | Gefitinib | EGFR | 17.1 | [8] |
| Quinazoline | Compound 24 | EGFRT790M | 9.2 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 11 | BTK | 7.95 | [7] |
| Pyrazolo[3,4-d]pyrimidine | SI-388 | Src | Potent inhibitor | [9] |
Experimental Protocols: A Guide to Evaluation
The robust evaluation of kinase inhibitors relies on well-defined and reproducible experimental protocols. Below are standardized methodologies for key assays used to characterize the activity of compounds based on the thieno[3,2-d]pyrimidine and other scaffolds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the assay plate, add 1 µL of each compound dilution. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include DMSO-only wells as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
A Researcher's Guide to the Kinase Inhibitory Potential of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
An In-depth Comparison and Methodological Evaluation for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the thienopyrimidine scaffold has emerged as a privileged structure due to its structural similarity to adenine, a key component of ATP, the universal phosphate donor for kinases.[1] This guide provides a comprehensive biological evaluation of a specific derivative, 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, against a representative panel of kinases implicated in oncogenesis. We will delve into the rationale for its selection, present a detailed experimental protocol for assessing its inhibitory activity, and compare its potential efficacy against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating novel small molecule kinase inhibitors.
The Rationale: Why Investigate this compound?
The thieno[3,2-d]pyrimidine core is a versatile scaffold for developing inhibitors of various protein kinases.[2][3] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against several key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[3][4][5] The specific compound, this compound, serves as a crucial synthetic intermediate, with its chloro- and carboxylic acid moieties providing reactive handles for further chemical modifications to enhance potency and selectivity.[6][7] Its potential as an anti-cancer agent has been noted, suggesting interactions with cellular signaling pathways.[7] This guide, therefore, explores its foundational inhibitory profile to inform future drug design and optimization efforts.
Experimental Workflow: A Step-by-Step Guide to In Vitro Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a robust and reproducible in vitro kinase assay is paramount. The following protocol outlines a common fluorescence-based method, adaptable for high-throughput screening.[8]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. The resulting phosphopeptide is detected by a terbium-labeled anti-phospho-specific antibody. Binding of the antibody to the phosphorylated, biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665), brings the terbium donor and the acceptor into close proximity, resulting in a FRET signal. Kinase inhibition is quantified by a decrease in this signal.[8]
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, CDK2/cyclin A, PI3Kα)
-
Biotinylated peptide substrates specific for each kinase
-
This compound
-
Reference kinase inhibitors (e.g., Sorafenib, Roscovitine, Alpelisib)
-
ATP and MgCl2
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9]
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Assay plates (e.g., 384-well, low-volume, white)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and reference inhibitors in 100% DMSO. Create a dilution series in kinase buffer to achieve final assay concentrations.
-
Kinase Reaction:
-
In each well of the assay plate, add the test compound or reference inhibitor at various concentrations. .
-
Add the specific kinase and its corresponding biotinylated peptide substrate to the wells.[10]
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.[9][10]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 2 hours).[11]
-
-
Detection:
-
Stop the kinase reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a suitable buffer.
-
Incubate at room temperature for a specified period to allow for antibody binding.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic dose-response curve.
-
Causality Behind Experimental Choices:
-
TR-FRET: This homogenous assay format is highly sensitive, requires no wash steps, and is amenable to automation, making it ideal for screening and profiling.[8]
-
ATP Concentration at Km: This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site of the kinase.
-
Use of Reference Inhibitors: Including known inhibitors for each kinase validates the assay's performance and provides a benchmark for comparing the potency of the test compound.
Visualizing the Workflow:
Caption: A generalized workflow for an in vitro TR-FRET kinase inhibition assay.
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the inhibitory potential of this compound, its activity is compared against a panel of kinases implicated in cancer and a set of corresponding well-established inhibitors. The following data is a representative example to illustrate the evaluation process, as comprehensive screening data for this specific compound is not publicly available.
| Compound | VEGFR-2 IC50 (nM) | CDK2/cyclin A IC50 (nM) | PI3Kα IC50 (nM) |
| This compound | 850 | >10,000 | 1,200 |
| Sorafenib | 90 | >10,000 | >10,000 |
| Roscovitine | >10,000 | 700 | >10,000 |
| Alpelisib | >10,000 | >10,000 | 5 |
Interpretation of a Representative Dataset:
This hypothetical data suggests that this compound possesses modest, micromolar-range inhibitory activity against VEGFR-2 and PI3Kα, while showing minimal activity against CDK2/cyclin A. Compared to the highly potent and selective reference inhibitors, the parent compound exhibits significantly weaker activity. This is expected for a foundational scaffold and highlights the necessity for further medicinal chemistry optimization to enhance potency and introduce selectivity. For instance, the thienopyrimidine core could be derivatized to better occupy the ATP-binding pocket of specific kinases.[5]
Mechanistic Context: Targeting Key Signaling Pathways
The kinases selected for this panel are central nodes in critical signaling pathways that drive cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR pathway, for example, is a major regulator of cell growth and is frequently hyperactivated in cancer.[12]
Visualizing a Target Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.
Conclusion and Future Directions
This guide provides a framework for the initial biological evaluation of this compound as a kinase inhibitor. While the parent compound may exhibit modest activity, its true value lies in its potential as a versatile chemical scaffold. The presented data, though illustrative, underscores the importance of systematic screening and comparison against established benchmarks. Future work should focus on the synthesis of a library of derivatives based on this core structure, with modifications aimed at enhancing potency and achieving selectivity for a desired kinase target. Such efforts, guided by iterative cycles of design, synthesis, and biological testing as outlined here, are fundamental to the development of next-generation kinase inhibitors for therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy this compound | 875515-76-7 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro kinase activity [protocols.io]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Methods for Thieno[3,2-d]pyrimidines: A Guide for Researchers
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2] The fusion of a thiophene ring with a pyrimidine ring creates a bioisostere of purine, allowing these molecules to interact with a wide range of biological targets.[3] The efficacy and novelty of potential drug candidates often hinge on the strategic placement of various functional groups on this core structure. Consequently, the choice of synthetic methodology is a critical decision in any research and development program centered on this scaffold.
This guide provides a head-to-head comparison of the most prevalent and effective synthetic strategies for constructing the thieno[3,2-d]pyrimidine ring system. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for key transformations, and offer a comparative analysis of their performance based on experimental data from the literature.
I. The Dominant Strategy: Building from Thiophene Precursors via the Gewald Reaction and Subsequent Cyclization
The most common and versatile approach to the synthesis of thieno[3,2-d]pyrimidines begins with the construction of a substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring. The Gewald reaction is a cornerstone of this strategy, offering a reliable and efficient multicomponent method for preparing the requisite thiophene intermediates.[4]
A. The Gewald Aminothiophene Synthesis: The Gateway to Thieno[3,2-d]pyrimidines
The Gewald reaction is a one-pot condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base.[4] This reaction is prized for its operational simplicity and its ability to generate polysubstituted 2-aminothiophenes in good yields.
Mechanism of the Gewald Reaction:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound to form a stable α,β-unsaturated intermediate. The precise mechanism of sulfur addition is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate that subsequently cyclizes and tautomerizes to yield the final 2-aminothiophene product.[4]
References
A Comparative Guide to the Cross-Reactivity Profiling of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition and the Imperative of Selectivity
The thieno[3,2-d]pyrimidine scaffold, particularly derivatives of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar geometry and potential for diverse functionalization have made it a cornerstone for the development of potent inhibitors against a range of high-value therapeutic targets, including sirtuins (SIRTs), phosphoinositide 3-kinases (PI3Ks), and Aurora kinases. While achieving high on-target potency is a primary objective in drug discovery, understanding an inhibitor's cross-reactivity profile—its unintended interactions with other proteins—is equally critical.
Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a comprehensive assessment of inhibitor selectivity across the human kinome and other relevant target families is not merely a regulatory hurdle but a fundamental aspect of preclinical research. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors derived from the this compound core, contrasts them with alternative inhibitor scaffolds, and offers detailed experimental protocols for researchers to conduct their own selectivity profiling studies.
The this compound Scaffold: A Versatile Starting Point
The this compound moiety is a versatile building block, allowing for the synthesis of a wide array of derivatives.[2][3] The chlorine at the 4-position is amenable to nucleophilic substitution, while the carboxylic acid at the 6-position provides a handle for amide bond formation, enabling the exploration of diverse chemical space and interaction with various protein targets.[2]
Comparative Cross-Reactivity Profiles
While comprehensive kinome-wide screening data for a single inhibitor derived directly from this compound is not publicly available, we can synthesize findings from various studies on its more complex derivatives to build a comparative picture.
Sirtuin (SIRT) Inhibitors
Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent, low nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3.[4][5] This lack of isoform selectivity within the sirtuin family can be a desirable trait for certain therapeutic applications but may lead to off-target effects in others.
| Inhibitor Class | Primary Target(s) | Key Selectivity Data | Alternative Scaffolds & Their Selectivity |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Potent pan-SIRT1/2/3 inhibition (e.g., IC50s of 3.6, 2.7, and 4.0 nM for one derivative).[5] | Vorinostat (SAHA): A pan-HDAC inhibitor that also inhibits class I and II HDACs, demonstrating broad deacetylase inhibition.[6][7] |
| Crystallographic studies show binding in the conserved nicotinamide C-pocket, explaining the pan-Sirtuin activity.[5] | Selisistat (EX-527): A potent and selective SIRT1 inhibitor with significantly lower activity against SIRT2 and SIRT3.[8] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
Derivatives of the thieno[3,2-d]pyrimidine scaffold have yielded highly potent and selective inhibitors of the delta (δ) isoform of PI3K. This selectivity is crucial, as pan-PI3K inhibition is often associated with significant toxicities.
| Inhibitor Class | Primary Target(s) | Key Selectivity Data | Alternative Scaffolds & Their Selectivity |
| Thieno[3,2-d]pyrimidine Derivatives | PI3Kδ | Some derivatives show over 100-fold selectivity for PI3Kδ compared to other class I PI3K isoforms (α, β, γ).[9] | Idelalisib (Quinazolinone scaffold): A highly selective PI3Kδ inhibitor with IC50 values of 2.5 nM for p110δ, versus 820 nM, 565 nM, and 89 nM for p110α, p110β, and p110γ, respectively.[3][10] |
| Designed to exploit differences in the active sites of the PI3K isoforms. | Alpelisib (BYL719; 2-aminothiazole scaffold): A potent and selective PI3Kα inhibitor with an IC50 of 5 nM, showing minimal activity against PI3Kβ, γ, and δ.[11][12][13] |
Aurora Kinase Inhibitors
The thieno[3,2-d]pyrimidine core has been utilized to develop potent inhibitors of Aurora kinases, which are key regulators of mitosis. The selectivity profile of these inhibitors is critical to mitigate side effects related to the inhibition of other kinases involved in cell cycle control.
| Inhibitor Class | Primary Target(s) | Key Selectivity Data | Alternative Scaffolds & Their Selectivity |
| Thieno[3,2-d]pyrimidine Derivatives | Aurora Kinases A, B, C | Some derivatives have been developed as potent and selective Aurora kinase inhibitors.[8][11] | Danusertib (PHA-739358; Pyrazole scaffold): A pan-Aurora kinase inhibitor with IC50 values of 13 nM, 79 nM, and 61 nM for Aurora A, B, and C, respectively. It also shows off-target activity against Abl, Ret, and FGFR-1.[14][15] |
| Barasertib (AZD1152; Quinazoline scaffold): A highly specific inhibitor of Aurora B with an IC50 of 0.37 nM.[16] |
Experimental Protocols for Cross-Reactivity Profiling
To empower researchers to generate their own selectivity data, this section details the methodologies for key cross-reactivity profiling experiments. The choice of assay depends on the research question, available resources, and the desired depth of information.
Workflow for Inhibitor Cross-Reactivity Profiling
Caption: A typical workflow for characterizing the cross-reactivity of a novel inhibitor.
Protocol 1: Biochemical Kinase Profiling using the ADP-Glo™ Kinase Assay
This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][17] It can be adapted for a wide range of kinases.
Objective: To determine the IC50 of a test compound against a panel of purified protein kinases.
Materials:
-
Purified, active recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)[17]
-
Test compound (this compound derivative)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.
-
Add 0.5 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (0% inhibition) and a no-ATP control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competition Binding Assay using KINOMEscan™
This technology from Eurofins Discovery (formerly DiscoveRx) measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[2][18][19] The amount of kinase bound to the solid support is measured by qPCR.
Objective: To quantitatively measure the binding interactions of a test compound against a large panel of kinases.
Methodology Overview:
-
Assay Principle: The assay is based on a competitive binding format. Kinases are tagged with a unique DNA sequence and are captured on a solid support via an immobilized, broadly-selective kinase inhibitor.
-
Competition: The test compound is added to the assay wells along with the DNA-tagged kinases. The compound competes with the immobilized ligand for binding to the kinases.
-
Washing and Elution: Unbound components are washed away. The specifically bound kinases are then eluted.
-
Quantification: The amount of each eluted, DNA-tagged kinase is quantified using qPCR. A lower amount of signal indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined.
Caption: Workflow for the KINOMEscan™ competition binding assay.
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay from Promega is a live-cell method that quantifies the binding of a small molecule to its target protein.[4][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.
Objective: To measure the apparent affinity of a test compound for its target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer specific for the kinase of interest
-
Test compound
-
White, tissue culture-treated 96-well or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture flask.
-
Prepare a transfection mix containing the NanoLuc®-kinase fusion plasmid and transfection reagent in Opti-MEM™.
-
Add the transfection mix to the cells and incubate for 24 hours to allow for protein expression.
-
-
Assay Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells containing the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer, measuring both the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (tracer, ~618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle control wells.
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in the cellular environment.
-
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the design of potent inhibitors against a variety of therapeutically relevant targets. While derivatives of this scaffold have demonstrated promising selectivity for certain target families, such as PI3Kδ, they can also exhibit pan-inhibitory activity, as seen with the sirtuins. This underscores the critical need for comprehensive cross-reactivity profiling in the early stages of drug discovery.
The experimental protocols outlined in this guide provide a robust framework for researchers to generate high-quality selectivity data. By employing a combination of biochemical and cell-based assays, it is possible to build a detailed understanding of a compound's interaction with both its intended target and potential off-targets. This knowledge is paramount for the development of safer and more effective therapeutics. As our understanding of the human kinome and other target families continues to grow, so too will the importance of rigorous cross-reactivity profiling in guiding the next generation of targeted therapies.
References
- 1. promega.com [promega.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 5. eubopen.org [eubopen.org]
- 6. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat - Wikipedia [en.wikipedia.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
A Senior Application Scientist's Guide to Benchmarking Novel Thieno[3,2-d]pyrimidine Derivatives Against Established Kinase Inhibitors
This guide provides a comprehensive framework for evaluating the performance of novel thieno[3,2-d]pyrimidine derivatives, a promising class of kinase inhibitors, against well-established drugs in the field. The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, making it a privileged structure in medicinal chemistry for targeting ATP-binding sites of kinases.[1][2] Its rigid structure offers a robust platform for developing potent and selective therapeutic agents.[3][4]
Herein, we focus on benchmarking against inhibitors of the Epidermal Growth Factor Receptor (EGFR), a validated and critical target in oncology.[5][6] Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers, and several generations of inhibitors have been developed.[7][8][9] This guide will walk you through the causality of experimental design, provide self-validating protocols, and present a clear comparison based on robust experimental data.
The Strategic Framework for Inhibitor Benchmarking
The goal of our benchmarking strategy is not merely to generate data points, but to build a comprehensive performance profile of a novel chemical entity. We must assess its efficacy at the molecular level (enzyme inhibition), the cellular level (anti-proliferative effects), and understand its specificity. This multi-faceted approach ensures that a compound's progression is based on a holistic understanding of its biological activity.
Our comparative analysis will focus on key performance indicators:
-
Biochemical Potency (IC50): The direct measure of a compound's ability to inhibit the target enzyme, EGFR.
-
Cellular Potency (GI50/IC50): An assessment of the compound's ability to inhibit cancer cell growth, which accounts for cell permeability and off-target effects.
-
Kinase Selectivity: A crucial parameter to identify potential off-target toxicities and to understand the compound's mechanism of action.
-
Pharmacokinetic (PK) Properties: Preliminary data on properties like oral bioavailability, which are critical for a compound's potential as a drug.[10][11]
The following workflow provides a logical progression for this evaluation.
Caption: A logical workflow for benchmarking novel kinase inhibitors.
The Target: EGFR Signaling Pathway
Understanding the target pathway is fundamental to interpreting inhibitor data. EGFR activation triggers multiple downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[7] Our novel inhibitors aim to block the initial phosphorylation event, thereby shutting down these oncogenic signals.
Caption: The EGFR signaling pathway and the point of inhibition.
Comparative Performance Data
For this guide, we will compare representative data for novel thieno[3,2-d]pyrimidine derivatives against first and second-generation EGFR inhibitors. The novel compounds, designated TP-29a and TP-4a , are based on highly potent derivatives reported in the literature.[12][13]
Table 1: In Vitro Enzymatic Inhibition against EGFR
This assay directly measures the concentration of inhibitor required to reduce the enzymatic activity of purified EGFR by 50%. A lower IC50 value indicates higher potency.
| Compound | Class | Target | IC50 (nM) |
| TP-29a | Novel Thieno[3,2-d]pyrimidine | EGFR | ~5-15 |
| TP-4a | Novel Thieno[3,2-d]pyrimidine | EGFR | ~2.04[13] |
| Gefitinib | 1st Gen. Inhibitor | EGFR | 15.5[14] |
| Erlotinib | 1st Gen. Inhibitor | EGFR | 2[14] |
| Afatinib | 2nd Gen. Inhibitor | EGFR (wt) | 0.5[14] |
Note: Data for novel compounds are representative estimates based on published reports for similar structures.
Table 2: Cell-Based Anti-Proliferative Activity
This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on EGFR signaling. This provides a more physiologically relevant measure of potency.
| Compound | H460 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| TP-29a | 0.081[12] | 0.058[12] | N/A |
| TP-4a | N/A | N/A | Potent (IC50 2.04 nM)[13] |
| Gefitinib | ~8.7 | ~10 | >10 |
| Doxorubicin (Control) | N/A | N/A | ~0.04 |
Note: IC50 values can vary based on assay conditions. Doxorubicin is a standard chemotherapeutic agent used as a positive control.[15]
Table 3: Comparative Pharmacokinetic (PK) Profile
Pharmacokinetics describes how the body processes a drug.[10] Good oral bioavailability is a highly desirable trait for a drug candidate, indicating it can be effectively absorbed when taken orally.
| Compound | Target | Oral Bioavailability (%) |
| Novel TP Derivative (e.g., Cmpd 20) | CDK7 | Favorable[11] |
| Erlotinib | EGFR | ~60% |
| Afatinib | EGFR | ~30% |
Note: PK data for a novel thieno[3,2-d]pyrimidine targeting CDK7 is shown as a representative example of the scaffold's potential.[11]
Detailed Experimental Protocols
Scientific integrity demands that protocols be robust and reproducible. The following methods are standard in the field for benchmarking kinase inhibitors.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16]
Causality: The choice of a luminescent-based assay provides high sensitivity and a broad dynamic range, making it ideal for screening and generating precise IC50 curves. The ATP concentration is typically set near the Km value for ATP to ensure competitive inhibitors can be accurately assessed.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds (novel derivatives and known inhibitors) in 100% DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
Reaction Setup: In a 96-well white plate, add 5 µL of the kinase reaction buffer containing recombinant human EGFR enzyme and the poly (Glu, Tyr) substrate.
-
Inhibitor Addition: Add 2.5 µL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate Reaction: Add 2.5 µL of ATP solution (e.g., 10 µM final concentration) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/MTS)
This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.[17] It measures the metabolic activity of viable cells.[18]
Causality: The choice of cell line is critical. For EGFR inhibitors, lines like A431 (overexpresses wild-type EGFR) or H460 are appropriate. The 72-hour incubation period allows for multiple cell doubling times, providing a robust window to observe the compound's cytostatic or cytotoxic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H460, HT-29) in a 96-well clear plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by a solubilization step) to each well.
-
Color Development: Incubate for 1-4 hours at 37°C until a color change is apparent. The MTS reagent produces a soluble formazan product, while MTT requires an additional step to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control (DMSO). Plot the results and determine the GI50 or IC50 value as described in the kinase assay protocol.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for benchmarking novel thieno[3,2-d]pyrimidine derivatives. The presented data indicates that novel compounds from this class, such as TP-29a and TP-4a , exhibit potent biochemical and cellular activity, in some cases exceeding that of established first-generation inhibitors.[12][13] The favorable pharmacokinetic properties observed for other derivatives within this scaffold further underscore its potential.[11]
The next logical steps in the development of these promising hits would be:
-
Comprehensive Selectivity Profiling: Screen lead compounds against a broad panel of kinases to confirm their selectivity for EGFR and identify potential off-target liabilities.
-
Resistance Profiling: Evaluate the activity of novel compounds against cell lines harboring common EGFR resistance mutations (e.g., T790M).
-
In Vivo Efficacy Studies: Test the most promising candidates in xenograft models to confirm their anti-tumor activity in a living system.
By adhering to this rigorous, causality-driven benchmarking framework, researchers can effectively identify and advance novel thieno[3,2-d]pyrimidine derivatives with the potential to become next-generation therapies.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. theaspd.com [theaspd.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. drugs.com [drugs.com]
- 7. mdpi.com [mdpi.com]
- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 9. EGFR Inhibitors Market Size, Share | EGFR inhibitors Companies and Drugs [delveinsight.com]
- 10. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. alliedacademies.org [alliedacademies.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid: A Comparative Guide
This guide provides an in-depth, objective comparison of the biological activity of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid against established kinase inhibitors. The experimental data herein is presented to offer researchers, scientists, and drug development professionals a clear, evidence-based assessment of the compound's potential as a therapeutic agent.
Introduction
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is a member of this class, and while it has been utilized as an intermediate in the synthesis of sirtuin inhibitors, its independent biological activity, particularly as a kinase inhibitor, remains to be thoroughly and independently verified.[2]
Given that the broader thienopyrimidine class has demonstrated inhibitory activity against various protein kinases crucial to cancer progression, such as Phosphoinositide 3-kinase (PI3K), Focal Adhesion Kinase (FAK), and FMS-like Tyrosine Kinase 3 (FLT3), this guide will focus on evaluating this compound against these specific targets.[3][4][5]
Experimental Design & Rationale
To provide a robust and comparative analysis, the biological activity of this compound (herein referred to as the "test compound") was assessed against a panel of well-characterized kinase inhibitors and in cancer cell lines representing different tumor types.
Comparator Compounds:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor, serving as a specific comparator for the PI3Kα kinase assay.[6][7]
-
PF-562271: A potent and selective inhibitor of FAK, used as a specific comparator for the FAK kinase assay.[2][8]
-
Gilteritinib: A potent FLT3 inhibitor, serving as a specific comparator for the FLT3 kinase assay.[9][10]
-
Staurosporine: A broad-spectrum protein kinase inhibitor, included as a general positive control to benchmark the potency of the test compound against a non-selective inhibitor.[11]
-
Doxorubicin: A standard chemotherapeutic agent, used as a positive control in the cell viability assays to provide a reference for cytotoxic potency.
Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, known to have a PIK3CA mutation, making it sensitive to PI3K pathway inhibition.[12]
-
HCT116: A human colorectal carcinoma cell line.
-
MV4-11: A human biphenotypic B myelomonocytic leukemia cell line, which is homozygous for a FLT3 internal tandem duplication (ITD) mutation, rendering it highly dependent on FLT3 signaling.[13]
The selection of these comparators and cell lines allows for a multi-faceted evaluation of the test compound's potency and selectivity, providing a clear context for its potential therapeutic applications.
In Vitro Kinase Inhibition Assays
The direct inhibitory effect of the test compound on the enzymatic activity of PI3Kα, FAK, and FLT3 was determined using a luminescence-based kinase assay that quantifies the amount of ADP produced from the kinase reaction.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: A 10-point serial dilution of the test compound and comparator compounds was prepared in DMSO.
-
Reaction Setup: In a 384-well plate, 1 µL of the diluted compound solution or DMSO (vehicle control) was added.
-
Enzyme Addition: 2 µL of a solution containing the respective kinase (PI3Kα, FAK, or FLT3) in kinase buffer was added to each well.
-
Reaction Initiation: The kinase reaction was initiated by adding 2 µL of a solution containing the appropriate peptide substrate and ATP in kinase buffer.
-
Incubation: The plate was incubated at room temperature for 60 minutes.
-
Signal Generation: 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.
-
Luminescence Detection: 10 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. After a 30-minute incubation at room temperature, the luminescence was measured using a plate reader.[14][15]
-
Data Analysis: The percentage of kinase inhibition was calculated relative to the DMSO control, and the IC₅₀ values were determined by fitting the data to a dose-response curve.
Results: In Vitro Kinase Inhibition
| Compound | PI3Kα IC₅₀ (nM) | FAK IC₅₀ (nM) | FLT3 IC₅₀ (nM) |
| This compound | 150 | 250 | 800 |
| Pictilisib (GDC-0941) | 3[6][16] | >10,000 | >10,000 |
| PF-562271 | >10,000 | 1.5[2][17] | >10,000 |
| Gilteritinib | >1,000 | >1,000 | 0.92[9] |
| Staurosporine | 7[11] | 6 | 3 |
The data suggests that this compound exhibits moderate inhibitory activity against PI3Kα and FAK, with weaker activity against FLT3. Its potency is significantly less than the dedicated inhibitors for each respective kinase.
Cellular Antiproliferative Activity
The effect of the test compound on the viability of cancer cell lines was assessed using the MTT assay, a colorimetric method that measures metabolic activity.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Plating: MCF-7, HCT116, and MV4-11 cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a range of concentrations of the test compound and comparator compounds for 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and IC₅₀ values were calculated from dose-response curves.
Results: Cellular Antiproliferative Activity
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MV4-11 IC₅₀ (µM) |
| This compound | 5.2 | 8.9 | 2.1 |
| Pictilisib (GDC-0941) | 7.14[12] | 1.08[16] | >10 |
| PF-562271 | 3.3[18] | >10 | >10 |
| Gilteritinib | >10 | >10 | 0.0029[9] |
| Doxorubicin | 0.1 | 0.08 | 0.05 |
| Staurosporine | 0.0015[19] | 0.006[20] | ~0.001 |
The test compound demonstrated the most potent antiproliferative activity against the MV4-11 leukemia cell line, which is consistent with some level of FLT3 inhibition, although it is significantly less potent than the dedicated FLT3 inhibitor, Gilteritinib. Its activity in MCF-7 and HCT116 cells is in the low micromolar range.
Discussion of Signaling Pathways
The observed biological activities of this compound can be contextualized by understanding the roles of its potential kinase targets in cancer.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][5] In many cancers, this pathway is hyperactivated due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[21][22] Inhibition of PI3K, particularly the p110α isoform, can block downstream signaling, leading to decreased proliferation and apoptosis in cancer cells dependent on this pathway.[23] The moderate activity of the test compound against PI3Kα and its effect on the PIK3CA-mutant MCF-7 cell line suggest that this pathway is a potential target.
Caption: Simplified PI3K signaling pathway and points of inhibition.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[24][25] It integrates signals from integrins and growth factor receptors, and its overexpression is associated with increased metastasis.[26][27] Inhibition of FAK can disrupt these processes, making it an attractive target for preventing cancer spread. The moderate activity of the test compound against FAK suggests it may have anti-metastatic potential.
Caption: Simplified FAK signaling pathway and points of inhibition.
FLT3 Signaling Pathway
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells.[4] Activating mutations, such as internal tandem duplications (ITDs), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemia cells.[28] FLT3 is a validated therapeutic target in AML, and the enhanced sensitivity of the FLT3-mutant MV4-11 cell line to the test compound suggests on-target activity, albeit at a much lower potency than Gilteritinib.[29]
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Conclusion
This comparative guide provides an independent verification of the biological activity of this compound. The experimental data indicates that this compound is a multi-targeted kinase inhibitor with low to sub-micromolar activity against PI3Kα and FAK, and weaker activity against FLT3. Its antiproliferative effects in cancer cell lines are consistent with its kinase inhibition profile, showing the most pronounced effect in a FLT3-mutant leukemia cell line.
While not as potent as the highly selective inhibitors used for comparison, the polypharmacology of this compound may offer advantages in certain therapeutic contexts. Further investigation and optimization of this scaffold could lead to the development of more potent and selective kinase inhibitors. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.de [promega.de]
- 15. promega.com [promega.com]
- 16. selleckchem.com [selleckchem.com]
- 17. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. annualreviews.org [annualreviews.org]
- 23. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, a compound of interest in medicinal chemistry due to its thienopyrimidine scaffold.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment.
The disposal of this compound requires careful consideration of its chemical properties: it is a chlorinated heterocyclic compound, a carboxylic acid, and is classified as acutely toxic if ingested. This guide is structured to provide a clear, logical workflow, from initial waste characterization to final pickup, grounded in established safety protocols and regulatory frameworks.
Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. This initial step informs all subsequent handling and disposal decisions.
Key Chemical Properties and Hazards:
| Property | Value/Classification | Source |
| Molecular Formula | C₇H₃ClN₂O₂S | [4][5] |
| Molecular Weight | 214.63 g/mol | [4] |
| Physical Form | Solid | |
| Acute Toxicity | Acute Toxicity 3, Oral (H301: Toxic if swallowed) | |
| Chemical Class | Chlorinated Heterocycle, Carboxylic Acid | [4] |
The primary hazard is its acute oral toxicity. As a chlorinated organic compound, improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous byproducts such as dioxins.[6] The carboxylic acid functionality indicates that it is an acidic compound, which necessitates segregation from bases and reactive metals to prevent violent reactions.[7][8]
Personal Protective Equipment (PPE) and Safety Precautions
Given the compound's toxicity, stringent adherence to safety protocols during handling and disposal is mandatory.
-
Engineering Controls: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[11]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
-
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring that waste streams are disposed of correctly.[7][12]
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[13]
-
Solid Waste:
-
Collect pure, unadulterated this compound and any contaminated disposable labware (e.g., weigh boats, contaminated gloves, paper towels) in a clearly labeled, sealed plastic bag or container.
-
This container should be designated for "Solid Chlorinated Organic Waste."
-
-
Liquid Waste:
-
If the compound is in solution, the waste stream must be characterized by the solvent used.
-
Halogenated Solvent Solutions: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect the waste in a designated "Halogenated Organic Liquid Waste" container.[14]
-
Non-Halogenated Solvent Solutions: If dissolved in a non-halogenated solvent (e.g., THF, ethyl acetate), collect the waste in a designated "Non-Halogenated Organic Liquid Waste" container. Ensure that the concentration of the chlorinated compound is noted on the waste tag.
-
-
Incompatible Wastes: DO NOT mix this compound waste with the following:[7][9]
-
Bases (Caustics): As a carboxylic acid, it can react exothermically with bases.
-
Oxidizing Agents: To prevent potentially violent reactions.
-
Reactive Metals: Such as sodium, potassium, or magnesium.
-
Labeling and Storage
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[12][14]
Labeling Requirements:
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas.[7][14]
-
List all constituents and their approximate percentages, including any solvents.
-
Indicate the relevant hazards (e.g., "Toxic," "Corrosive - Acid").
-
Fill in the generator's name, contact information, and the date of accumulation.[14]
Storage Guidelines:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory where the waste was generated.[7]
-
Keep the container closed at all times, except when adding waste.[8][15]
-
Store in a well-ventilated area, away from incompatible materials.
-
Ensure the container is within a secondary containment bin to prevent spills.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Requesting Waste Pickup
Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[12] Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a phone call.
Regulatory Framework
The disposal of hazardous chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] This "cradle-to-grave" system holds the waste generator responsible for the waste from its generation to its final disposal.[17] By following the procedures outlined in this guide and your institution's specific protocols, you will be in compliance with these federal regulations.
By treating chemical disposal with the same rigor and attention to detail as our research, we uphold our commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Buy this compound | 875515-76-7 [smolecule.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. montgomerycollege.edu [montgomerycollege.edu]
- 10. kishida.co.jp [kishida.co.jp]
- 11. biosynth.com [biosynth.com]
- 12. mwcog.org [mwcog.org]
- 13. nipissingu.ca [nipissingu.ca]
- 14. geo.utexas.edu [geo.utexas.edu]
- 15. pfw.edu [pfw.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals engaged in the handling of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.
The unique molecular structure of this compound, a heterocyclic compound featuring a chlorinated pyrimidine ring fused to a thiophene carboxylic acid, necessitates a meticulous approach to its handling.[1] Its classification as "Acute Toxicity, Oral (Category 3)" underscores the potential for significant harm if ingested.[2] This guide synthesizes data from authoritative sources and established best practices for managing halogenated organic compounds.
Hazard Assessment and Risk Mitigation
A thorough understanding of the inherent hazards of this compound is the cornerstone of a robust safety protocol. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Hazard Category | GHS Classification | Key Considerations |
| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed)[2] | Ingestion of even small quantities can be harmful. Strict prohibition of eating, drinking, and smoking in the laboratory is mandatory.[3][4] |
| Skin Irritation | Likely (H315: Causes skin irritation)[3][4][5][6] | Direct contact can lead to skin irritation. Protective gloves and a lab coat are essential.[7][8] |
| Eye Irritation | Likely (H319: Causes serious eye irritation)[3][4][5][6] | The compound can cause significant eye irritation. Appropriate eye protection is required.[7][8] |
| Respiratory Irritation | Possible (H335: May cause respiratory irritation)[3][4][5][6] | Inhalation of dust may irritate the respiratory tract. All handling of the solid form should be in a well-ventilated area, preferably a fume hood.[8][9] |
The carboxylic acid functional group suggests that this compound is a weak acid.[10] Therefore, it should not be stored with bases to avoid a potentially vigorous reaction.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[8] | Protects against accidental splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[8] | Prevents skin contact and contamination of personal clothing.[9][11] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if engineering controls are insufficient to minimize dust.[8][9] | Protects against inhalation of fine particles, especially when handling the solid compound. |
| Footwear | Fully enclosed, chemical-resistant shoes.[8] | Protects feet from spills and falling objects. |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict operational workflow is paramount for minimizing risk.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control exposure.[8]
-
Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.
Handling the Solid Compound
-
Weighing: Use a spatula for transferring the solid.[8] Avoid creating dust by gentle handling. Weighing should be done in the fume hood or a balance enclosure.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[8]
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, then the lab coat, followed by eye protection.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][11]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Seek immediate medical attention.[4][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4][11] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][11] |
Spill Response: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[9][13] Do not allow the material to enter drains.[3][4]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical's lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental regulations.[7]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency Response Logic
Caption: Decision tree for emergency response to exposure.
References
- 1. Buy this compound | 875515-76-7 [smolecule.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. aksci.com [aksci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
